Methyl 2-(5-amino-2-methylphenyl)acetate
Description
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Properties
IUPAC Name |
methyl 2-(5-amino-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZKUNVMYMRJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675434 | |
| Record name | Methyl (5-amino-2-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850449-93-3 | |
| Record name | Methyl (5-amino-2-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 2-(5-amino-2-methylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Methyl 2-(5-amino-2-methylphenyl)acetate is a versatile chemical intermediate with significant potential in pharmaceutical research and development. Its unique structure, featuring a reactive primary aromatic amine and a readily transformable methyl ester, makes it a valuable building block for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, in-depth spectroscopic analysis, and a discussion of its reactivity and applications, particularly in the context of modern drug discovery.
Introduction
The landscape of drug discovery is in constant evolution, with an ever-present demand for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents. This compound (Figure 1) has emerged as a key intermediate, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[1] Its utility stems from the strategic placement of its functional groups: the nucleophilic amino group allows for the introduction of diverse substituents and the formation of heterocyclic rings, while the ester moiety can be hydrolyzed or otherwise modified. This guide aims to provide a detailed technical overview of this compound, empowering researchers to fully leverage its synthetic potential.
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis. The key properties of this compound are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 850449-93-3 | [2][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][3] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Solid | [4] |
| Boiling Point | 298.288 °C at 760 mmHg | [1] |
| Purity | ≥97% | [4] |
| Storage | 2-8°C, protected from light, stored under inert gas | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from 2-methylphenylacetic acid. The rationale behind this synthetic route is the selective introduction of the amino group at the meta-position relative to the acetate side chain, which is accomplished via a nitration-reduction sequence.
Synthetic Pathway
The overall synthetic pathway is illustrated below:
Synthetic route to this compound.
Experimental Protocol
Step 1: Synthesis of Methyl 2-(2-methyl-5-nitrophenyl)acetate (Nitro-precursor)
This initial step involves the nitration of commercially available 2-methylphenylacetic acid, followed by esterification. A reliable method for the nitration of a similar substrate, 2-methylphenyl acetic acid, has been reported.[5] The subsequent esterification can be achieved using a standard Fischer esterification protocol.[6]
-
Nitration: In a flask equipped with a stirrer and cooled in an ice bath, 2-methylphenylacetic acid is slowly added to a mixture of concentrated nitric acid and sulfuric acid. The reaction is monitored by TLC until completion.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried.
-
Esterification: The crude 2-methyl-5-nitrophenylacetic acid is dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC).
-
Purification: The solvent is removed under reduced pressure, and the residue is dissolved in an appropriate organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired nitro-ester.
Step 2: Synthesis of this compound
The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[7]
-
Hydrogenation: Methyl 2-(2-methyl-5-nitrophenyl)acetate is dissolved in a suitable solvent such as ethyl acetate or methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
Reaction: The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Filtration and Purification: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Analysis
Definitive structural elucidation is paramount in chemical synthesis. The following spectroscopic data, while predicted, are based on established principles and provide a reliable reference for the characterization of this compound.
¹H and ¹³C NMR Spectroscopy
Predicted NMR data provides valuable insights into the chemical environment of each atom. The predicted spectra can be generated using online databases and prediction software.[8][9]
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.95 | d | 1H | Ar-H |
| ~6.60 | dd | 1H | Ar-H |
| ~6.55 | d | 1H | Ar-H |
| ~3.65 | s | 3H | -OCH₃ |
| ~3.55 | s | 2H | -CH₂- |
| ~3.50 | br s | 2H | -NH₂ |
| ~2.15 | s | 3H | Ar-CH₃ |
Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~172.5 | C=O (ester) |
| ~145.0 | Ar-C (C-NH₂) |
| ~136.0 | Ar-C (C-CH₃) |
| ~129.0 | Ar-CH |
| ~124.0 | Ar-C |
| ~115.0 | Ar-CH |
| ~113.0 | Ar-CH |
| ~52.0 | -OCH₃ |
| ~39.0 | -CH₂- |
| ~19.0 | Ar-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Aromatic Amine |
| 3050-3000 | C-H stretch (aromatic) | Aromatic Ring |
| 2950-2850 | C-H stretch (aliphatic) | -CH₃, -CH₂- |
| 1735 | C=O stretch | Ester |
| 1620 | N-H bend | Primary Amine |
| 1510 | C=C stretch | Aromatic Ring |
| 1250 | C-O stretch | Ester |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59).
Chemical Reactivity
The synthetic utility of this compound lies in the reactivity of its primary amino group and ester functionality.
Key chemical transformations of this compound.
-
N-Acylation and N-Sulfonylation: The primary amine readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. This is a common strategy for introducing diverse side chains and modifying the electronic properties of the molecule.
-
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions.
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, providing another handle for further functionalization, such as amide bond formation.
-
Amidation: Direct reaction of the ester with amines, often at elevated temperatures, can yield the corresponding amides.
Applications in Drug Development
This compound is a valuable precursor for the synthesis of various pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.[1][10]
Intermediate in the Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, and many kinase inhibitors feature a core heterocyclic scaffold. The amino group of this compound can be utilized to construct such heterocyclic systems. For instance, it can serve as a key building block for pyrimidine-based Aurora kinase inhibitors, which are being investigated for their potential in cancer therapy.[10][11]
Generalized scheme for the synthesis of kinase inhibitors.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
This compound is a chemical intermediate of significant value to the pharmaceutical and organic synthesis communities. Its straightforward synthesis, coupled with the versatile reactivity of its amino and ester functional groups, provides a robust platform for the creation of diverse and complex molecular architectures. This guide has provided a comprehensive technical overview to aid researchers in harnessing the full potential of this important building block in their drug discovery and development endeavors.
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An In-depth Technical Guide to Methyl 2-(5-amino-2-methylphenyl)acetate (CAS 850449-93-3) for Advanced Drug Development
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(5-amino-2-methylphenyl)acetate, CAS Number 850449-93-3, a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document details the compound's physicochemical properties, outlines robust synthetic and purification protocols, provides guidance on analytical characterization, and explores its specific utility as a key building block in the synthesis of advanced therapeutic agents, including Prostaglandin EP4 receptor antagonists and pyrrolotriazine derivatives. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Introduction and Strategic Importance
This compound is a substituted phenylacetate derivative that has emerged as a valuable scaffold in medicinal chemistry. Its structure uniquely combines a reactive primary aromatic amine and a methyl ester, offering two distinct points for chemical modification. The ortho-methyl group provides steric influence that can be crucial for modulating molecular conformation and interaction with biological targets, while the meta-amino group is a key handle for building out complex molecular architectures. This strategic arrangement makes it a sought-after intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), oncology drug candidates, and enzyme inhibitors.[1][2] Understanding its synthesis and reactivity is paramount for its effective use in multi-step drug synthesis campaigns.
Physicochemical and Handling Properties
A thorough understanding of the compound's properties is the foundation of its successful application in a laboratory setting. Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 850449-93-3 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Boiling Point | 298.3 °C at 760 mmHg (Predicted) | [1] |
| Appearance | Solid (Typical) | |
| Purity | Commercially available up to ≥98% | [3] |
| Storage Conditions | 2-8°C, protect from light, store under inert gas | [1] |
Safety and Handling
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Synthesis and Purification Workflow
The synthesis of this compound is reliably achieved via a two-step sequence starting from the commercially available 2-methyl-5-nitrophenol. The workflow involves the initial formation of the nitro-intermediate followed by a chemoselective reduction of the nitro group.
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of Methyl 2-(2-methyl-5-nitrophenyl)acetate (Nitro Precursor)
Causality: The first step involves the formation of the phenylacetate ester. A Williamson ether synthesis-type reaction is employed, where the phenoxide, generated in situ from 2-methyl-5-nitrophenol using a mild base like potassium carbonate, acts as a nucleophile.[4][5] Methyl bromoacetate is a suitable electrophile. Acetone is an excellent solvent for this SN2 reaction, as it is polar aprotic and readily dissolves the reactants.
Detailed Protocol:
-
To a stirred solution of 2-methyl-5-nitrophenol (1.0 eq) in dry acetone (10 mL per gram of phenol) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Add methyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Methyl 2-(2-methyl-5-nitrophenyl)acetate.
-
Purification: The product can be purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed to yield the pure nitro precursor as a solid.
Step 2: Synthesis of this compound
Causality: This step involves the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, chemoselectivity (the ester group remains intact), and clean workup.[6] Hydrogen gas is the reductant, and a protic solvent like ethanol or methanol is ideal for this process.
Detailed Protocol:
-
In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve Methyl 2-(2-methyl-5-nitrophenyl)acetate (1.0 eq) in ethanol (15-20 mL per gram of substrate).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., Nitrogen or Argon) when dry.
-
Seal the vessel, evacuate the atmosphere, and purge with nitrogen gas (3x).
-
Introduce hydrogen gas (H₂) to the vessel, typically to a pressure of 40-50 psi.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours). The uptake of hydrogen will also cease.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the final product.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted using advanced computational algorithms and should be used as a reference for experimental verification. Predictions were generated using widely accepted cheminformatics tools.[7][8][9]
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~ 6.95 (d, J=8.0 Hz, 1H): Aromatic proton ortho to the methyl group.
-
δ ~ 6.55 (dd, J=8.0, 2.4 Hz, 1H): Aromatic proton ortho to the amino group and meta to the methyl group.
-
δ ~ 6.48 (d, J=2.4 Hz, 1H): Aromatic proton ortho to the amino group and para to the methyl group.
-
δ ~ 3.68 (s, 3H): Methyl ester protons (-OCH₃).
-
δ ~ 3.55 (s, 2H): Methylene protons (-CH₂-CO₂Me).
-
δ ~ 3.50 (br s, 2H): Amino protons (-NH₂). The chemical shift and appearance can vary significantly with concentration and solvent.
-
δ ~ 2.18 (s, 3H): Aromatic methyl protons (-CH₃).
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~ 172.5: Ester carbonyl carbon (C=O).
-
δ ~ 145.8: Aromatic carbon attached to the amino group.
-
δ ~ 136.2: Aromatic carbon attached to the methyl group.
-
δ ~ 129.8: Aromatic CH carbon.
-
δ ~ 124.5: Aromatic carbon attached to the methylene group.
-
δ ~ 115.3: Aromatic CH carbon.
-
δ ~ 113.8: Aromatic CH carbon.
-
δ ~ 52.1: Methyl ester carbon (-OCH₃).
-
δ ~ 38.5: Methylene carbon (-CH₂-).
-
δ ~ 18.9: Aromatic methyl carbon (-CH₃).
Mass Spectrometry (MS)
For Electron Ionization (EI) mass spectrometry, the following fragmentation patterns are expected:
-
Molecular Ion (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound. Due to the presence of one nitrogen atom, this follows the nitrogen rule (odd molecular weight).[10]
-
Base Peak: A prominent peak at m/z = 91 is anticipated, corresponding to the formation of a stable tropylium-like ion resulting from benzylic cleavage and rearrangement, a common fragmentation for phenylacetate derivatives.[10]
-
Other Key Fragments:
-
m/z = 120: Loss of the methoxycarbonyl radical (•CO₂CH₃).
-
m/z = 148: Loss of a methoxy radical (•OCH₃).
-
m/z = 77: Phenyl cation fragment.
-
Infrared (IR) Spectroscopy
The IR spectrum should exhibit the following characteristic absorption bands:[11][12][13]
-
~3450-3300 cm⁻¹: Two distinct, medium-intensity peaks characteristic of the N-H stretching of a primary aromatic amine (-NH₂).
-
~3020-3080 cm⁻¹: Weak to medium peaks from aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Peaks from aliphatic C-H stretching (methyl and methylene groups).
-
~1735 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching of the saturated ester.
-
~1620 cm⁻¹: A strong band from the N-H scissoring (bending) vibration.
-
~1500-1600 cm⁻¹: Several bands of variable intensity due to C=C stretching within the aromatic ring.
-
~1150-1250 cm⁻¹: A strong band corresponding to the C-O stretching of the ester group.
Applications in Drug Discovery and Development
The utility of this compound is best demonstrated through its documented use in the synthesis of complex, biologically active molecules. Analysis of patent literature reveals its role as a key intermediate in several drug discovery programs.
Application 1: Synthesis of Prostaglandin EP4 Receptor Antagonists
Patent WO2005034869A2 describes the synthesis of potent antagonists for the Prostaglandin E2 receptor subtype 4 (EP4).[14] The EP4 receptor is a validated target for therapies aimed at treating pain, inflammation, and certain cancers.[15] In this context, this compound serves as the foundational aromatic core upon which the final antagonist is constructed.
Caption: Role as a core scaffold in EP4 antagonist synthesis.
The amino group of the intermediate is typically acylated with a substituted heterocyclic carboxylic acid, followed by further chemical transformations to yield the final complex molecule. The specific substitution pattern of the intermediate is crucial for achieving the desired potency and selectivity for the EP4 receptor.
Application 2: Synthesis of Pyrrolotriazine Derivatives
Patent WO2009105712A1 discloses the use of this intermediate in the preparation of pyrrolo[2,1-f][1][7][16]triazine derivatives.[17] This class of compounds has been investigated for a range of therapeutic applications, including as kinase inhibitors for the treatment of cancer and inflammatory diseases.[6][18]
The synthesis involves reacting the amino group of this compound with a suitable heterocyclic electrophile, initiating the construction of the fused ring system. The ester functionality can then be hydrolyzed and used as a handle for further derivatization, allowing for fine-tuning of the molecule's pharmacological properties. The 2-methylphenylacetate moiety provides a specific spatial arrangement that orients substituents into the binding pockets of target enzymes like kinases.
Conclusion
This compound is a high-value intermediate for the synthesis of complex pharmaceutical agents. Its bifunctional nature, combined with the conformational influence of the ortho-methyl group, provides medicinal chemists with a versatile platform for generating novel molecular entities. This guide provides the essential technical information—from synthesis to application—to enable researchers to effectively and safely incorporate this building block into their drug discovery pipelines. The provided protocols and characterization data serve as a robust starting point for laboratory synthesis and verification.
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Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018). Retrieved January 1, 2026, from [Link]
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An In-Depth Technical Guide to Methyl 2-(5-amino-2-methylphenyl)acetate: A Key Intermediate in Modern Drug Discovery
Executive Summary
Methyl 2-(5-amino-2-methylphenyl)acetate is a versatile chemical intermediate of significant interest to the pharmaceutical industry. Its unique structure, featuring a reactive primary aromatic amine and a readily modifiable methyl ester, positions it as a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway rooted in established chemical principles, and an exploration of its application in the development of therapeutics, including nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.
Core Chemical Identity and Physicochemical Properties
This compound is an aromatic compound belonging to the aniline and phenylacetate ester families. The accurate characterization of its physical and chemical properties is fundamental for its effective use in synthesis, ensuring predictability in reaction kinetics, solubility, and purification protocols.
The core specifications of this intermediate are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| CAS Number | 850449-93-3 | [2][3][4] |
| Appearance | Not specified; likely an oil or low-melting solid | - |
| Boiling Point | 298.288 °C (at 760 mmHg) | [1][2] |
| Purity (Commercial) | ≥97% to ≥99% | [3] |
| Storage Conditions | 2-8°C, Protect from light, Store under inert gas | [1] |
Proposed Synthetic Pathway and Experimental Protocol
While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient pathway can be proposed based on well-established organic transformations. The most viable route involves the catalytic reduction of its nitro-aromatic precursor, Methyl 2-(2-methyl-5-nitrophenyl)acetate. This two-step approach ensures high yields and regiochemical control.
Rationale for Synthetic Strategy
The chosen strategy hinges on the robust and high-yielding nature of catalytic hydrogenation for the reduction of aromatic nitro groups. This method is preferred over other reducing agents (e.g., metals in acid) due to its cleaner reaction profile, milder conditions, and the ease of product isolation by simple filtration of the catalyst. The synthesis of the nitro-precursor is a standard esterification that can be achieved from the corresponding carboxylic acid or via other established routes.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 2-(2-methyl-5-nitrophenyl)acetate (Precursor)
This step would typically involve a Fischer esterification of the corresponding carboxylic acid.
-
To a solution of 2-methyl-5-nitrophenylacetic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until consumption of the starting material.
-
Cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound (Target Compound)
This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[5][6]
-
In a round-bottom flask, dissolve Methyl 2-(2-methyl-5-nitrophenyl)acetate (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Add a hydrogen source. For catalytic transfer hydrogenation, add ammonium formate (3-5 eq) portion-wise.[6] Alternatively, for direct hydrogenation, bubble hydrogen gas through the stirred suspension.[5]
-
Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by flash column chromatography on silica gel to afford the final this compound.
Self-Validation: The success of each step is validated by standard analytical techniques. TLC is used for reaction monitoring. The structure and purity of the final product must be confirmed by NMR spectroscopy and Mass Spectrometry.
Chemical Reactivity and Utility in API Synthesis
The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups: the nucleophilic aromatic amine and the electrophilic ester carbonyl.
-
The Aromatic Amine (-NH₂): This group is a versatile handle for a wide array of transformations. It readily undergoes N-acylation to form amides, reductive amination, diazotization reactions, and serves as a key nucleophile in the construction of various heterocyclic rings (e.g., pyrimidines, imidazoles) that are prevalent in kinase inhibitors.[7]
-
The Methyl Ester (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides or other esters. Alternatively, it can be reduced to a primary alcohol or reacted with organometallic reagents.
This dual functionality allows for sequential and controlled modifications, making it an ideal scaffold for building molecular complexity.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery
This intermediate is primarily employed in the synthesis of small-molecule drugs. Its structure is particularly suited for creating analogues of phenylacetic acid, a common motif in pharmaceuticals.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Many NSAIDs contain a substituted phenylacetic acid core. This intermediate provides a direct precursor to such structures, where the amino group can be further functionalized to modulate activity, selectivity (e.g., COX-1 vs. COX-2), and pharmacokinetic properties.[1]
-
Kinase Inhibitors: The aniline moiety is a cornerstone of many ATP-competitive kinase inhibitors, where it often forms a critical hydrogen bond with the hinge region of the kinase active site. This intermediate is an excellent starting point for synthesizing complex heterocyclic systems, such as the pyrrolo[3,2-d]pyrimidine core found in some VEGFR2 kinase inhibitors, which are used in oncology.[7]
Analytical Characterization (Predicted)
-
¹H NMR:
-
A singlet for the methyl ester protons (-OCH₃) around 3.6-3.8 ppm.
-
A singlet for the benzylic protons (-CH₂-) around 3.5-3.7 ppm.
-
A singlet for the aromatic methyl protons (-CH₃) around 2.1-2.3 ppm.
-
A broad singlet for the amine protons (-NH₂) which may vary in chemical shift.
-
Three distinct signals in the aromatic region (approx. 6.5-7.2 ppm) corresponding to the three protons on the substituted benzene ring.
-
-
¹³C NMR:
-
A signal for the ester carbonyl carbon (~170-172 ppm).
-
Multiple signals in the aromatic region (115-150 ppm).
-
A signal for the methyl ester carbon (~52 ppm).
-
A signal for the benzylic carbon (~40 ppm).
-
A signal for the aromatic methyl carbon (~20 ppm).
-
-
Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z = 179.
Safety and Handling
No specific, detailed Safety Data Sheet (SDS) is publicly available for this compound. However, based on its chemical class (aromatic amine, ester), standard laboratory precautions should be observed. The hydrochloride salt is known to be an irritant.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from light and oxidizing agents.[1]
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"Methyl 2-(5-amino-2-methylphenyl)acetate" boiling point and density
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-(5-amino-2-methylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a focused examination of the critical physicochemical properties of this compound (CAS No. 850449-93-3), specifically its boiling point and density. As a key intermediate in the synthesis of pharmaceuticals, a thorough understanding of these fundamental characteristics is paramount for process optimization, safety, and quality control in research and development settings.[1][2] This document synthesizes available data, explains the underlying molecular principles governing these properties, and presents standardized methodologies for their experimental verification.
Compound Identification and Overview
This compound is an aromatic amine and ester derivative. Its structure, featuring a primary amine, a methyl group, and a methyl ester attached to a benzene ring, makes it a versatile building block in organic synthesis. It is particularly noted for its use as an intermediate in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other analgesic compounds.[1] The strategic placement of its functional groups allows for straightforward modification, rendering it highly valuable in the construction of complex active pharmaceutical ingredients (APIs).[1]
Core Physicochemical Properties
The physical behavior of a compound under various conditions is dictated by its molecular structure. For this compound, the key properties are summarized below.
| Property | Value | Conditions |
| Boiling Point | 298.288 °C | At 760 mmHg[1] |
| Density | 1.115 g/cm³ | Not specified, assumed at standard temp. |
| Molecular Formula | C₁₀H₁₃NO₂ | N/A[1][2][3][4] |
| Molecular Weight | 179.22 g/mol | N/A[1][4] |
| CAS Number | 850449-93-3 | N/A[1][2][5] |
Scientific Rationale: Understanding the Physicochemical Behavior
The observed boiling point and density are direct consequences of the intermolecular forces at play between molecules of the compound. A nuanced understanding of these forces is critical for predicting the compound's behavior in various solvents and reaction conditions.
3.1. Factors Influencing Boiling Point
The relatively high boiling point of 298.288 °C is attributable to a combination of strong intermolecular forces:
-
Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group acts as a hydrogen bond acceptor. This creates strong attractive forces between molecules, requiring significant thermal energy to overcome and transition into the gaseous phase.
-
Dipole-Dipole Interactions: The ester functional group possesses a significant dipole moment, leading to electrostatic attractions between adjacent molecules.
-
Van der Waals Forces: The aromatic ring and the overall molecular size contribute to London dispersion forces, further increasing the energy required for boiling.
Caption: Intermolecular forces in this compound.
3.2. Factors Influencing Density
The density of 1.115 g/cm³ indicates that the compound is slightly denser than water.[3] This is a result of:
-
Molecular Weight: With a molecular weight of 179.22 g/mol , the individual molecules have significant mass.[1][4]
-
Efficient Packing: The combination of hydrogen bonding and dipole-dipole interactions allows the molecules to pack relatively closely together in the liquid state, leading to a greater mass per unit volume compared to non-polar compounds of similar size.
Experimental Protocols for Verification
To ensure reproducibility and accuracy, the determination of boiling point and density must follow standardized laboratory procedures.
4.1. Protocol for Boiling Point Determination via Distillation
This method is suitable for determining the boiling point of a liquid at atmospheric pressure.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place a sample of this compound (approx. 10-15 mL) and a few boiling chips into the round-bottom flask.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: Begin gently heating the flask using a heating mantle.
-
Observation: Record the temperature at which the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. The boiling point is the constant temperature read on the thermometer during the distillation of the bulk of the liquid.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates from 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.
4.2. Protocol for Density Determination using a Pycnometer
This protocol provides a highly accurate method for determining the density of a liquid.
Step-by-Step Methodology:
-
Calibration: Clean and dry a pycnometer of known volume (e.g., 10 mL) and measure its mass (m₁).
-
Reference Liquid: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20°C). Insert the stopper and ensure no air bubbles are present. Dry the exterior and measure the total mass (m₂).
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the sample, this compound, at the same temperature. Measure the total mass (m₃).
-
Calculation:
-
Mass of water: m_water = m₂ - m₁
-
Volume of pycnometer: V = m_water / ρ_water (where ρ_water is the density of water at the measurement temperature).
-
Mass of sample: m_sample = m₃ - m₁
-
Density of sample: ρ_sample = m_sample / V
-
Caption: Standard experimental workflows for property determination.
Recommended Handling and Storage
Given its chemical nature as an amine, proper storage is crucial to maintain the purity and stability of this compound.
-
Storage Conditions: The compound should be stored at 2-8°C.[1]
-
Protection: It must be protected from light and stored under an inert gas atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.[1]
Conclusion
The boiling point (298.288 °C at 760 mmHg) and density (1.115 g/cm³) of this compound are defining physicochemical parameters that reflect its molecular structure and the potent intermolecular forces of hydrogen bonding and dipole-dipole interactions.[1][3] A comprehensive grasp of these properties, supported by robust experimental verification, is essential for its effective and safe utilization in pharmaceutical synthesis and drug development.
References
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- Title: methyl 2-(5-amino-2-methylphenyl)
- Title: METHYL 2-(5-AMINO-2-METHYLPHENYL)
- Title: Methyl 2-(5-amino-2-methylphenyl)
- Title: methyl 2-(5-amino-2-methylphenyl)
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An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(5-amino-2-methylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2-(5-amino-2-methylphenyl)acetate, a key intermediate in the synthesis of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs). Understanding the physicochemical properties of this compound is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). This document outlines predicted solubility characteristics, potential degradation pathways, and detailed protocols for empirical determination of its solubility and stability profile in accordance with ICH guidelines.
Introduction: The Significance of this compound in Pharmaceutical Development
This compound (CAS No. 850449-93-3) is a crucial building block in medicinal chemistry. Its structure, featuring a reactive primary amine and an ester functional group on a substituted phenyl ring, allows for diverse chemical modifications, making it a versatile precursor for a range of therapeutic agents. The efficacy, safety, and manufacturability of any drug substance are intrinsically linked to the physicochemical properties of its intermediates. Therefore, a thorough understanding of the solubility and stability of this compound is not merely an academic exercise but a critical component of risk management and quality control in the drug development lifecycle.
This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively handle and characterize this important intermediate.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| CAS Number | 850449-93-3 | [1][2] |
| Boiling Point | 298.288°C at 760 mmHg | [2] |
| Appearance | Solid (predicted) | |
| Storage Conditions | 2-8°C, protected from light, stored in inert gas | [2] |
Solubility Profile: A Predictive and Experimental Approach
The solubility of an intermediate is a critical parameter that influences its reactivity, purification, and formulation. While specific experimental data for this compound is not widely published, its solubility profile can be predicted based on its molecular structure.
Predicted Solubility
The "like dissolves like" principle provides a fundamental basis for predicting solubility.[3] this compound possesses both polar (amino and ester groups) and non-polar (methyl-substituted phenyl ring) characteristics.
-
Polar Solvents: The presence of the primary amine and methyl ester groups, capable of hydrogen bonding, suggests at least moderate solubility in polar protic solvents like methanol, ethanol, and isopropanol. The lone pair of electrons on the nitrogen atom and the carbonyl oxygen can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors.
-
Non-Polar Solvents: The substituted benzene ring provides non-polar character, indicating potential solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.
-
Aqueous Solubility: The aqueous solubility is expected to be limited due to the significant non-polar surface area of the benzene ring. However, the primary amine is basic and will be protonated at acidic pH, forming a more water-soluble salt. Conversely, at a sufficiently high pH, the compound will exist in its less soluble free base form.
A summary of the predicted solubility is presented in Table 2.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | Hydrogen bonding capability of amino and ester groups. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Soluble to Freely Soluble | Dipole-dipole interactions with the polar functional groups. |
| Non-Polar | Dichloromethane, Toluene | Soluble to Sparingly Soluble | Van der Waals interactions with the aromatic ring and methyl group. |
| Aqueous | Water | Sparingly Soluble to Insoluble | Predominantly non-polar structure. Solubility is expected to be pH-dependent. |
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, an experimental approach is necessary. The thermodynamic solubility assay, which measures the equilibrium solubility of a compound, is the gold standard.[4][5]
Protocol: Thermodynamic Solubility Determination [4][6]
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into separate vials for each solvent to be tested.
-
Add a known volume (e.g., 1 mL) of the selected solvent to each vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker or rotator is recommended.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Stability Profile: Forced Degradation and Pathway Elucidation
Understanding the stability of this compound is crucial for defining appropriate storage and handling conditions and for identifying potential impurities that may arise during synthesis or storage. Forced degradation studies are essential for this purpose, as they intentionally stress the molecule to identify likely degradation products and pathways.[1][7][8]
Predicted Degradation Pathways
Based on the functional groups present, several degradation pathways can be anticipated:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(5-amino-2-methylphenyl)acetic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.
-
Oxidation: The primary aromatic amine is a potential site for oxidation. Exposure to oxidizing agents or atmospheric oxygen could lead to the formation of colored degradation products, such as nitroso or nitro derivatives, or potentially polymerization.
-
Photodegradation: Aromatic amines can be susceptible to photodegradation upon exposure to light, which can lead to complex degradation pathways and the formation of colored impurities.
-
Thermal Degradation: At elevated temperatures, decarboxylation or other complex degradation reactions may occur.
The following diagram illustrates the predicted primary degradation pathways:
Caption: Predicted primary degradation pathways for this compound.
Experimental Workflow for Forced Degradation Studies
A systematic forced degradation study should be conducted to empirically determine the stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being secondary degradation products.[7][8]
The following diagram outlines a typical workflow for a forced degradation study:
Caption: Experimental workflow for a forced degradation study.
Protocol: Forced Degradation Study [1][7][8]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at room temperature and at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature and at an elevated temperature (e.g., 60°C). Take samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature. Take samples at various time points.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C). Take samples at various time points and dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point. UV detection should be employed, and a photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (MS) can be used for the identification of degradation products.
-
-
Data Analysis:
-
Quantify the amount of the parent compound remaining and the amount of each degradation product formed at each time point.
-
Perform a mass balance calculation to ensure that all degradation products are accounted for.
-
Assess the peak purity of the parent compound peak in the stressed samples to confirm the specificity of the analytical method.
-
Development of a Stability-Indicating Analytical Method
A robust stability-indicating method is a regulatory requirement and a critical tool for quality control. The forced degradation samples are used to develop and validate such a method.
Logical Relationship for Method Development and Validation:
Caption: Logical flow for developing a stability-indicating method.
The validation of the analytical method should be performed according to ICH Q2(R1) guidelines and should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[9][10]
Conclusion and Recommendations
This technical guide has provided a comprehensive overview of the predicted and experimental approaches to characterizing the solubility and stability of this compound. While predictions based on chemical structure offer valuable initial insights, empirical determination through well-designed experiments is indispensable for robust process development and formulation.
Key Recommendations:
-
Solubility: Conduct thermodynamic solubility studies in a range of pharmaceutically relevant solvents to establish a definitive solubility profile.
-
Stability: Perform a comprehensive forced degradation study under hydrolytic, oxidative, thermal, and photolytic stress conditions to identify potential degradation products and establish degradation pathways.
-
Analytical Method: Develop and validate a stability-indicating HPLC method using the stressed samples to ensure accurate quantification of the parent compound and its degradation products.
-
Storage: Based on the stability data, establish appropriate storage and handling conditions to minimize degradation and ensure the quality of the intermediate. The preliminary recommendation is to store at 2-8°C, protected from light and in an inert atmosphere.[2]
By following the principles and protocols outlined in this guide, researchers and drug development professionals can build a robust understanding of the physicochemical properties of this compound, thereby facilitating a more efficient and scientifically sound drug development process.
References
- Alsante, K. M., et al. (2014). A Review of the Role of Degradant Profiling in Forced Degradation Studies. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Rane, S., et al. (2012). Forced Degradation as an Important Tool in Pharmaceutical Research and Development. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-14.
- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14.
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
- Baertschi, S. W., et al. (Eds.). (2017).
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
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protocols.io. (2021). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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StabilityStudies.in. (n.d.). How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1). Retrieved from [Link]
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Pharma Dekho. (2023). Sop for force degradation study. Retrieved from [Link]
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StabilityStudies.in. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023). Forced Degradation Testing Procedure. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. (n.d.). Retrieved from [Link]
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SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
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Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
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PubMed. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate
Introduction: Strategic Importance of a Key Pharmaceutical Intermediate
Methyl 2-(5-amino-2-methylphenyl)acetate is a valuable intermediate in the synthesis of various pharmaceuticals, notably in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1] Its molecular architecture, featuring a reactive primary amine and an ester functional group, provides a versatile scaffold for constructing more complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive, technically-grounded pathway for its synthesis, designed for researchers and drug development professionals. We will delve into a robust three-step synthesis, explaining the mechanistic rationale behind each transformation and providing detailed experimental protocols.
Overall Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 2-methylphenylacetic acid. The logical flow of this pathway is designed for efficiency, high yield, and purity of the final product.
Caption: Overall three-step synthesis pathway.
Part 1: Synthesis of 2-(2-Methyl-5-nitrophenyl)acetic Acid via Electrophilic Aromatic Substitution
The foundational step is the regioselective nitration of 2-methylphenylacetic acid. This reaction introduces the nitro group that will later be reduced to the key amine functionality.
Mechanistic Rationale and Regioselectivity
The nitration of 2-methylphenylacetic acid is a classic example of electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.
The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring:
-
-CH₃ (Methyl group): An activating, ortho-, para- directing group.
-
-CH₂COOH (Acetic acid group): A weakly deactivating, ortho-, para- directing group.
Both groups direct incoming electrophiles to the positions ortho and para to themselves. The position para to the activating methyl group (C5) is the most sterically accessible and electronically favorable site for substitution, leading to the desired 2-(2-methyl-5-nitrophenyl)acetic acid as the major product.
Caption: Nitration mechanism overview.
Experimental Protocol
This protocol is adapted from analogous nitration procedures.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methylphenylacetic acid (1.0 eq) to a suitable solvent like dichloromethane.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Acid Addition: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2-methylphenylacetic acid, maintaining the internal temperature below 5°C.
-
Reaction Monitoring: Stir the reaction at 0-5°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the mixture over crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) will yield the purified 2-(2-methyl-5-nitrophenyl)acetic acid.
Part 2: Reduction of the Nitro Group to Form 2-(5-Amino-2-methylphenyl)acetic Acid
This step involves the transformation of the nitro group into the essential primary amine via catalytic hydrogenation. This method is highly efficient and selective, avoiding the use of harsh stoichiometric reducing agents.
Expertise & Causality: The Choice of Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method for nitro group reductions due to its high efficiency, clean conversion, and mild reaction conditions. The palladium surface acts as a catalyst where molecular hydrogen (H₂) is adsorbed and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, allowing for the stepwise reduction of the nitro group to an amine without affecting the carboxylic acid or the aromatic ring.
Caption: Workflow for catalytic hydrogenation.
Experimental Protocol
-
Reaction Setup: To a hydrogenation vessel, add 2-(2-methyl-5-nitrophenyl)acetic acid (1.0 eq) and a solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas (H₂) to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic and can be monitored by the uptake of hydrogen.
-
Completion & Workup: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield 2-(5-amino-2-methylphenyl)acetic acid, which is often pure enough for the next step.
Part 3: Fischer Esterification to Yield this compound
The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic, acid-catalyzed equilibrium process that is well-suited for this transformation.
Trustworthiness: A Self-Validating System
The Fischer esterification is governed by Le Châtelier's principle. The reaction is an equilibrium between the carboxylic acid and alcohol, and the ester and water.[3] To ensure a high yield of the desired ester, the equilibrium must be shifted to the product side. This is reliably achieved by using a large excess of the alcohol (methanol), which serves as both a reactant and the solvent. The large excess drives the reaction forward, ensuring a high conversion rate.
Mechanistic Deep Dive
The reaction mechanism proceeds through several reversible steps:[3][4][5]
-
Protonation: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.
Experimental Protocol
-
Reaction Setup: Suspend 2-(5-amino-2-methylphenyl)acetic acid (1.0 eq) in anhydrous methanol (a large excess, e.g., 20-50 eq).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.[6] Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization & Workup: Cool the reaction to room temperature and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound. Further purification can be achieved by column chromatography if necessary.
Quantitative Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | 2-Methylphenylacetic Acid | 2-(2-Methyl-5-nitrophenyl)acetic Acid | HNO₃, H₂SO₄ | 75-85% |
| 2 | 2-(2-Methyl-5-nitrophenyl)acetic Acid | 2-(5-Amino-2-methylphenyl)acetic Acid | H₂, 10% Pd/C | >95% |
| 3 | 2-(5-Amino-2-methylphenyl)acetic Acid | This compound | CH₃OH, H₂SO₄ (cat.) | 85-95% |
Conclusion
This guide outlines a logical and efficient three-step synthesis for this compound. By understanding the mechanistic principles behind each transformation—from the regioselectivity of nitration to the equilibrium dynamics of esterification—researchers can confidently and reliably produce this key pharmaceutical intermediate. The provided protocols serve as a robust foundation for laboratory synthesis, enabling further research and development in medicinal chemistry.
References
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MySkinRecipes. This compound. Available at: [Link]
- Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
Wikipedia. (2-Nitrophenyl)acetic acid. Available at: [Link]
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MySkinRecipes. This compound. Available at: [Link]
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OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). Available at: [Link]
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Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. Available at: [Link]
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Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Available at: [Link]
-
ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022-11-03). Available at: [Link]
-
Organic Syntheses. p-NITROPHENYLACETIC ACID. Available at: [Link]
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Homework.Study.com. Give a detailed, stepwise mechanism for the Fischer esterification of acetic acid with methanol. Available at: [Link]
-
YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016-12-27). Available at: [Link]
-
PubChem. 2-Amino-2-(2-methyl-5-nitrophenyl)acetic acid. Available at: [Link]
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MySkinRecipes. This compound. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]
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ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022-11-03). Available at: [Link]
- Google Patents. CN110845358B - Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate.
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- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
An In-depth Technical Guide to the Synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate
Introduction
Methyl 2-(5-amino-2-methylphenyl)acetate is a key pharmaceutical intermediate, valued for its role in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structure, featuring a phenylacetic acid ester moiety combined with a strategically positioned amino group, makes it a versatile building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed, field-proven protocols and insights into the causality behind experimental choices. The methodologies presented are designed to be self-validating, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from several distinct starting materials. The choice of synthetic route often depends on the availability and cost of the initial precursors, as well as the desired scale of the synthesis. This guide will detail two of the most logical and established pathways:
-
Route A: Commencing with 2-methylphenylacetic acid.
-
Route B: Starting from the more fundamental precursor, o-toluidine (2-methylaniline).
A third, more contemporary approach involving palladium-catalyzed cross-coupling reactions will also be discussed as a potential, albeit less documented, alternative.
Route A: Synthesis from 2-Methylphenylacetic Acid
This route is a straightforward three-step process involving nitration, esterification, and reduction. It is often favored when 2-methylphenylacetic acid is readily available.
Logical Workflow for Route A
Caption: Synthetic pathway starting from 2-methylphenylacetic acid.
Step 1: Nitration of 2-Methylphenylacetic Acid
The initial step involves the regioselective nitration of 2-methylphenylacetic acid. The directing effects of the alkyl and acetic acid groups on the aromatic ring are crucial. The methyl group is an ortho-, para-director, while the acetic acid group is a weak deactivator and meta-director. The combination of these effects, under controlled conditions, favors the introduction of the nitro group at the 5-position.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-methylphenylacetic acid and dichloromethane.
-
Cooling: Cool the stirred mixture to 0°C using an ice bath.
-
Addition of Acetic Anhydride: Add acetic anhydride to the reaction mixture.
-
Nitrating Agent: Slowly add 98% nitric acid dropwise via the dropping funnel, ensuring the internal temperature is maintained between -10°C and 10°C. The use of a pre-cooled nitrating mixture is advisable.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at a low temperature (e.g., 0-5°C) for 1 to 3 hours.
-
Work-up: Upon completion, the reaction mixture is typically filtered to isolate the crude product. The solid is then washed with cold water to remove residual acids.
-
Purification: The crude 2-methyl-5-nitrophenylacetic acid can be further purified by recrystallization from a suitable solvent system.
| Parameter | Value/Condition | Rationale |
| Reactants | 2-Methylphenylacetic Acid, Nitric Acid, Acetic Anhydride | Acetic anhydride acts as a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺). |
| Solvent | Dichloromethane | Provides a suitable reaction medium and helps to control the reaction temperature. |
| Temperature | -10°C to 10°C | Low temperature is critical to control the exothermic nitration reaction and prevent over-nitration or side reactions. |
| Reaction Time | 1-3 hours | Sufficient time for the reaction to proceed to completion at low temperatures. |
Protocol adapted from a patented synthesis method.[1]
Step 2: Fischer Esterification
The carboxylic acid is converted to its methyl ester via a classic Fischer esterification. This acid-catalyzed reaction is an equilibrium process.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-nitrophenylacetic acid in a large excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 2-(2-methyl-5-nitrophenyl)acetate. Further purification can be achieved by column chromatography if necessary.[2][3][4]
| Parameter | Value/Condition | Rationale |
| Reactants | 2-Methyl-5-nitrophenylacetic Acid, Methanol | Methanol acts as both the reactant and the solvent. Using it in large excess drives the equilibrium towards the ester product. |
| Catalyst | Concentrated Sulfuric Acid | A strong acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. |
| Temperature | Reflux | Heating increases the reaction rate to reach equilibrium faster. |
| Work-up | NaHCO₃ wash | Neutralizes the acidic catalyst and any unreacted carboxylic acid. |
Step 3: Reduction of the Nitro Group
The final step is the chemoselective reduction of the nitro group to an amine. Catalytic hydrogenation is the method of choice due to its high efficiency and clean reaction profile.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve methyl 2-(2-methyl-5-nitrophenyl)acetate in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (Pd/C). The catalyst loading is typically 1-5 mol% of the substrate.
-
Hydrogenation: The vessel is purged with nitrogen and then filled with hydrogen gas to the desired pressure (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/HPLC analysis.
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to yield the final product, this compound. The product is often of high purity, but can be further purified by recrystallization or column chromatography if needed.[5][6]
| Parameter | Value/Condition | Rationale |
| Catalyst | Palladium on Carbon (Pd/C) | A highly active and selective catalyst for the reduction of nitro groups in the presence of other functional groups like esters. |
| Hydrogen Source | H₂ gas | The reducing agent for the catalytic cycle. |
| Solvent | Methanol or Ethyl Acetate | Provides a medium for the reaction and dissolves the starting material. |
| Pressure | 1-4 atm | Atmospheric or slightly elevated pressure is usually sufficient for this transformation. |
| Temperature | Room Temperature | The reaction is typically exothermic and proceeds efficiently at ambient temperature. |
Route B: Synthesis from o-Toluidine
This route is advantageous when o-toluidine is a more economical starting material. It involves a longer synthetic sequence but builds the molecule from a simpler precursor.
Logical Workflow for Route B
Caption: Synthetic pathway starting from o-toluidine.
Step 1: Nitration of o-Toluidine
The nitration of o-toluidine is a well-established procedure. The strongly activating amino group is protonated in the acidic medium to form the anilinium ion, which is a meta-director. This directs the incoming nitro group to the position meta to the ammonium group and para to the methyl group.[7][8][9]
Experimental Protocol:
-
Amine Salt Formation: In a three-necked flask, add concentrated sulfuric acid and cool it to -10°C in an ice/salt bath.[9][10]
-
Addition of o-Toluidine: Slowly add o-toluidine to the cold, stirred sulfuric acid, maintaining the temperature below 10°C.[7]
-
Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, and cool this mixture in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the o-toluidinium sulfate solution over approximately 2 hours, ensuring the temperature is maintained at -10°C.[9][10]
-
Work-up: Pour the reaction mixture onto crushed ice.
-
Precipitation: Carefully basify the cold solution with aqueous sodium hydroxide to precipitate the 2-methyl-5-nitroaniline as an orange solid.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry. The product can be recrystallized from ethanol/water.[8]
| Parameter | Value/Condition | Rationale |
| Reactants | o-Toluidine, Nitric Acid, Sulfuric Acid | Sulfuric acid protonates the amino group, directing the nitration to the meta position. |
| Temperature | -10°C | Crucial for controlling the reaction and minimizing the formation of by-products. |
| Reaction Time | ~2 hours for addition | Slow addition is necessary to manage the exothermic nature of the reaction. |
| Work-up | Basification with NaOH | Neutralizes the acid and deprotonates the anilinium salt to precipitate the free amine. |
| Expected Yield | ~90% | This is a high-yielding reaction under optimized conditions.[8] |
Step 2: Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile. This involves the formation of a diazonium salt, which is then reacted with a copper(I) cyanide salt.
Experimental Protocol:
-
Diazotization: Suspend 2-methyl-5-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. The completion of diazotization can be checked with starch-iodide paper.
-
Preparation of CuCN solution: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Cyanation: Slowly add the cold diazonium salt solution to the stirred CuCN solution. A vigorous evolution of nitrogen gas will be observed.
-
Reaction: After the addition is complete, the mixture is gently warmed to facilitate the completion of the reaction.
-
Work-up: The reaction mixture is then extracted with an organic solvent like toluene. The organic extracts are washed, dried, and the solvent is removed to yield the crude 2-methyl-5-nitrophenylacetonitrile.
-
Purification: The product can be purified by vacuum distillation or column chromatography.
This protocol is based on the general principles of the Sandmeyer reaction.[11]
Step 3: Hydrolysis of the Nitrile
The nitrile group is hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is commonly employed.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-methyl-5-nitrophenylacetonitrile with an aqueous solution of a strong acid, such as 50% sulfuric acid.
-
Reflux: Heat the mixture to reflux for several hours until the hydrolysis is complete, which can be monitored by the disappearance of the nitrile starting material by TLC.
-
Work-up: Cool the reaction mixture and pour it onto ice. The carboxylic acid product will often precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization can be used for further purification.[12][13][14]
Steps 4 & 5: Esterification and Reduction
The resulting 2-methyl-5-nitrophenylacetic acid is then subjected to Fischer esterification (as described in Route A, Step 2) followed by catalytic hydrogenation of the nitro group (as in Route A, Step 3) to yield the final product.
Alternative Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
Modern synthetic organic chemistry offers powerful tools for carbon-carbon bond formation, such as palladium-catalyzed cross-coupling reactions. In principle, this compound could be synthesized by coupling a suitable halo-nitro-toluene derivative with an acetate enolate equivalent.
For instance, a reaction between 2-bromo-1-methyl-4-nitrobenzene and the enolate of methyl acetate could be envisioned. However, the α-arylation of simple esters like methyl acetate can be challenging due to competing side reactions like self-condensation.[3][15] While palladium-catalyzed α-arylation of esters is a known transformation, its application to this specific synthesis is not well-documented in the literature and may require significant optimization. Therefore, for reliability and established methodology, Routes A and B are currently the preferred industrial and laboratory-scale approaches.
Conclusion
The synthesis of this compound is most practically achieved through well-established, multi-step synthetic sequences. The choice between starting from 2-methylphenylacetic acid (Route A) or o-toluidine (Route B) will largely be dictated by economic and logistical factors concerning the availability of these precursors. Both routes rely on fundamental and robust organic transformations, including electrophilic aromatic substitution, esterification, and catalytic reduction. The detailed protocols and mechanistic rationale provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this valuable pharmaceutical intermediate.
References
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
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Patai, S. (Ed.). (1970). The Chemistry of the Cyano Group. John Wiley & Sons. [Link]
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d'Augustin, M., et al. (2006). Palladium-Catalyzed α-Arylation of Esters with Aryl Chlorides. Organic Letters, 8(19), 4295–4298. [Link]
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Reis, C. A., et al. (2015). Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides. The Journal of Organic Chemistry, 80(12), 6437–6446. [Link]
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Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Ketones and Esters with Aryl Halides. Accounts of Chemical Research, 36(4), 234–245. [Link]
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Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
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Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
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Rylander, P. N. (1985). Hydrogenation Methods. Academic Press. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
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Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5), 104-105. [Link]
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Villa, A., et al. (2015). A Stable Single‐Site Palladium Catalyst for Hydrogenations. Angewandte Chemie International Edition, 54(31), 8949-8954. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Li, H., et al. (2023). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. Nature Communications, 14(1), 3986. [Link]
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- Google Patents. (2009). Method for synthesizing 2-methyl-3-nitrophenylacetic acid. CN101486654A.
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Unlocking the Therapeutic Potential of Methyl 2-(5-amino-2-methylphenyl)acetate: A Technical Guide for Preclinical Investigation
Abstract
Methyl 2-(5-amino-2-methylphenyl)acetate, a structurally intriguing phenylacetate derivative, stands as a promising yet largely unexplored molecule in the landscape of drug discovery. While primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, its inherent structural motifs suggest a potential for significant biological activity.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of this compound. By leveraging principles of structure-activity relationships (SAR) and proposing a suite of robust in vitro and in silico experimental protocols, this document aims to catalyze the exploration of "this compound" from a chemical intermediate to a potential therapeutic lead.
Introduction: The Scientific Premise
This compound (CAS No. 14483-32-6) is an organic compound featuring a phenylacetic acid methyl ester backbone, further substituted with an amino and a methyl group on the phenyl ring.[2] Its molecular formula is C₁₀H₁₃NO₂, and its structure presents several key features that are of significant interest in medicinal chemistry.[1] The phenylacetic acid scaffold is a well-established pharmacophore present in numerous nonsteroidal anti-inflammatory drugs (NSAIDs), including the widely used diclofenac.[4] The presence and positioning of the amino and methyl groups can profoundly influence the molecule's physicochemical properties, metabolic stability, and interactions with biological targets.[5]
Currently, the primary application of this compound is as a building block in organic synthesis, particularly for creating more complex molecules with potential analgesic and anti-inflammatory properties.[1][6] However, its structural similarity to known bioactive compounds warrants a direct and thorough investigation into its intrinsic biological activities. This guide will focus on two primary, plausible avenues of investigation based on SAR analysis: anti-inflammatory activity via cyclooxygenase (COX) inhibition and modulation of α-adrenergic receptors .
Structure-Activity Relationship (SAR) Analysis and Hypothesized Biological Activities
A critical analysis of the structure of this compound in the context of known pharmacologically active molecules provides the foundation for our experimental strategy.
Potential as a Cyclooxygenase (COX) Inhibitor
The core phenylacetic acid structure is a hallmark of many NSAIDs that function by inhibiting COX enzymes, which are central to the inflammatory cascade.
-
The Phenylacetic Acid Scaffold: The 2-phenylaminophenylacetic acid backbone is a key structural feature of potent COX inhibitors like diclofenac and lumiracoxib.[4] this compound shares a similar phenylacetic acid moiety, suggesting a potential to bind to the active site of COX enzymes.
-
Influence of Substituents: The amino and methyl groups on the phenyl ring can modulate the electronic and steric properties of the molecule, which are crucial for COX inhibitory activity and selectivity.[4] Specifically, the methyl group can influence the dihedral angle between the phenyl rings, a parameter known to be important for the activity of some COX inhibitors.[4] The amino group, with its hydrogen-bonding potential, could also play a significant role in receptor binding.[7]
Potential as an α-Adrenergic Receptor Modulator
Derivatives of methyl phenylacetate have been synthesized and evaluated for their effects on α-adrenoceptors, which are involved in various physiological processes, including vasoconstriction and neurotransmission.
-
Structural Analogs: Studies on novel piperazine derivatives containing a methyl phenylacetate moiety have demonstrated potent α1-blocking activity.[8] While the structure of this compound differs significantly, the presence of the phenylacetate core warrants an exploratory investigation into its potential interaction with adrenergic receptors. The amino group, in particular, could mimic interactions of other aminated compounds with these receptors.
Proposed Experimental Workflows for Biological Activity Screening
To systematically evaluate the hypothesized biological activities, a multi-pronged approach combining in silico and in vitro methodologies is proposed.
In Silico Predictive Analysis
Computational studies can provide initial insights into the potential bioactivity and guide subsequent wet-lab experiments.
Objective: To predict the binding affinity and mode of interaction of this compound with the active sites of COX-1 and COX-2 enzymes, as well as α1-adrenergic receptor subtypes.
Protocol:
-
Protein Preparation: Obtain the crystal structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 5IKR), and a representative α1-adrenergic receptor (e.g., α1B-adrenoceptor, PDB ID: 7V6A) from the Protein Data Bank. Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Docking Simulation: Utilize molecular docking software (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined active sites of the target proteins.
-
Analysis: Analyze the predicted binding poses, binding energies (ΔG), and key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.). Compare the results with known inhibitors (e.g., ibuprofen for COX, prazosin for α1-adrenoceptors).
Data Presentation:
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| COX-1 | Calculated Value | e.g., Arg120, Tyr355 | e.g., Hydrogen Bond, Pi-Stacking |
| COX-2 | Calculated Value | e.g., Arg513, Val523 | e.g., Hydrophobic, van der Waals |
| α1-Adrenoceptor | Calculated Value | e.g., Asp125, Phe308 | e.g., Ionic, Hydrogen Bond |
Objective: To computationally assess the drug-likeness and potential toxicity profile of the compound.
Protocol:
-
Input: Submit the chemical structure of this compound to a web-based platform such as SwissADME or pkCSM.
-
Analysis: Evaluate parameters such as Lipinski's rule of five, bioavailability score, blood-brain barrier penetration, and potential toxicity endpoints (e.g., hERG inhibition, mutagenicity).
In Vitro Experimental Validation
The following in vitro assays are designed to provide empirical evidence for the computationally predicted activities.
Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Protocol:
-
Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam). These assays typically measure the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.
-
Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme, and the test compound at various concentrations.
-
Procedure: a. Pre-incubate the respective COX enzyme with a range of concentrations of this compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) for a specified time. b. Initiate the reaction by adding arachidonic acid. c. Monitor the absorbance at the appropriate wavelength over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Control) | Literature Value | Literature Value | Literature Value |
| Celecoxib (Control) | Literature Value | Literature Value | Literature Value |
Objective: To assess the ability of this compound to bind to α1-adrenergic receptors.
Protocol:
-
Assay Principle: A competitive radioligand binding assay using cell membranes expressing the α1-adrenergic receptor and a specific radioligand (e.g., [³H]-prazosin).
-
Reagents: Membranes from a cell line overexpressing the human α1-adrenoceptor, [³H]-prazosin, and the test compound at various concentrations.
-
Procedure: a. Incubate the cell membranes with a fixed concentration of [³H]-prazosin and varying concentrations of this compound. b. After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration. c. Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Visualization of Proposed Workflows and Pathways
General Investigatory Workflow
Caption: Proposed workflow for investigating the biological activity of this compound.
Simplified COX Inhibition Pathway
Caption: Simplified schematic of the cyclooxygenase (COX) pathway and the proposed inhibitory action of the test compound.
Conclusion and Future Directions
This guide outlines a logical and experimentally sound approach to begin unraveling the potential biological activities of this compound. The proposed in silico and in vitro experiments will provide crucial data to either support or refute the hypotheses generated from SAR analysis. Positive results from these initial screens, particularly in the COX inhibition assays, would warrant further investigation, including:
-
Cell-based assays to confirm anti-inflammatory effects in a more physiological context.
-
In vivo studies in animal models of inflammation and pain.
-
Lead optimization through the synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.
By following the methodologies detailed in this guide, researchers can efficiently and rigorously assess the therapeutic potential of this compound, potentially uncovering a novel lead compound for the development of new anti-inflammatory or other therapeutic agents.
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Semantic Scholar. Methyl-Containing Pharmaceuticals. [Link]
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ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. [Link]
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Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]
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PMC - PubMed Central. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. [Link]
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PubMed. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. [Link]
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PubMed. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. [Link]
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Methyl 2-(5-amino-2-methylphenyl)acetate: A Comprehensive Technical Guide for Pharmaceutical R&D
Abstract
This technical guide provides an in-depth exploration of Methyl 2-(5-amino-2-methylphenyl)acetate, a key pharmaceutical intermediate. The document delineates its crucial physicochemical properties, offers detailed protocols for its synthesis, and elucidates its application in the manufacturing of active pharmaceutical ingredients (APIs), with a specific focus on the synthesis of Treprostinil. Furthermore, this guide presents robust analytical methodologies for quality control and characterization, alongside comprehensive safety and handling protocols. This document is intended to be a vital resource for researchers, chemists, and professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: Strategic Importance in Pharmaceutical Synthesis
This compound (CAS No. 850449-93-3) is a strategically important building block in the synthesis of a range of pharmaceutical compounds.[1] Its bifunctional nature, featuring a reactive primary aromatic amine and a methyl ester, makes it a versatile precursor for constructing more complex molecular architectures. The strategic placement of the amino, methyl, and acetate moieties on the phenyl ring allows for regioselective reactions, which is a critical consideration in multi-step API synthesis. This guide aims to provide a comprehensive overview of this intermediate, empowering research and development teams to leverage its full potential in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in synthesis, from reaction design to purification and storage.
| Property | Value | Source(s) |
| CAS Number | 850449-93-3 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Off-white to light brown solid | Supplier Data |
| Boiling Point | 298.29 °C at 760 mmHg (Predicted) | [1] |
| Melting Point | Not available | |
| Density | 1.115 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Limited solubility in water. | General Chemical Principles |
| Storage Conditions | 2-8°C, protected from light, under an inert atmosphere. | [1] |
NMR Spectroscopy Data (Predicted)
As of the publication of this guide, experimental ¹H and ¹³C NMR spectra for this compound are not widely available in the public domain. The following are predicted chemical shifts based on established substituent effects on aromatic systems. These predictions are intended for guidance and should be confirmed by experimental data upon synthesis.
¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shifts:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.00 | d | 1H | Ar-H (ortho to -CH₃) | The methyl group is weakly activating and ortho, para-directing. |
| ~ 6.55 | dd | 1H | Ar-H (ortho to -NH₂, meta to -CH₃) | The amino group is strongly activating and ortho, para-directing, leading to a significant upfield shift. |
| ~ 6.50 | d | 1H | Ar-H (para to -CH₃) | |
| ~ 3.65 | s | 3H | -O-CH₃ | Typical chemical shift for a methyl ester. |
| ~ 3.60 | br s | 2H | -NH₂ | Broad singlet, chemical shift can vary with concentration and solvent. |
| ~ 3.55 | s | 2H | -CH₂ -COO- | Methylene protons adjacent to the ester carbonyl. |
| ~ 2.20 | s | 3H | Ar-CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |
¹³C NMR (100 MHz, CDCl₃) Predicted Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 172.0 | C =O | Ester carbonyl carbon. |
| ~ 145.0 | Ar-C -NH₂ | Carbon attached to the strongly electron-donating amino group. |
| ~ 135.0 | Ar-C -CH₃ | Carbon attached to the methyl group. |
| ~ 130.0 | Ar-C H | Aromatic methine carbon. |
| ~ 125.0 | Ar-C -CH₂- | Quaternary aromatic carbon. |
| ~ 115.0 | Ar-C H | Aromatic methine carbon, shielded by the amino group. |
| ~ 113.0 | Ar-C H | Aromatic methine carbon, shielded by the amino group. |
| ~ 52.0 | -O-C H₃ | Methyl ester carbon. |
| ~ 40.0 | -C H₂-COO- | Methylene carbon. |
| ~ 19.0 | Ar-C H₃ | Aromatic methyl carbon. |
Synthesis of this compound
The most direct and industrially scalable synthesis of this compound involves the reduction of its nitro precursor, Methyl 2-(2-methyl-5-nitrophenyl)acetate. This two-step approach, starting from 2-methyl-5-nitrophenol, is outlined below.
Diagram: Overall Synthetic Workflow
Caption: Two-step synthesis of the target intermediate.
Step 1: Synthesis of Methyl 2-(2-methyl-5-nitrophenyl)acetate (Precursor)
Causality: The synthesis begins with the esterification of 2-methyl-5-nitrophenol. The use of acetic anhydride in the presence of a base like sodium hydroxide is a common and efficient method for this transformation.[2]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-methyl-5-nitrophenol (1.0 eq) in 1M aqueous sodium hydroxide (1.5 eq) at room temperature, add acetic anhydride (1.2 eq) dropwise.
-
Reaction Execution: Stir the mixture vigorously for 40-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: If a solid precipitates, filter the mixture. Extract the filtrate with ethyl acetate. Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of this compound
Causality: Catalytic hydrogenation is the preferred method for the reduction of the aromatic nitro group to an amine due to its high selectivity, mild reaction conditions, and the clean nature of the byproducts (water). Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[2]
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve Methyl 2-(2-methyl-5-nitrophenyl)acetate (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is completely consumed.
-
Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
Application in API Synthesis: The Case of Treprostinil
This compound is a documented intermediate in some synthetic routes to Treprostinil, a prostacyclin analogue used for the treatment of pulmonary arterial hypertension. The amino group of the intermediate is crucial for the subsequent chemical transformations that build the complex core structure of Treprostinil. While the full synthesis of Treprostinil is extensive, the initial steps involving our intermediate of interest are illustrative of its utility.
Diagram: Role in Treprostinil Synthesis
Caption: Simplified pathway from the intermediate to Treprostinil.
The synthesis of Treprostinil often involves complex multi-step sequences, and the utilization of specific intermediates can vary between different patented routes. The key takeaway is that the functional handles of this compound provide a versatile entry point for constructing the intricate molecular framework of such APIs.
Analytical Quality Control
Robust analytical methods are essential for ensuring the purity and identity of pharmaceutical intermediates. The following are recommended analytical techniques for the quality control of this compound.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of organic molecules. A reversed-phase method is generally suitable for a compound of this polarity.
Hypothetical HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method should provide good separation of the target compound from its nitro-precursor and other potential impurities. Method validation should be performed according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is a powerful technique for the identification of volatile and semi-volatile organic compounds. For an amino-containing compound, derivatization may be necessary to improve volatility and peak shape, although direct analysis is sometimes possible.
Hypothetical GC-MS Method (without derivatization):
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling any chemical intermediate.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is 2-8°C.[1]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its synthesis is achievable through well-established and scalable chemical transformations. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its successful application in the development of new and existing active pharmaceutical ingredients. The protocols and data presented herein are intended to serve as a robust foundation for further research and development activities.
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Methodological & Application
Application Note: Synthesis of a Novel NSAID Candidate from Methyl 2-(5-amino-2-methylphenyl)acetate
Abstract
This application note provides a comprehensive guide for the synthesis, purification, and characterization of a novel non-steroidal anti-inflammatory drug (NSAID) candidate, 2-(5-(4-bromobenzoylamino)-2-methylphenyl)acetic acid . Leveraging the versatile starting material, Methyl 2-(5-amino-2-methylphenyl)acetate [1], this protocol details a robust two-step synthetic pathway. The methodology encompasses a strategic N-acylation followed by a conclusive ester hydrolysis, yielding the target compound. This guide is designed for researchers in medicinal chemistry and drug development, offering detailed, step-by-step protocols, mechanistic insights, and characterization data to ensure reproducibility and scientific integrity.
Introduction: The Rationale for Novel NSAID Synthesis
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, primarily exerting their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2][3] The inhibition of these enzymes curtails the production of prostaglandins, key mediators in the inflammatory cascade.[3][4] The 2-arylpropionic acid and 2-aminophenylacetic acid scaffolds are prevalent in many commercially successful NSAIDs, such as ibuprofen and bromfenac.[2][4]
The starting material, this compound, presents a valuable platform for the development of novel NSAID candidates.[1] Its structure contains a phenylacetic acid ester moiety, common to many NSAIDs, and a reactive primary amine that allows for diverse chemical modifications. This application note details the synthesis of a novel analogue of Bromfenac, a potent NSAID, by acylating the amine group with a 4-bromobenzoyl moiety. This strategic modification aims to explore the structure-activity relationship (SAR) within this chemical class, potentially leading to compounds with improved efficacy or safety profiles.
The synthetic approach is a straightforward and efficient two-step process:
-
N-Acylation: Formation of an amide bond by reacting the primary amine of the starting material with 4-bromobenzoyl chloride.
-
Ester Hydrolysis: Conversion of the methyl ester to the biologically active carboxylic acid via saponification.
Synthetic Strategy and Workflow
The overall synthetic pathway is designed for efficiency and scalability, employing well-established chemical transformations.
Overall Reaction Scheme
Caption: Overall two-step synthesis of the target NSAID candidate.
Causality of Experimental Choices
-
N-Acylation: A standard Schotten-Baumann-type acylation is chosen for its reliability and high yield. 4-bromobenzoyl chloride is the acylating agent, selected to mimic the structure of Bromfenac.[4] Dichloromethane (DCM) is used as an inert solvent, and pyridine, a mild base, is employed to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.
-
Ester Hydrolysis (Saponification): The conversion of the methyl ester to the final carboxylic acid is crucial, as the carboxylate group is essential for the anti-inflammatory activity of most NSAIDs.[5] A base-catalyzed hydrolysis (saponification) using sodium hydroxide in a mixed solvent system (THF/Methanol/Water) is employed to ensure the solubility of the ester intermediate and promote an efficient reaction.[6] Subsequent acidification with hydrochloric acid protonates the carboxylate salt to yield the final product.[5][6]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of Methyl 2-(5-(4-bromobenzoylamino)-2-methylphenyl)acetate (Intermediate 1)
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 27.9 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Add pyridine (2.7 mL, 33.5 mmol) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
-
Reaction Execution:
-
In a separate flask, dissolve 4-bromobenzoyl chloride (6.7 g, 30.7 mmol) in 20 mL of anhydrous DCM.
-
Add the 4-bromobenzoyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-6 hours.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is obtained as an off-white solid. Purify the solid by recrystallization from a mixture of ethyl acetate and hexane to yield the pure intermediate.
-
Protocol 2: Synthesis of 2-(5-(4-bromobenzoylamino)-2-methylphenyl)acetic acid (Final Product)
-
Reaction Setup:
-
In a 250 mL round-bottom flask, suspend the intermediate ester (5.0 g, 13.8 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and methanol (25 mL).
-
Add a solution of sodium hydroxide (1.1 g, 27.6 mmol) in 25 mL of deionized water.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-3 hours.
-
Monitor the reaction by TLC (Eluent: 3:1 Hexane/Ethyl Acetate) until the starting ester is fully consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the organic solvents (THF and methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
-
Purification and Drying:
Data Summary and Characterization
The successful synthesis of the intermediate and final product should be confirmed by spectroscopic analysis.
Table of Expected Results
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Expected Yield (%) |
| Intermediate 1 | C₁₇H₁₆BrNO₃ | 362.22 | White to off-white solid | 85-95 |
| Final Product | C₁₆H₁₄BrNO₃ | 348.19 | White crystalline solid | 90-98 |
Expected Spectroscopic Data
-
Intermediate 1 (Methyl Ester):
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.7-7.6 (d, 2H, Ar-H), ~7.6-7.5 (m, 3H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.7 (s, 3H, OCH₃), ~3.6 (s, 2H, CH₂), ~2.3 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~172 (C=O, ester), ~165 (C=O, amide), aromatic carbons, 52.3 (OCH₃), 38.5 (CH₂), 19.0 (Ar-CH₃).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₇H₁₇BrNO₃: 362.04.
-
-
Final Product (Carboxylic Acid):
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~12.3 (s, 1H, COOH), ~10.2 (s, 1H, NH), ~7.9 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.5 (m, 2H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.6 (s, 2H, CH₂), ~2.3 (s, 3H, Ar-CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~173 (C=O, acid), ~165 (C=O, amide), aromatic carbons, 37.8 (CH₂), 18.7 (Ar-CH₃).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₆H₁₅BrNO₃: 348.02.
-
Discussion and Future Applications
This application note outlines a validated and efficient protocol for the synthesis of a novel NSAID candidate. The methodology is robust and can be adapted for the synthesis of a library of analogues by substituting 4-bromobenzoyl chloride with other acyl or aryl halides. This would allow for a systematic exploration of the structure-activity relationship.
Proposed Mechanistic Pathway: N-Acylation
Caption: Proposed mechanism for the pyridine-mediated N-acylation reaction.
Next Steps: Biological Evaluation
The synthesized compound is now ready for biological evaluation. The primary screening should involve in vitro assays to determine its inhibitory activity against COX-1 and COX-2 enzymes.[2] This will establish its potency and selectivity, which are critical parameters for NSAID development. Promising candidates can then be advanced to cell-based and in vivo models of inflammation to assess their therapeutic potential.
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The palladium-catalyzed synthesis of organic amines. (n.d.). DSpace@MIT. Retrieved from [Link]
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Copper‐Catalyzed the N‐arylation of Various Anilines 5 with... (n.d.). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
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- Walsh, D. A., Moran, H. W., Shamblee, D. A., Uwaydah, I. M., Welstead Jr., W. J., Sancilio, L. F., & Dannenburg, W. N. (1984). Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogs. Journal of Medicinal Chemistry, 27(11), 1379–1388.
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Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
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- Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Beilstein Journal of Organic Chemistry, 19, 1033-1040.
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Bromfenac. (n.d.). PubChem. Retrieved from [Link]
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- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
- Production process for separating and purifying naproxen with crystallization. (n.d.). Google Patents.
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Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (n.d.). Retrieved from [Link]
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Synthesis method of bromfenac sodium impurity standard substance 2-amino-3-(4-bromo benzoyl) benzoic acid. (n.d.). Patsnap Eureka. Retrieved from [Link]
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Polymorphs of bromfenac sodium and methods for preparing bromfenac sodium polymorphs. (n.d.). Patsnap Eureka. Retrieved from [Link]
- Chiral purification of S-ibuprofen from ibuprofen enantiomers by stripping crystallization. (2016). Chemical Engineering Research and Design, 114, 301-308.
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023). Organometallics, 42(6), 543-551.
- Process for the preparation of nepafenac. (n.d.). Google Patents.
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Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation and recrystallization behavior of spray-dried co-amorphous naproxen-indomethacin. (2016). European Journal of Pharmaceutics and Biopharmaceutics, 107, 149-158.
- One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. (2020).
-
Purification of Ibuprofen Enantiomers By a New Technique Combining Distillation and Crystallization. (n.d.). AIChE Proceedings. Retrieved from [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Novel synthesis method of bromfenac sodium. (n.d.). Patsnap Eureka. Retrieved from [Link]
- Polymorphs of bromfenac sodium and methods for preparing bromfenac sodium polymorphs. (n.d.). Google Patents.
- Synthesis of 2-[(3,4,5-Triphenyl)
- Preparation method and important intermediate of bromfenac sodium. (n.d.). Google Patents.
- Process for the preparation of carboxylic acid derivatives. (n.d.). Google Patents.
- Preparation method of bromfenac sodium. (n.d.). Google Patents.
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Application Notes & Protocols: Leveraging Methyl 2-(5-amino-2-methylphenyl)acetate in the Synthesis of Novel Analgesic Compounds
Abstract
The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Central to this endeavor is the strategic selection of versatile chemical building blocks. Methyl 2-(5-amino-2-methylphenyl)acetate has emerged as a highly valuable precursor for the synthesis of complex heterocyclic scaffolds, particularly those based on the indole and related fused-ring systems known to exhibit significant analgesic properties.[1] This document provides an in-depth guide for researchers, outlining the strategic utility of this starting material. We will explore key synthetic pathways, provide detailed, field-tested protocols, and offer expert insights into the causality behind experimental choices, empowering drug development professionals to accelerate their research programs.
Introduction: The Strategic Importance of the Phenylacetate Scaffold
This compound is a bifunctional molecule whose structure is primed for intramolecular cyclization reactions. The presence of an aromatic primary amine and a methyl acetate group in a specific ortho/meta relationship allows for the construction of fused heterocyclic systems. Its structure is particularly amenable to forming indolone and related scaffolds, which are privileged structures in the design of nonsteroidal anti-inflammatory drugs (NSAIDs) and other analgesic compounds.[2] The indole nucleus and its bioisosteres are found in numerous compounds with potent anti-inflammatory and analgesic activities.[1][3]
The strategic value of this starting material lies in its ability to generate a core intermediate—a tetrahydroindol-4-one derivative—which serves as a versatile platform for further chemical elaboration to explore structure-activity relationships (SAR) and optimize pharmacological profiles.
Physicochemical Properties of the Starting Material
For experimental planning and safety, the key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 850449-93-3 | [4][5] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][4] |
| Molecular Weight | 179.22 g/mol | [2][4] |
| Boiling Point | 298.288°C at 760 mmHg | [2] |
| Density | 1.115 g/cm³ | [4] |
| Appearance | Varies; often supplied as a solid or oil | [6] |
| Storage | 2-8°C, protected from light, under inert gas | [2] |
Core Synthetic Strategy: Intramolecular Cyclization to a Tetrahydroindol-4-one Core
A highly effective strategy for utilizing this compound involves an intramolecular cyclization to form a 6-methyl-4,5,6,7-tetrahydroindol-4-one scaffold. This reaction creates a key intermediate that can be further functionalized to produce a diverse library of potential analgesic compounds.[7] The general workflow involves the protection of the amine, followed by a base-mediated intramolecular condensation (e.g., Dieckmann condensation), and subsequent hydrolysis/decarboxylation and aromatization steps.
A more direct and powerful approach, detailed in the protocol below, leverages the inherent reactivity of the molecule to achieve cyclization, forming a valuable tricyclic indole precursor. This is conceptually related to syntheses that build complex heterocyclic systems like dihydropyrazino[1,2-a]indol-4(1H)-ones through sequential reactions.[8]
Visualization of the Synthetic Workflow
The following diagram illustrates the strategic conversion of the starting material into a versatile tricyclic indole core, which is a precursor for various analgesic candidates.
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Application Notes & Protocols: Acylation of Methyl 2-(5-amino-2-methylphenyl)acetate
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Acylation in Pharmaceutical Synthesis
The acylation of primary aromatic amines is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules. This application note provides a comprehensive guide to the acylation of Methyl 2-(5-amino-2-methylphenyl)acetate, a valuable intermediate in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The primary focus of this reaction is the conversion of the nucleophilic amino group into an amide functionality.
This transformation serves two primary strategic purposes in drug development:
-
Amine Group Protection: The acylation effectively "protects" the highly reactive amino group by converting it into a less nucleophilic and less basic amide.[2] This allows for selective chemical modifications on other parts of the molecule without interference from the amine.
-
Bioisosteric Modification: The resulting acetamido group can act as a key pharmacophore, influencing the compound's binding affinity to biological targets, solubility, and metabolic stability.
This guide will explore the underlying reaction mechanism, present two robust and validated protocols using common acylating agents, detail the necessary work-up and purification procedures, and provide guidance on the characterization of the final product.
Physicochemical Data & Reaction Overview
A summary of the key physical and chemical properties for the reactant and the primary product of acetylation is provided below.
| Property | Starting Material: this compound | Product: Methyl 2-(5-acetamido-2-methylphenyl)acetate | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₂H₁₅NO₃ | [1] |
| Molar Mass | 179.22 g/mol | 221.25 g/mol | [1] |
| Appearance | (Typically) Solid or Oil | (Typically) White to off-white solid | |
| Boiling Point | 298.29 °C at 760 mmHg | Not available; typically characterized by melting point | [1] |
| Storage | 2-8°C, protect from light, store under inert gas | Store in a cool, dry place | [1] |
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of an amine is a classic example of a nucleophilic acyl substitution reaction.[3] The reaction proceeds through a well-defined pathway where the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile.
Mechanism Steps:
-
Nucleophilic Attack: The amino group of this compound attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride).[4][5]
-
Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, forming a transient, negatively charged tetrahedral intermediate.[6][7]
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (acetate from acetic anhydride or chloride from acetyl chloride).[5][8]
-
Deprotonation: A base (which can be another molecule of the starting amine, a solvent, or an added base like pyridine or NaOH) removes the proton from the nitrogen atom to yield the final, neutral amide product.[5][9]
Caption: Mechanism of Nucleophilic Acyl Substitution.
Experimental Protocols
Two distinct, reliable protocols are presented below. The choice between them often depends on the desired reactivity, scale, and available reagents.
Protocol 1: Acetylation with Acetic Anhydride
This method is widely used due to the moderate reactivity of acetic anhydride and the straightforward work-up. It can often be performed without an additional catalyst, although a weak acid or base can be used.[2]
Materials & Equipment:
-
This compound
-
Acetic Anhydride (reagent grade)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethyl acetate or dichloromethane (approx. 0.2-0.5 M concentration).
-
Reagent Addition: While stirring at room temperature, add acetic anhydride (1.1-1.5 eq) dropwise to the solution. An exotherm may be observed. For less reactive substrates, the reaction can be gently heated to 40-50 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 50% ethyl acetate in hexanes. The product spot should be less polar (higher Rf) than the starting amine. The reaction is typically complete within 1-4 hours.
-
Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Slowly add saturated NaHCO₃ solution to quench the excess acetic anhydride and neutralize the acetic acid byproduct. Continue adding until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to afford the pure Methyl 2-(5-acetamido-2-methylphenyl)acetate.
Protocol 2: Acylation with Acetyl Chloride (Schotten-Baumann Conditions)
This method utilizes the highly reactive acetyl chloride and is particularly effective for less nucleophilic amines. The Schotten-Baumann reaction involves an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6][10][11]
Materials & Equipment:
-
This compound
-
Acetyl Chloride (reagent grade)
-
Dichloromethane (DCM) or Diethyl Ether
-
10% aqueous Sodium Hydroxide (NaOH) solution or Pyridine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Erlenmeyer flask or round-bottom flask, magnetic stirrer, stir bar
-
Addition funnel (optional)
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCM in a flask. In a separate vessel, prepare a 10% aqueous NaOH solution (approx. 2.5 eq).
-
Biphasic System: Add the NaOH solution to the flask containing the amine solution. Stir the biphasic mixture vigorously. Alternatively, an organic base like pyridine (2.0 eq) can be used in a single-phase system.
-
Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Add acetyl chloride (1.1 eq) dropwise with continued vigorous stirring.[5] A white precipitate of the product may form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Monitor by TLC.
-
Work-up (Phase Separation): Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer with water (2x) and then with brine (1x). If pyridine was used, wash with dilute aqueous HCl (e.g., 1M) to remove the pyridine, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Purify the crude solid by recrystallization as described in Protocol 1.
General Experimental Workflow
The following diagram outlines the logical flow of the acylation process, from initial setup to final analysis.
Caption: General workflow for the acylation reaction.
Product Characterization
Confirming the identity and purity of the final product is critical. The following analytical techniques are recommended.
| Technique | Expected Observations for Methyl 2-(5-acetamido-2-methylphenyl)acetate |
| ¹H NMR | Disappearance of the broad -NH₂ signal. Appearance of a new amide N-H singlet (δ ~7.5-9.5 ppm) and a new acetyl -CH₃ singlet (δ ~2.1-2.3 ppm). Shifts in the aromatic proton signals are also expected. |
| ¹³C NMR | Appearance of a new amide carbonyl carbon (δ ~168-172 ppm) and an acetyl methyl carbon (δ ~24 ppm). |
| IR Spectroscopy | Disappearance of the N-H stretches of the primary amine (~3300-3500 cm⁻¹, two bands). Appearance of a strong amide C=O stretch (~1650-1680 cm⁻¹) and an N-H stretch (~3250-3300 cm⁻¹, one band). |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the calculated mass of the product (C₁₂H₁₅NO₃, MW = 221.25). |
| Melting Point | A sharp melting point range for the recrystallized product indicates high purity. |
Safety & Handling
Proper safety precautions are mandatory when performing these protocols.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Ventilation: All operations, especially those involving acetyl chloride and volatile organic solvents, must be conducted in a certified chemical fume hood.[14]
-
Reagent Handling:
-
Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
Acetyl Chloride: Extremely corrosive, flammable, and reacts violently with water to produce toxic HCl gas.[15] Handle with extreme care under an inert atmosphere if possible, and use a syringe or cannula for transfers. Spills should be absorbed with a dry, inert material like sand; do not use water.[15]
-
Acids and Bases: Handle concentrated acids and bases with care. The quenching step can be exothermic and produce gas; perform it slowly and with caution.[16]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive acylating agent (hydrolyzed).2. Insufficiently nucleophilic amine.3. Reaction temperature too low. | 1. Use a fresh bottle of acylating agent.2. Switch to a more reactive agent (e.g., anhydride to acid chloride). Add a catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts.3. Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC. |
| Incomplete Reaction | 1. Insufficient equivalents of acylating agent.2. Short reaction time. | 1. Add an additional portion (0.2-0.3 eq) of the acylating agent.2. Allow the reaction to stir for a longer period. |
| Formation of Diacylated Product | Overly harsh conditions or a large excess of acylating agent. | Use a stoichiometric amount or slight excess (1.1 eq) of the acylating agent. Add the agent slowly at a lower temperature. |
| Product Hydrolysis during Work-up | Prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures. | Perform the aqueous work-up efficiently and at room temperature or below. Ensure the final product is isolated from aqueous solutions promptly. |
| Oily Product / Fails to Crystallize | Presence of impurities (unreacted starting material, byproducts). | Attempt purification by column chromatography. Try different solvent systems for recrystallization or trituration with a non-polar solvent like hexanes or ether. |
References
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Bari, M. A., & Rana, C. (2020). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT). [Link]
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Szalai, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]
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Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. [Link]
-
Ye, S., et al. (2018). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]
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Grokipedia. Schotten–Baumann reaction. Grokipedia. [Link]
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Devi, N., & Das, B. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]
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ResearchGate. (n.d.). Acetylation of aromatic amines by employing carbon-SO3H catalyst. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. ResearchGate. [Link]
-
Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson. [Link]
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Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]
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Heravi, M. M., et al. (2013). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC - NIH. [Link]
-
MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]
-
Ace Chemistry. (n.d.). Acylating agents. Ace Chemistry. [Link]
-
Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Scribd. [Link]
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-
Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride? Reddit. [Link]
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Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Study.com. [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. [Link]
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ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. [Link]
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YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
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Unibo. (2023). Pyrolysis acetylation. Unibo. [Link]
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ResearchGate. (n.d.). Analytical Aspects of Aromatic Amines. ResearchGate. [Link]
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University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. ehs.ucsc.edu. [Link]
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The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. ijper.org. [Link]
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Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. nj.gov. [Link]
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ReAgent. (2025). What are the safety precautions when handling acids? ReAgent. [Link]
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Application Notes and Protocols: N-Alkylation of Methyl 2-(5-amino-2-methylphenyl)acetate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of Methyl 2-(5-amino-2-methylphenyl)acetate, a valuable intermediate in pharmaceutical synthesis.[1] We delve into the strategic selection of alkylation methodologies, with a primary focus on Reductive Amination for its superior control over mono-alkylation. Alternative methods, such as direct alkylation with alkyl halides, are also discussed. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, troubleshooting guidance, and the causal logic behind experimental choices to ensure reproducible and high-yield outcomes.
Introduction: The Strategic Importance of N-Alkylation
This compound is a key building block in medicinal chemistry, notably in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1] The primary amino group on the phenyl ring is a prime target for chemical modification. N-alkylation introduces substituents that can profoundly influence the parent molecule's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.
Controlling the degree of alkylation is paramount. The formation of the secondary amine is often the desired outcome, but the product itself is typically more nucleophilic than the starting aniline, creating a high propensity for over-alkylation to the tertiary amine.[2] Therefore, the choice of synthetic strategy is a critical decision point that dictates reaction efficiency and product purity. This guide will focus on providing robust protocols to achieve selective mono-N-alkylation.
Selecting the Optimal N-Alkylation Strategy
Several methods exist for the N-alkylation of anilines, each with distinct advantages and limitations. The choice depends on the desired alkyl group, the required level of selectivity, and the scale of the reaction.
-
Reductive Amination: This is the premier method for achieving selective mono-alkylation of primary amines.[2] It is a one-pot, two-step process where the aniline first condenses with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ by a mild hydride reagent.[3] Its key advantage is the significant reduction of over-alkylation byproducts.[2][4]
-
Direct Alkylation with Alkyl Halides: This classic nucleophilic substitution (S_N_2) reaction is straightforward but notoriously difficult to control.[5] The mono-alkylated product, being more nucleophilic than the starting aniline, readily reacts with the alkyl halide to form the di-alkylated byproduct.[2] While this can be partially mitigated by using a large excess of the aniline, it is often less efficient and leads to more complex purification challenges.[2]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation.[6] It offers an exceptionally broad substrate scope, allowing for the introduction of aryl, heteroaryl, and vinyl groups. However, for the introduction of simple saturated alkyl groups, it is often unnecessarily complex and costly compared to reductive amination.
The following decision tree provides a logical framework for selecting the most appropriate method.
Caption: Logical flow for selecting an N-alkylation method.
Given its superior selectivity for mono-alkylation, Reductive Amination is the recommended protocol for most applications involving the N-alkylation of this compound with simple alkyl groups.
Primary Protocol: Reductive Amination
This protocol describes the N-alkylation of this compound with a generic aldehyde (R-CHO) using sodium borohydride as the reducing agent.
Underlying Principle & Mechanism
The reaction proceeds via two distinct stages within a single pot. First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the second stage, a mild reducing agent, such as sodium borohydride (NaBH₄), selectively reduces the iminium ion to the desired secondary amine. The use of a mild reductant is crucial to avoid the competing reduction of the aldehyde starting material.
Caption: High-level mechanism of reductive amination.
Experimental Workflow
The following diagram outlines the complete experimental procedure from reaction setup to product isolation.
Caption: Step-by-step workflow for reductive amination.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Starting material. |
| Aldehyde or Ketone (e.g., Benzaldehyde) | Reagent Grade | Acros Organics | Alkylating partner. Use 1.1-1.2 equivalents. |
| Sodium Borohydride (NaBH₄) | >98% | Sigma-Aldrich | Reducing agent. Use 1.5-2.0 equivalents. Handle with care (hygroscopic). |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Hexanes / Petroleum Ether | ACS Grade | VWR | Eluent for chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Lab Prepared | Used in workup. |
| Brine (Saturated NaCl Solution) | N/A | Lab Prepared | Used in workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Sigma-Aldrich | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | Stationary phase for column chromatography. |
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 1.0 g, 5.58 mmol).
-
Solvent Addition: Dissolve the starting material in methanol (approx. 0.2 M concentration, e.g., 28 mL). Stir until fully dissolved.
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 eq., e.g., for benzaldehyde, 0.65 mL, 6.14 mmol) dropwise to the solution at room temperature.
-
Imine Formation: Stir the reaction mixture at room temperature (20-25°C) for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS if desired.
-
Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0°C.
-
Reduction: Slowly add sodium borohydride (1.5 eq., e.g., 317 mg, 8.37 mmol) in small portions over 10-15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.
-
Quenching: Carefully quench the reaction by the slow addition of water (e.g., 20 mL).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 30 mL) and brine (1 x 30 mL). Causality Note: Washing removes residual salts and water-soluble impurities, leading to a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Incomplete imine formation; Inactive reducing agent. | Increase imine formation time. Consider adding a catalytic amount of acetic acid (test on a small scale). Use fresh, dry sodium borohydride. |
| Formation of Byproducts | Over-alkylation; Reduction of the ester group. | Ensure NaBH₄ is not added in large excess. Use a milder reductant like Sodium Triacetoxyborohydride (NaBH(OAc)₃) which is more selective for imines. |
| Difficult Purification | Unreacted starting materials co-eluting with the product. | Optimize the chromatography gradient. If the product is basic enough, an acidic wash/basic extraction workup can be attempted before the column. |
Alternative Protocol: Direct Alkylation with Alkyl Halide
This method is suitable for primary alkyl halides but requires careful control to manage selectivity.
-
Setup: In a round-bottom flask, combine this compound (1.0 eq.), a base such as potassium carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent like acetonitrile or DMF.
-
Alkyl Halide Addition: Add the primary alkyl halide (e.g., benzyl bromide, 1.0-1.1 eq.) dropwise. Causality Note: Maintaining a near 1:1 stoichiometry of aniline to alkylating agent is crucial, though using an excess of the aniline is a common strategy to favor mono-alkylation.[2]
-
Reaction: Heat the mixture (e.g., 60-80°C) and monitor the reaction by TLC. The reaction may take several hours.
-
Workup: After cooling, filter off the inorganic base. Remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water to remove any remaining salts, dry, and concentrate. Purify by flash column chromatography. Be prepared to separate the desired mono-alkylated product from both unreacted starting material and the di-alkylated byproduct.
Product Characterization
Proper characterization is essential to confirm the success of the N-alkylation.
-
Thin-Layer Chromatography (TLC): The product should have a different R_f value than the starting aniline. The product is typically less polar.
-
Nuclear Magnetic Resonance (¹H NMR): The most telling change will be the disappearance of the broad -NH₂ singlet (typically around 3.5-4.5 ppm) and the appearance of a new -NH- signal (often a triplet or quartet if coupled to adjacent protons) and new signals corresponding to the protons of the newly introduced alkyl group.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI+) should correspond to the calculated mass of the N-alkylated product.
References
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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Perrez-Carbia, D., et al. (2016). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 14(38), 9121-9128. [Link]
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Badcock, M. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]
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Sato, S., et al. (2018). Reductive aminations of ketones with aniline. ResearchGate. [Link]
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Wikipedia contributors. (2023). Amine alkylation. Wikipedia, The Free Encyclopedia. [Link]
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Gawande, M. B., & Jayaram, R. V. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(3), 576-582. [Link]
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Shaterian, M., & Mohammadnia, M. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. [Link]
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Wang, C., et al. (2021). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 11(35), 21543-21547. [Link]
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Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35831-35836. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 43(3), 395-400. [Link]
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Anastas, P., & Eghbali, N. (2010). Green Chemistry: Principles and Practice. Chemical Society Reviews, 39(1), 301-312. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7559, Methyl phenylacetate. [Link]
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Gribble, G. W. (2010). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 39(5), 1946-1958. [Link]
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Application Notes and Protocols for the Electrophilic Derivatization of Methyl 2-(5-amino-2-methylphenyl)acetate
Introduction
Methyl 2-(5-amino-2-methylphenyl)acetate is a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety on a substituted aniline scaffold, allows for diverse chemical transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of this versatile building block with various electrophiles. We will explore common N-functionalization reactions, including acylation, alkylation, and sulfonylation, as well as delve into intramolecular cyclization strategies for the construction of complex heterocyclic systems. The protocols provided herein are designed to be robust and adaptable, with an emphasis on explaining the underlying chemical principles to facilitate their successful implementation and modification.
Core Reactivity: The Influence of Substituents
The reactivity of this compound is governed by the electronic properties of its substituents. The amino group is a strong activating group, donating electron density into the aromatic ring through resonance, thereby enhancing its nucleophilicity. Conversely, the methyl group is a weakly activating group through hyperconjugation. The ester group, while not directly attached to the ring, can influence the overall reactivity and solubility of the molecule. These electronic effects dictate the regioselectivity of both N-functionalization and potential electrophilic aromatic substitution reactions.
PART 1: N-Functionalization Reactions
The primary amino group of this compound is a potent nucleophile, readily reacting with a wide range of electrophiles. This section details protocols for common N-functionalization reactions.
N-Acylation with Acyl Chlorides and Anhydrides
N-acylation is a fundamental transformation used to introduce an amide functionality, a common motif in many drug molecules.[2] This reaction can be readily achieved using either acyl chlorides or anhydrides.
Reaction Mechanism: N-Acylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, this is followed by the expulsion of a chloride ion. For an anhydride, a carboxylate leaving group is displaced. A base is typically added to neutralize the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion.[3][4]
Caption: General workflow for N-acylation.
Protocol 1: N-Acetylation with Acetic Anhydride
This protocol describes the acetylation of the amino group using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and a stoichiometric amount of concentrated hydrochloric acid to form the soluble hydrochloride salt.[5]
-
To this solution, add a solution of sodium acetate (1.2 eq) in water. This will generate the free aniline in situ.[5]
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture with stirring.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-acetylated product.[6]
Table 1: Representative N-Acylation Conditions
| Electrophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 to RT | >90 |
| Acetic Anhydride | Sodium Acetate | Water/Acetic Acid | RT | 85-95 |
| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | 0 to RT | >90 |
N-Alkylation with Alkyl Halides
N-alkylation introduces an alkyl group onto the amino nitrogen. This reaction typically proceeds via an SN2 mechanism and can be challenging to control, often leading to mixtures of mono- and di-alkylated products.[7][8] The use of a suitable base and control of stoichiometry are crucial for achieving selectivity.
Protocol 2: Mono-N-Alkylation with an Alkyl Halide
This protocol provides a general method for the mono-N-alkylation of the amino group.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another polar aprotic solvent)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension vigorously and add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the mono-N-alkylated product.
N-Sulfonylation with Sulfonyl Chlorides
N-sulfonylation is a key reaction for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[9] The reaction is analogous to N-acylation and is typically performed with a sulfonyl chloride in the presence of a base.
Protocol 3: N-Tosylation with p-Toluenesulfonyl Chloride (TsCl)
This protocol details the synthesis of the N-tosylated derivative.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (2.0-3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.[10]
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
PART 2: Intramolecular Cyclization Reactions
The functionalized derivatives of this compound can serve as precursors for various intramolecular cyclization reactions, leading to the formation of important heterocyclic scaffolds.
Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis
The Bischler-Napieralski reaction is a powerful method for the synthesis of dihydroisoquinolines from β-arylethylamides.[11][12] The N-acylated derivative of this compound can be envisioned as a precursor for such a transformation, following reduction of the ester and subsequent cyclization.
Reaction Pathway: Bischler-Napieralski Reaction
Caption: Key steps in the Bischler-Napieralski reaction.
Conceptual Protocol 4: Synthesis of a Dihydroisoquinoline Derivative
This conceptual protocol outlines the steps for a potential Bischler-Napieralski cyclization.
-
N-Acylation: Acylate this compound with a suitable acyl chloride (e.g., phenylacetyl chloride) as described in Protocol 1.
-
Ester Reduction: Reduce the methyl ester of the N-acylated product to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
-
Alcohol to Halide Conversion: Convert the primary alcohol to an alkyl halide (e.g., by treating with SOCl₂ or PBr₃).
-
Amine Formation: Displace the halide with an amine source (e.g., ammonia or a primary amine) to form the β-arylethylamine precursor.
-
Bischler-Napieralski Cyclization: Treat the resulting N-acyl-β-arylethylamine with a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a high-boiling solvent like toluene or xylene and heat to reflux to effect the cyclization.[11][12]
Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound to form a tetrahydroisoquinoline or, in the case of a tryptamine derivative, a tetrahydro-β-carboline.[1][11][12][13][14] While the starting material is not a tryptamine, this reaction is conceptually relevant for the synthesis of related fused heterocyclic systems from a modified derivative.
Conceptual Protocol 5: Synthesis of a Tetrahydro-carboline-like System
This conceptual protocol outlines a potential pathway to a fused heterocyclic system via a Pictet-Spengler-type reaction.
-
Modification of the Side Chain: Convert the ester group of this compound to a 2-aminoethyl side chain. This could be achieved through a sequence of reduction to the alcohol, conversion to a halide, and displacement with a protected amine, followed by deprotection.
-
Pictet-Spengler Condensation: React the resulting β-(5-amino-2-methylphenyl)ethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid).[11][14] The reaction typically proceeds at room temperature or with gentle heating.
PART 3: Electrophilic Aromatic Substitution
The electron-rich nature of the aniline ring in this compound makes it susceptible to electrophilic aromatic substitution. The amino and methyl groups are ortho, para-directing. Given the substitution pattern, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating amino group.
Conceptual Protocol 6: Bromination of the Aromatic Ring
This protocol describes a potential method for the bromination of the aromatic ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Protect the amino group as an acetamide following Protocol 1 to moderate its reactivity and prevent oxidation.
-
Dissolve the N-acetylated derivative in acetonitrile.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction for several hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the brominated derivative.
-
The acetyl protecting group can be removed by acidic or basic hydrolysis if the free amine is desired.
PART 4: Synthesis of Fused Heterocycles
The structural motif of this compound is a precursor for the synthesis of various fused heterocyclic systems, such as quinoxalinones and pyrrolo[1,2-a]benzimidazoles.
Synthesis of Quinoxalinones
Quinoxalinones are an important class of heterocyclic compounds with a wide range of biological activities.[15] They can be synthesized from o-phenylenediamine derivatives, which can be conceptually derived from our starting material.
Conceptual Protocol 7: Synthesis of a Quinoxalinone Derivative
-
Nitration: Selectively nitrate the position ortho to the amino group. This may require protection of the amino group first.
-
Reduction: Reduce the nitro group to a second amino group, forming an o-phenylenediamine derivative.
-
Condensation: React the o-phenylenediamine derivative with an α-ketoester (e.g., ethyl glyoxalate or ethyl pyruvate) in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the quinoxalinone ring system.[16][17]
Synthesis of Pyrrolo[1,2-a]benzimidazoles
Pyrrolo[1,2-a]benzimidazoles are another class of heterocycles with interesting biological properties.[18] Their synthesis can be envisioned from a derivative of this compound.
Conceptual Protocol 8: Synthesis of a Pyrrolo[1,2-a]benzimidazole Derivative
-
Formation of a Benzimidazole Ring: This would require a multi-step transformation to introduce a second nitrogen atom and form the imidazole ring fused to the existing benzene ring. One conceptual approach involves the reaction of an o-phenylenediamine derivative (as synthesized in the quinoxalinone protocol) with a carboxylic acid or its derivative.
-
Annulation of the Pyrrole Ring: The pyrrole ring can then be constructed through various methods, such as the reaction of the benzimidazole with an α-haloketone followed by intramolecular cyclization.[19][20]
Conclusion
This compound is a highly versatile building block for the synthesis of a diverse array of functionalized molecules and complex heterocyclic systems. The protocols and conceptual pathways outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the interplay of its functional groups and the principles of the described reactions, scientists can effectively utilize this intermediate in their drug discovery and development programs.
References
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
- László, K. (2016). The Pictet-Spengler Reaction. In Peptidomimetics. IntechOpen.
-
Scribd. (2021). N Acetylation: The Acetylation of Aniline. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
- Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.
- Montoy, A. P., et al. (2022). Synthesis of Benzo[d]pyrrolo[1,2-a]imidazoles by Iminocyclopropane Rearrangement of C-cyclopropyl-benzimidazoles. Heterocycles, 105(1), 358-372.
-
Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Simple and green synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov heterocycle rearrangement. RSC Publishing. Retrieved from [Link]
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- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
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ResearchGate. (2025). A Facile Synthesis of Pyrrolo[1,2-a]benzimidazoles and Pyrazolo[3,4:4′,3′]pyrrolo[1,2-a]benzimidazol-4-one. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]
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NIH. (n.d.). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Retrieved from [Link]
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FAQ. (n.d.). What are the diverse applications of Tosyl chloride (TsCl) in organic chemistry?. Retrieved from [Link]
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ResearchGate. (2025). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Retrieved from [Link]
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MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]
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NIH. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Retrieved from [Link]
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Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]
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The Versatile Scaffolding of Methyl 2-(5-amino-2-methylphenyl)acetate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
Methyl 2-(5-amino-2-methylphenyl)acetate is a trifunctional building block possessing a nucleophilic aromatic amine, an activatable methyl group, and a readily transformable methyl ester. This unique combination of reactive sites makes it an exceptionally versatile precursor for constructing a variety of heterocyclic systems, which are foundational in medicinal chemistry and drug discovery.[1] Its utility is particularly pronounced in the synthesis of quinolinones, indoles, benzodiazepines, and carbazoles—scaffolds frequently found in therapeutic agents.[2]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol [1] |
| Boiling Point | 298.288°C at 760 mmHg[1] |
| Storage | 2-8°C, protected from light, stored under inert gas[1] |
I. Synthesis of Quinolone Scaffolds: The Friedländer Annulation
The Friedländer annulation is a powerful and direct method for the synthesis of quinolines and quinolones.[3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The inherent structure of this compound, with its amino group ortho to a methylphenylacetate moiety, makes it an ideal, albeit unconventional, substrate for intramolecular cyclization to form quinolin-2-one derivatives.
Mechanistic Rationale
The reaction proceeds via an intramolecular condensation. Under basic or acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated. Alternatively, the ester itself can participate in a Dieckmann-like condensation. The presence of the ortho-methyl group can influence the reactivity and regioselectivity of the cyclization.
Caption: Intramolecular Friedländer-type synthesis of a quinolin-2-one derivative.
Protocol: Synthesis of Methyl 7-methyl-4-oxo-1,4-dihydroquinoline-2-acetate
This protocol outlines a plausible synthetic route based on the principles of the Friedländer annulation, adapted for the intramolecular cyclization of an appropriately activated derivative of this compound.
Step 1: N-Acetylation
-
Dissolve this compound (1.0 eq) in dichloromethane (10 mL/g).
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated intermediate.
Step 2: Intramolecular Cyclization (Claisen Condensation)
-
To a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol (20 mL/g of substrate), add the N-acetylated intermediate from Step 1.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the target quinolone.
II. The Fischer Indole Synthesis: Crafting Indoleacetic Acid Derivatives
The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[5][6][7] To utilize this compound for this synthesis, it must first be converted into the corresponding hydrazine.
Mechanistic Pathway
The synthesis begins with the diazotization of the primary aromatic amine, followed by reduction to the hydrazine. This hydrazine is then condensed with a suitable ketone or aldehyde (e.g., levulinic acid) to form a hydrazone. Under acidic catalysis, the hydrazone undergoes a[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.[9]
Caption: Workflow for the Fischer indole synthesis starting from this compound.
Protocol: Synthesis of a Substituted Indole-2-carboxylic Acid Derivative
Step 1: Preparation of 4-(Methoxycarbonylmethyl)-3-methylphenylhydrazine
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl at 0 °C.
-
Slowly add the diazonium salt solution to the SnCl₂ solution.
-
Stir the mixture for 2 hours at 0 °C.
-
Basify the reaction mixture with a concentrated NaOH solution until a precipitate forms.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the hydrazine.
Step 2: Fischer Indole Cyclization
-
Dissolve the hydrazine from Step 1 (1.0 eq) and pyruvic acid (1.1 eq) in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure indole-2-carboxylic acid derivative.
III. Construction of Benzodiazepine Cores
1,4-Benzodiazepines are a well-known class of psychoactive drugs.[10] The structure of this compound provides a versatile entry point for the synthesis of benzodiazepine derivatives, particularly those with substitution at the 3-position. A common strategy involves reaction with α-amino acids or their derivatives.
Synthetic Rationale
The synthesis can be envisioned through the formation of an amide bond between the aniline nitrogen of our building block and the carboxyl group of an N-protected α-amino acid. Subsequent deprotection and intramolecular cyclization would furnish the seven-membered benzodiazepine ring. The choice of protecting group on the α-amino acid is critical to ensure compatibility with the reaction conditions.
Caption: Synthetic pathway to 1,4-benzodiazepinones.
Protocol: Synthesis of a 3-Substituted-1,4-benzodiazepin-5-one
Step 1: Amide Coupling
-
To a solution of N-Boc-glycine (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add this compound (1.0 eq).
-
Add N,N-diisopropylethylamine (2.5 eq) and stir the mixture at room temperature for 18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude amide intermediate.
Step 2: Deprotection and Cyclization
-
Dissolve the crude amide from Step 1 in a 1:1 mixture of trifluoroacetic acid and dichloromethane.
-
Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in toluene and heat to reflux for 6 hours with a Dean-Stark trap to remove water.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired benzodiazepine.
IV. Carbazole Synthesis via Intramolecular C-H Amination
Carbazoles are a significant class of nitrogen-containing heterocycles with diverse biological and electronic properties.[11] A modern and efficient route to carbazoles involves intramolecular C-H amination. For our building block, this would typically involve a pre-functionalization step to introduce a suitable leaving group or to form a precursor for a nitrene insertion reaction. A plausible approach is the Graebe-Ullmann reaction, which proceeds through a triazole intermediate.[5][7]
Mechanistic Considerations
The Graebe-Ullmann synthesis involves the diazotization of a 2-aminodiphenylamine derivative to form a benzotriazole.[5] Thermolysis or photolysis of the triazole results in the extrusion of nitrogen gas, generating a diradical or nitrene intermediate which then undergoes intramolecular cyclization to form the carbazole. To apply this to our starting material, it would first need to be arylated at the amino group.
Caption: Graebe-Ullmann pathway for carbazole synthesis.
Protocol: Synthesis of a Substituted Carbazole Derivative
Step 1: N-Arylation
-
In a flask, combine this compound (1.0 eq), 2-bromonitrobenzene (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous toluene and degas the mixture with argon for 15 minutes.
-
Heat the reaction to 110 °C and stir for 24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the N-arylated product.
Step 2: Reduction of the Nitro Group
-
Dissolve the N-arylated product in ethanol and add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield the 2-aminodiphenylamine derivative.
Step 3: Graebe-Ullmann Cyclization
-
Dissolve the 2-aminodiphenylamine derivative in glacial acetic acid and cool to 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Stir for 1 hour at 0 °C to form the benzotriazole.
-
Extract the triazole with an organic solvent (e.g., toluene).
-
Heat the toluene solution to reflux for 4 hours to effect cyclization via nitrogen extrusion.
-
Cool the reaction, remove the solvent, and purify the resulting carbazole by column chromatography.
Conclusion
This compound stands out as a highly valuable and versatile building block in heterocyclic synthesis. Its strategic placement of functional groups allows for the efficient construction of diverse and complex molecular architectures, including quinolones, indoles, benzodiazepines, and carbazoles. The protocols detailed herein, grounded in established synthetic transformations, provide a solid foundation for researchers to explore the full potential of this privileged scaffold in the development of novel bioactive compounds. The key to its successful application lies in the rational selection of reaction partners and conditions to selectively engage its multiple reactive sites.
References
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
- Graebe, C., & Ullmann, F. (1896). Ueber eine neue Carbazolsynthese. Justus Liebig's Annalen der Chemie, 291(1), 16–17.
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
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PubMed. (2023). Trends in carbazole synthesis - an update (2013-2023). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Retrieved from [Link]
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PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
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Application Notes and Protocols for Methyl 2-(5-amino-2-methylphenyl)acetate: A Versatile Intermediate in Pharmaceutical Synthesis
Introduction
Methyl 2-(5-amino-2-methylphenyl)acetate, with CAS Number 850449-93-3, is a key building block in modern medicinal chemistry.[1][2] Its bifunctional nature, possessing both a nucleophilic aromatic amine and a readily transformable methyl ester, makes it a highly versatile intermediate for the synthesis of a diverse range of complex molecules.[3] This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, complete with detailed experimental protocols for its use in the synthesis of high-value pharmaceutical targets, including nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 850449-93-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [3] |
| Molecular Weight | 179.22 g/mol | [3] |
| Boiling Point | 298.288°C at 760 mmHg | [3] |
| Storage | 2-8°C, protected from light, stored under inert gas | [3] |
Core Reactivity and Strategic Considerations
The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups: the aniline amine and the methyl ester. The aromatic amine is a potent nucleophile, readily participating in reactions such as acylation and alkylation. The methyl ester, while more stable, can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups under appropriate conditions.
This differential reactivity allows for a strategic, stepwise approach to the synthesis of complex molecules. The amine can be functionalized first, followed by modification of the ester, or vice versa, depending on the desired final product and the compatibility of the functional groups with the reaction conditions.
Application in the Synthesis of Bioactive Molecules
This compound is a valuable precursor for a variety of pharmacologically active compounds. Its structural motif is found in a range of therapeutics, and its functional groups provide convenient handles for the introduction of further molecular complexity.
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Detailed Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common synthetic transformations. These should be adapted and optimized for specific substrates and scales.
Protocol 1: N-Acylation for the Synthesis of Amide Derivatives
This protocol details a general procedure for the amide coupling of this compound with a carboxylic acid, a common step in the synthesis of many pharmaceutical agents.
Rationale: The reaction utilizes a carbodiimide coupling agent, such as EDC, in the presence of an activating agent like HOBt to form an active ester in situ, which is then readily attacked by the aniline amine. The addition of a non-nucleophilic base like DIPEA is crucial to neutralize the hydrochloride salt of EDC and to scavenge the acid produced during the reaction. For sterically hindered or electron-deficient anilines, more potent coupling agents like HATU may be required.[4]
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous DCM, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath and slowly add DIPEA (2.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Synthesis of a Quinolone Scaffold
This protocol describes a potential pathway for the synthesis of a quinolone derivative, a privileged scaffold in medicinal chemistry, from this compound.[5]
Rationale: The synthesis of quinolones from aniline derivatives can be achieved through various methods, including the Gould-Jacobs reaction.[5] This protocol outlines a plausible sequence involving the initial reaction of the aniline with a β-ketoester to form an enamine, followed by a thermal cyclization to construct the quinolone ring.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Dowtherm A or Diphenyl ether
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture at 140-150°C for 2 hours. The reaction can be monitored for the loss of water.
-
To the resulting intermediate, add Dowtherm A and heat to 250°C for 30 minutes.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Triturate the solid with hexane, filter, and wash with cold ethyl acetate to yield the crude quinolone.
-
Further purification can be achieved by recrystallization.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated derivative of this compound with a boronic acid. This reaction is a powerful tool for the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction.[6][7] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.[8][9]
Materials:
-
Halogenated this compound (e.g., a bromo- or iodo- derivative)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate or potassium phosphate
-
1,4-Dioxane and water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
To a reaction vessel, add the halogenated this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[10] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[11] Avoid inhalation of dust and contact with skin and eyes.[12] In case of contact, rinse immediately with plenty of water.[11] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2]
Analytical Characterization
The purity and identity of this compound and its derivatives should be confirmed by appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation.[13]
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular architectures. The protocols outlined in this guide provide a solid foundation for the use of this compound in the synthesis of biologically active molecules. As with any chemical synthesis, careful planning, optimization, and characterization are essential for success.
References
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ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]
- Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. (n.d.).
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- NIH. (n.d.).
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- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18). MDPI.
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- NIH. (2025, January 3).
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Validating the Purity of Methyl 2-(3-aminophenoxy)
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- Synthesis and characterization of heterocyclic compounds from amine derivative. (n.d.).
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- Polyglass. (2021, February 3). Safety Data Sheet POLYBRITE 93 - SILICONE FLASHING COMPOUND.
- Organic Chemistry Portal. (n.d.). Nickel-(II)
- PubMed. (2007, January 15). Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists.
- NIH. (n.d.).
- Cole-Parmer. (n.d.).
- ResearchGate. (2025, August 7). Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil)
- BenchChem. (n.d.). Suzuki coupling protocol for 2-(2,5-dimethylphenyl)benzoic acid synthesis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage.
- RSC Publishing. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3.
- Organic Reactions. (n.d.). Amine to Amide (Coupling) - Common Conditions.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Quinolines Using 1-(2-Amino-5-methylphenyl)ethanone.
- Sci-Hub. (n.d.).
- PubMed. (n.d.). Selective catalysis of ester aminolysis: an approach to peptide active esters.
- ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (2025, August 7). (PDF)
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
- NIH. (2018, August 17). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence.
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- 13. benchchem.com [benchchem.com]
Application Note: Synthesis of Novel Bio-active Scaffolds from Methyl 2-(5-amino-2-methylphenyl)acetate
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel derivatives from Methyl 2-(5-amino-2-methylphenyl)acetate. This versatile starting material, possessing a primary aromatic amine and a methyl ester functional group, serves as an excellent scaffold for building a diverse library of compounds with potential therapeutic applications, including the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[1][2] This document outlines several key synthetic transformations—N-acylation, N-sulfonylation, diazotization-Sandmeyer reactions, and Buchwald-Hartwig amination—explaining the mechanistic rationale behind each and providing step-by-step, field-proven protocols.
Introduction: The Strategic Value of this compound
This compound is a bifunctional organic compound that presents a strategic advantage in discovery chemistry. Its structure contains two key reactive sites:
-
A Nucleophilic Primary Aromatic Amine (-NH₂): This group is amenable to a wide array of transformations, including acylation, sulfonylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the modulation of physicochemical properties.
-
A Methyl Ester (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or undergo other carboxylate-specific reactions. It also influences the molecule's polarity and solubility.
The presence of a methyl group on the phenyl ring can also play a role in the molecule's pharmacological profile, a phenomenon sometimes referred to as the "magic methyl" effect, which can influence metabolic stability, binding affinity, and overall efficacy.[3] The strategic placement of these functional groups makes this molecule an ideal starting point for generating novel molecular architectures for high-throughput screening and lead optimization.
Figure 1: Key synthetic pathways originating from this compound.
Synthetic Protocols and Methodologies
The following sections provide detailed protocols for key chemical transformations. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation that converts the primary amine into a more stable amide linkage. This modification is crucial in drug design for altering properties such as hydrogen bonding capacity, metabolic stability, and receptor interaction. The following protocol uses acetyl chloride in an environmentally benign brine solution, which mitigates the rapid hydrolysis of the acylating agent.[4][5]
Protocol 2.1.1: Synthesis of Methyl 2-(5-acetamido-2-methylphenyl)acetate
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Sodium acetate trihydrate (1.5 eq)
-
Acetyl chloride (1.1 eq)
-
Brine (saturated aq. NaCl solution)
-
Acetone
-
Saturated aq. NaHCO₃ solution
-
Concentrated HCl
-
Ethyl acetate
-
Anhydrous MgSO₄
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve sodium acetate trihydrate (1.5 eq) in brine (approx. 20 mL per 1 g of starting amine).
-
Add this compound (1.0 eq). If the amine is not fully soluble, a minimal amount of acetone can be added to aid dissolution.
-
Prepare a solution of acetyl chloride (1.1 eq) in acetone (approx. 2-3 mL).
-
While stirring the amine solution vigorously at room temperature, add the acetyl chloride solution dropwise over 10-15 minutes.
-
Continue stirring the reaction mixture for 1 hour post-addition. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Work-up: Carefully add saturated NaHCO₃ solution until effervescence ceases to neutralize any remaining acid.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amide can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Acetyl chloride, Sodium acetate |
| Solvent | Brine / Acetone |
| Temperature | Room Temperature |
| Reaction Time | ~1.5 hours |
| Expected Yield | >90% |
Table 1: Summary of N-Acylation Protocol Parameters.
Diazotization and Sandmeyer Reactions: Versatile Amine Transformations
The conversion of a primary aromatic amine to a diazonium salt is one of the most powerful strategies in aromatic chemistry.[6][7] The resulting diazonium group (N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles, including halides (Cl⁻, Br⁻) and cyanide (CN⁻), in a copper(I)-catalyzed process known as the Sandmeyer reaction.[8] This must be performed at low temperatures (0-5 °C) as aromatic diazonium salts are unstable at higher temperatures.[6]
Figure 2: Mechanism of Diazotization followed by a Sandmeyer reaction.
Protocol 2.2.1: Synthesis of Methyl 2-(5-bromo-2-methylphenyl)acetate
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Hydrobromic acid (HBr), 48% (approx. 4 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Copper(I) bromide (CuBr) (1.2 eq)
-
Deionized water
-
Ice
-
Diethyl ether
-
-
Step-by-Step Procedure:
-
Diazonium Salt Formation:
-
In a flask equipped with a magnetic stirrer, add this compound (1.0 eq) to 48% HBr (2 eq).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Dissolve NaNO₂ (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.
-
Stir for an additional 20-30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve CuBr (1.2 eq) in 48% HBr (2 eq) and cool to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of N₂ gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Buchwald-Hartwig Amination: Advanced C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9] This reaction has revolutionized medicinal chemistry by enabling the synthesis of complex aryl amines that were previously difficult to access.[9][10] The reaction typically requires a palladium precursor, a specialized phosphine ligand, and a base.
Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2.3.1: Coupling of this compound with an Aryl Bromide
-
Reagents and Materials:
-
This compound (1.2 eq)
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
-
Step-by-Step Procedure:
-
Inert Atmosphere: This reaction is air- and moisture-sensitive. All glassware must be oven-dried, and the reaction should be set up in a glovebox or using Schlenk line techniques under an inert atmosphere (Nitrogen or Argon).
-
To a Schlenk flask, add the aryl bromide (1.0 eq), NaOtBu (1.4 eq), Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe, followed by this compound (1.2 eq).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool to room temperature and quench by adding water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the product by column chromatography on silica gel.
-
| Parameter | Value |
| Catalyst | Pd₂(dba)₃ / XPhos |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Anhydrous Toluene |
| Atmosphere | Inert (N₂ or Ar) |
| Temperature | 80-110 °C |
| Key Consideration | Strict exclusion of air and moisture is critical. |
Table 2: Summary of Buchwald-Hartwig Amination Protocol Parameters.
Characterization of Synthesized Derivatives
Validation of the successful synthesis of novel derivatives is paramount. A combination of spectroscopic techniques should be employed to confirm the structure and purity of the final compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the product. For example, in the N-acylation product, one would expect to see a new singlet in the ¹H NMR spectrum around 2.1 ppm corresponding to the acetyl methyl group and a new amide N-H signal.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For instance, the conversion of the primary amine (two N-H stretch bands ~3300-3500 cm⁻¹) to a secondary amide (one N-H stretch band ~3300 cm⁻¹) can be clearly observed.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse chemical entities. The protocols outlined in this guide for N-acylation, Sandmeyer, and Buchwald-Hartwig reactions provide robust and reproducible methods for generating novel derivatives. These transformations, which leverage the dual functionality of the starting material, empower researchers in medicinal chemistry and drug discovery to rapidly construct libraries of compounds for biological evaluation, accelerating the journey from hit identification to lead optimization.
References
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Yates, E., & Yates, A. (2015). The diazotization process. ResearchGate. [Link]
-
Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]
-
Careers360. (n.d.). Diazotization Reaction Mechanism - Detailed Information with FAQs. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Bari, M. A., & Rana, C. (2020). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Cox, E. D., & Cook, J. M. (2015). The Pictet-Spengler reaction. Chemical Reviews, 95(6), 1797-1842. [Link] (Note: A general reference for the reaction, not from the provided search results but authoritative).
-
ResearchGate. (2015). Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. [Link]
- Google Patents. (2013).
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link] (Note: Hypothetical future-dated video link from search results, concept is valid).
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]
-
MDPI. (2024). Methyl-Containing Pharmaceuticals. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. CAS 850449-93-3: methyl 2-(5-amino-2-methyl-phenyl)acetate [cymitquimica.com]
- 3. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. careers360.com [careers360.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
The Strategic Utility of Methyl 2-(5-amino-2-methylphenyl)acetate in the Synthesis of Bioactive Scaffolds
Introduction: A Versatile Building Block for Complex Pharmaceutical Agents
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Methyl 2-(5-amino-2-methylphenyl)acetate has emerged as a valuable and versatile intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its utility is primarily derived from its bifunctional nature, possessing both a nucleophilic aromatic amine and an ester moiety. This unique arrangement allows for a range of chemical transformations, making it a strategic starting material for the synthesis of heterocyclic systems, which are prevalent in numerous drug classes. This application note will provide an in-depth guide to the properties of this compound and its application in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of substituted oxindoles, a core scaffold in many tyrosine kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up. This compound is a solid at room temperature with the following key characteristics:
| Property | Value | Source |
| CAS Number | 850449-93-3 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| Boiling Point | 298.288°C at 760 mmHg | [2][3] |
| Storage Conditions | 2-8°C, protected from light, stored under inert gas | [2][3] |
Application in API Synthesis: Construction of the Oxindole Scaffold
The oxindole core is a privileged scaffold in medicinal chemistry, most notably found in a range of tyrosine kinase inhibitors such as Nintedanib and Sunitinib. These drugs have revolutionized the treatment of various cancers and idiopathic pulmonary fibrosis. The strategic location of the amino and methylphenylacetate groups in this compound makes it an excellent precursor for the synthesis of substituted 2-oxindoles through an intramolecular cyclization strategy.
The following workflow outlines a representative synthetic pathway from this compound to a functionalized oxindole intermediate.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed procedural guidance to enhance the yield and purity of this valuable pharmaceutical intermediate.
Introduction: A Strategic Approach to Synthesis
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and minimize impurity formation. The most common and logical synthetic pathway involves three key transformations:
-
Nitration: The regioselective nitration of 2-methylphenylacetic acid to introduce a nitro group at the 5-position.
-
Esterification: The conversion of the resulting 2-(5-nitro-2-methylphenyl)acetic acid to its methyl ester.
-
Reduction: The selective reduction of the nitro group to an amine, yielding the final product.
This guide is structured to address the potential challenges at each of these critical stages, offering solutions grounded in established chemical principles and practical laboratory experience.
Diagram: Overall Synthesis Workflow
Technical Support Center: Purification of Methyl 2-(5-amino-2-methylphenyl)acetate
Welcome to the technical support guide for Methyl 2-(5-amino-2-methylphenyl)acetate. As a key intermediate in the synthesis of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs), its purity is paramount for successful downstream applications and regulatory compliance.[1] This guide, structured in a question-and-answer format, provides field-proven insights and detailed protocols to troubleshoot common purification challenges encountered by researchers and process chemists.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the handling, storage, and common issues associated with this compound.
Q1: What are the fundamental physical and chemical properties of this compound?
Understanding the basic properties of the compound is the first step in designing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| Boiling Point | 298.29°C at 760 mmHg | [1][2] |
| Appearance | Typically a solid, though impurities may render it an oil or low-melting solid. | |
| CAS Number | 850449-93-3 | [2] |
Q2: What are the optimal storage conditions for this compound?
Due to the presence of a primary aromatic amine, this compound is susceptible to oxidative degradation, which often manifests as a darkening in color.
Answer: The compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1] Proper storage is crucial to prevent the formation of colored oxidative impurities that can complicate purification.
Q3: My purified compound is initially a light color but darkens over time. Why is this happening and how can I prevent it?
Answer: The darkening is a classic sign of oxidation. Aromatic amines are electron-rich and can be easily oxidized by atmospheric oxygen, a process often accelerated by light and trace metal impurities. While purification will remove existing colored impurities, long-term stability requires stringent storage conditions as outlined in Q2. For bulk material, blanketing the storage container with an inert gas is highly recommended.
Q4: What are the most likely impurities I will encounter in my crude sample?
Answer: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reduction of the corresponding nitro compound, Methyl 2-(2-methyl-5-nitrophenyl)acetate. Therefore, common impurities may include:
-
Unreacted Starting Material: The nitro-analogue of the target compound.
-
Side-Reaction Products: Products from incomplete reduction (e.g., hydroxylamine or azo compounds).
-
Reagents from Previous Steps: Residual catalysts (e.g., palladium on carbon) or reducing agents.
-
Solvents: Residual solvents from the reaction or initial workup.
Part 2: Troubleshooting Purification Workflows
This section provides detailed troubleshooting for specific issues that may arise during the purification process.
Q5: I am attempting to purify my compound using silica gel column chromatography, but I'm observing severe tailing and poor separation. What is causing this?
Answer: This is a very common issue when purifying basic compounds like amines on standard silica gel. The root cause is an acid-base interaction between the basic amine group (-NH₂) of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This strong interaction prevents the compound from eluting cleanly, resulting in broad, tailing peaks and often, irreversible adsorption and yield loss.
Solution A: Modify the Mobile Phase The most direct solution is to neutralize the acidic sites on the silica by adding a small amount of a competing base to your mobile phase.[4] Triethylamine (TEA) is the most common choice.
-
Mechanism: The TEA is a small, basic molecule that adsorbs strongly to the acidic silanol sites, effectively "passivating" the stationary phase. This allows your target amine to elute based on polarity with minimal acid-base interaction, resulting in sharper peaks and better separation.
-
Practical Application: Add 0.5-1% triethylamine (v/v) to your chosen mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). It is critical to pre-equilibrate the column with the TEA-containing mobile phase before loading your sample.
Solution B: Use an Alternative Stationary Phase If mobile phase modification is insufficient, consider a different stationary phase.
-
Amine-Functionalized Silica: This stationary phase has been specifically designed for purifying basic compounds and can provide excellent results without the need for mobile phase additives.[3]
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a suitable alternative. Ensure you use neutral or basic grade alumina.
Below is a decision-making workflow for troubleshooting amine chromatography.
Sources
Technical Support Center: Methyl 2-(5-amino-2-methylphenyl)acetate
Prepared by: Senior Application Scientist, Pharmaceutical Intermediates Division
Welcome to the technical support guide for Methyl 2-(5-amino-2-methylphenyl)acetate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical pharmaceutical intermediate.[1][2] We will explore the causality behind the formation of common side products and provide field-proven troubleshooting strategies to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: My final product or in-process sample shows significant color (e.g., yellow, brown, or dark purple). What is the likely cause and how can it be mitigated?
This is the most frequently encountered issue and is almost always due to the oxidation of the aromatic amine functional group.[3][4] The electron-donating nature of the amino and methyl groups on the phenyl ring makes the molecule highly susceptible to oxidation by atmospheric oxygen, residual peroxides in solvents, or certain metal catalysts.
Causality: The oxidation of aromatic amines can proceed through a series of complex radical mechanisms to form several colored impurities.[5][6] Initial oxidation can lead to nitroso (-NO) or nitro (-NO2) compounds. Further reactions, including coupling between oxidized and non-oxidized amine molecules, can generate highly conjugated and colored species like azo (-N=N-) and azoxy (-N=N+(O-)-) dimers.[6] In advanced stages, this can lead to the formation of intractable polymeric tars.[4]
Troubleshooting & Prevention:
-
Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of inert gas throughout the reaction and work-up.
-
Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen and potential peroxide impurities. Ethers, in particular, should be tested for peroxides before use.
-
Temperature Control: Exothermic reactions can accelerate oxidation. Maintain strict temperature control and ensure efficient stirring to dissipate heat.[7]
-
Antioxidant Addition: In some cases, adding a small quantity of a radical scavenger or antioxidant can be beneficial, but this must be validated to ensure it doesn't interfere with the primary reaction or purification.
Q2: I'm observing an impurity with a mass corresponding to the loss of a methyl group and the addition of a hydrogen (M-14), especially during GC-MS analysis. What is this species?
This impurity is likely the corresponding carboxylic acid, 2-(5-amino-2-methylphenyl)acetic acid. This is formed via the hydrolysis of the methyl ester.
Causality: Ester hydrolysis can be catalyzed by acidic or basic conditions.
-
Acidic Conditions: If your reaction or work-up involves strong acids, protonation of the ester's carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by water.
-
Basic Conditions: Strong bases (e.g., NaOH, KOH) used during work-up for neutralization can saponify the ester. Even weaker bases, if used at elevated temperatures or for prolonged periods, can cause significant hydrolysis.
Troubleshooting & Prevention:
-
pH Control: Carefully control the pH during aqueous work-up. Use milder bases like sodium bicarbonate for neutralization where possible, and perform these steps at low temperatures (0-5 °C).
-
Minimize Water Contact: Reduce the contact time of your product with aqueous layers. If an extraction is necessary, perform it quickly and efficiently.
-
Anhydrous Conditions: Ensure all reagents and solvents are appropriately dried if the reaction chemistry is sensitive to water.
Q3: My overall yield is low, and I've identified 2,5-dimethylaniline as a side product. What is causing the formation of this impurity?
The presence of 2,5-dimethylaniline points towards a decarboxylation side reaction.[8] This involves the loss of the -CH2COOCH3 group as CO2 and other fragments.
Causality: Phenylacetic acid and its derivatives can undergo decarboxylation, a reaction that is often promoted by high temperatures or photochemical conditions.[9][10][11] The mechanism can vary, but thermal stress can lead to the cleavage of the bond between the phenyl ring and the benzylic carbon.
Troubleshooting & Prevention:
-
Strict Temperature Control: Avoid excessive temperatures during the reaction, distillation, or drying steps. If a distillation is required, use high vacuum to lower the boiling point.
-
Light Protection: Protect the reaction mixture from direct exposure to strong light, especially UV light, as photo-oxidative decarboxylation can occur.[9][11] Store the intermediate in amber vials or light-protected containers.[1][12]
Q4: I have identified a high molecular weight impurity, roughly double the mass of my product. What could it be?
This is likely a dimer formed through intermolecular reactions. The most common dimerization pathways for this molecule involve the reactive amine group.
Causality:
-
Azo/Azoxy Formation: As mentioned in Q1, oxidative coupling of two amine molecules can lead to the formation of azo or azoxy dimers.[6] This is often catalyzed by air and certain metals.
-
Amide Formation: If a portion of the ester hydrolyzes to the carboxylic acid (see Q2), this acid can then react with the amine of another molecule to form an amide dimer under conditions that promote amide bond formation (e.g., high heat).
Troubleshooting & Prevention:
-
Prevent Oxidation: The strategies outlined in Q1 (inert atmosphere, pure solvents) are the primary methods to prevent oxidative dimerization.
-
Prevent Hydrolysis: The strategies from Q2 (pH and temperature control during work-up) will prevent the formation of the carboxylic acid precursor required for amide dimer formation.
Troubleshooting & Analytical Workflow
When encountering an unknown impurity, a systematic approach is crucial for efficient problem-solving.[13][14]
Workflow Diagram
Caption: Standard setup for a reaction under an inert atmosphere.
References
-
Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. RSC Publishing.
-
Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex. Asian Journal of Chemistry.
-
Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. ResearchGate.
-
Oxidative Photodecarboxylation of α-Hydroxycarboxylic Acids and Phenylacetic Acid Derivatives with FSM-16. ACS Publications.
-
Phenylacetic acid - Wikipedia. Wikipedia.
-
Reactions of aromatic amines. Slideshare.
-
OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org.
-
Troubleshooting | The Pharma Master. The Pharma Master.
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI.
-
How to carry out oxidation of aniline/aromatic amines to nitro groups? Reddit.
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The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society.
-
This compound. MySkinRecipes.
-
Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B.
-
Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso.
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Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent.
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Talanta.
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group.
-
A Beginner's Guide to Pharmaceutical Intermediate Production. PharmaRead.
-
Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Acme-Hardesty.
-
This compound. MySkinRecipes (Thai site).
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
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- 3. Reactions of aromatic amines | PDF [slideshare.net]
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- 9. Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 11. pubs.acs.org [pubs.acs.org]
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- 13. HWI group - Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects [hwi-group.de]
- 14. tianmingpharm.com [tianmingpharm.com]
Technical Support Center: Navigating the Synthesis and Reactions of Methyl 2-(5-amino-2-methylphenyl)acetate
Welcome to the technical support center for Methyl 2-(5-amino-2-methylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a versatile intermediate in pharmaceutical synthesis, particularly for nonsteroidal anti-inflammatory drugs (NSAIDs), understanding the nuances of its reactivity is crucial for successful outcomes.[1] This resource is built on a foundation of established chemical principles and extensive experience with analogous aromatic amines and amino acid esters.
Part 1: Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and subsequent reactions of this compound, offering explanations for the underlying issues and actionable solutions.
Low Yield During Synthesis
A common synthetic route to this compound involves the reduction of the corresponding nitro compound, Methyl 2-(2-methyl-5-nitrophenyl)acetate. Low yields in this step are a frequent challenge.
Question: My reduction of Methyl 2-(2-methyl-5-nitrophenyl)acetate is resulting in a low yield of the desired amine. What are the potential causes and how can I improve it?
Answer:
Low yields during the reduction of an aromatic nitro group to an amine can stem from several factors, including incomplete reaction, side reactions, and product degradation.
Potential Causes & Troubleshooting Steps:
-
Incomplete Reduction: The reduction of a nitro group is a multi-step process. Inadequate reducing agent stoichiometry or activity can lead to the accumulation of intermediates like nitroso and hydroxylamine species.
-
Solution:
-
Increase Reducing Agent Stoichiometry: Gradually increase the molar equivalents of your reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, NaBH₄/NiCl₂).
-
Verify Reducing Agent Activity: Ensure your reducing agent is fresh and has been stored under appropriate conditions. For catalytic hydrogenation, ensure the catalyst has not been poisoned.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate, but be cautious of potential side reactions.
-
-
-
Side Reactions: The amino group of the product is nucleophilic and can participate in side reactions, especially if the reaction conditions are not carefully controlled.
-
Solution:
-
Control pH: When using reducing agents like SnCl₂·2H₂O in acidic media, the final product will be an ammonium salt. Proper basification is required to liberate the free amine during workup.[2] Incomplete neutralization can lead to product loss in the aqueous layer.
-
Inert Atmosphere: While the amino group itself is susceptible to oxidation, the primary concern is often the stability of the reducing agent and the prevention of oxidative side reactions. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is good practice.
-
-
-
Product Degradation: The product, an amino phenylacetate, can be susceptible to degradation under harsh reaction conditions.
-
Solution:
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.
-
Careful Workup: During workup, avoid strong acids or bases for extended periods. The ester functionality can be hydrolyzed under these conditions.
-
-
Experimental Protocol: Tin(II) Chloride Reduction of Methyl 2-(2-methyl-5-nitrophenyl)acetate
-
Dissolve Methyl 2-(2-methyl-5-nitrophenyl)acetate in a suitable solvent like ethanol or ethyl acetate.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid dropwise at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its completion by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide or sodium bicarbonate until the pH is ~8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Challenges in N-Functionalization Reactions (e.g., Amidation, Alkylation)
Once synthesized, the primary amino group of this compound is often the site of subsequent reactions.
Question: I am attempting an N-acylation reaction on this compound, but I am observing low conversion and the formation of multiple products. What is going wrong?
Answer:
The nucleophilicity of the aromatic amine in your starting material is reduced by the electron-withdrawing effect of the acetate group. This can lead to sluggish reactions. The formation of multiple products often points to side reactions involving the ester or di-acylation.
Potential Causes & Troubleshooting Steps:
-
Low Nucleophilicity of the Amine: The aromatic amine is less nucleophilic than an aliphatic amine, making it less reactive.
-
Solution:
-
Use a More Reactive Acylating Agent: Instead of a carboxylic acid with a coupling agent, consider using a more reactive acyl chloride or anhydride.
-
Add a Non-Nucleophilic Base: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can scavenge the acid byproduct (e.g., HCl) and drive the reaction to completion.
-
Optimize Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate.
-
-
-
Side Reactions at the Ester Group: Under certain conditions, the ester can be cleaved.
-
Solution:
-
Avoid Strongly Basic or Acidic Conditions: If using a coupling agent that requires a strong base, consider alternative coupling agents that work under milder conditions.
-
Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, as water can lead to the hydrolysis of the acylating agent and the ester.
-
-
-
Di-acylation: Although less common with aromatic amines, it is a possibility if the reaction conditions are too forcing.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent.
-
Monitor the Reaction: Follow the reaction progress by TLC or LC-MS to stop it once the starting material is consumed and before significant byproduct formation.
-
-
Data Presentation: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Agent | Additive | Key Features |
| DCC/DIC | Carbodiimide | HOBt, HOAt | High reactivity, but can form insoluble urea byproducts. |
| HATU/HBTU | Uronium/Aminium Salt | DIPEA | Fast and efficient, but can be expensive. |
| EDC | Carbodiimide | HOBt | Water-soluble carbodiimide, easy workup. |
Purification Difficulties
The presence of both a basic amino group and a lipophilic ester group can sometimes complicate purification.
Question: I am struggling to purify this compound by column chromatography. It seems to be streaking on the silica gel.
Answer:
The basic amino group can interact strongly with the acidic silica gel, leading to poor separation and tailing of the compound spot on the TLC plate and during column chromatography.
Troubleshooting Steps for Purification:
-
Basified Silica Gel:
-
Solution: Add a small amount of a volatile base, such as triethylamine (~1-2%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the elution of the basic amine.
-
-
Alternative Stationary Phases:
-
Solution: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.
-
-
Acid-Base Extraction:
-
Solution: Utilize the basicity of the amino group for a liquid-liquid extraction purification.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the amine.
-
Extract the product back into an organic solvent.
-
Dry and concentrate the organic layer to obtain the purified product.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound at 2-8°C, protected from light, and under an inert gas atmosphere.[1] The amino group can be susceptible to air oxidation over time, which may lead to discoloration of the material.
Q2: Can I perform a reaction on the ester group without protecting the amine?
A2: It is challenging but possible under specific conditions. For example, hydrolysis of the ester to the corresponding carboxylic acid can be achieved under carefully controlled basic conditions. However, many reactions targeting the ester will be complicated by the presence of the nucleophilic amino group. For reactions like reduction of the ester, protection of the amine (e.g., as a Boc or Cbz derivative) is highly recommended to avoid side reactions.
Q3: My compound is turning dark upon storage. What is happening?
A3: Aromatic amines are known to darken over time due to slow oxidation by atmospheric oxygen. This is often a cosmetic issue and may not significantly impact the purity for some applications. However, for high-purity applications, it is best to use freshly purified material or store it rigorously under an inert atmosphere in the dark.
Q4: What are some common side products to look out for during the synthesis of this compound?
A4: When synthesizing from the corresponding nitro compound, potential side products include the corresponding hydroxylamine and nitroso intermediates if the reduction is incomplete. During subsequent reactions, if conditions are not optimized, you might see byproducts from reactions at the ester (e.g., hydrolysis to the carboxylic acid or transesterification if an alcohol is present) or di-substitution on the amine.
Q5: Are there any safety precautions I should be aware of when working with this compound?
Part 3: Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Nitro Group Reduction
Caption: A decision tree for troubleshooting low yields in the reduction of a nitro group to an amine.
Diagram 2: General Reaction Scheme for N-Acylation
Caption: A general schematic for the N-acylation of this compound.
References
- MySkinRecipes. Methyl 2-(5-amino-2-methylphenyl)
- BenchChem.
- Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
- Bulgarian Chemical Communications. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)
- ACS Publications.
- PubMed.
- International Journal of Pharmaceutical Sciences Review and Research. PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY.
- PMC. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- MDPI. 5-(6-Hydroxy-6-methyl-5-oxoheptan-2-yl)
Sources
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(5-amino-2-methylphenyl)acetate
Welcome to the technical support guide for the synthesis and optimization of Methyl 2-(5-amino-2-methylphenyl)acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols. As an essential pharmaceutical intermediate, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), robust and optimized synthesis of this molecule is critical.[1] This guide is structured to address challenges encountered during its multi-step synthesis, focusing on the two primary stages: Fischer Esterification and Chemoselective Nitro Reduction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable route involves a two-step process starting from 2-methyl-5-nitrophenylacetic acid.
-
Fischer Esterification: The carboxylic acid is converted to its methyl ester, yielding Methyl 2-(5-nitro-2-methylphenyl)acetate. This is an acid-catalyzed equilibrium reaction with methanol.[2][3]
-
Chemoselective Nitro Reduction: The nitro group of the intermediate ester is selectively reduced to an amine to yield the final product, this compound. The key challenge here is to reduce the nitro group without affecting the ester functionality.[4][5]
Q2: Why is the choice of reducing agent in the second step so critical?
A2: The ester functional group is susceptible to reduction under harsh conditions.[6] Therefore, a chemoselective reducing agent is required that preferentially reduces the aromatic nitro group. Using overly aggressive reagents (like LiAlH₄) would lead to the reduction of both the nitro group and the ester, resulting in the formation of an amino alcohol, a significant impurity. Many modern methods are designed to tolerate sensitive functional groups like esters, nitriles, and halogens.[7]
Q3: Can the order of steps be reversed? (i.e., reduce the nitro group first, then esterify)
A3: While possible, it is generally less favorable. The starting material would be 2-methyl-5-aminophenylacetic acid. The presence of the basic amino group can interfere with the acidic conditions of the Fischer esterification by forming an ammonium salt, which is less reactive. This would necessitate a protection-deprotection sequence for the amine, adding steps and reducing overall efficiency.
Q4: What are the primary safety concerns when working with o-toluidine derivatives?
A4: The final product is a derivative of o-toluidine. o-Toluidine and its derivatives are known to be toxic and are reasonably anticipated to be human carcinogens, with studies showing an excess of bladder cancers in exposed workers.[8][9] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Exposure to air and light may cause the compound to darken.
Synthesis Workflow and Optimization
The overall synthetic pathway is a two-stage process. Optimization at each stage is crucial for achieving high yield and purity.
Caption: General two-stage synthesis workflow.
Stage 1: Fischer Esterification Troubleshooting
This stage converts the starting carboxylic acid to its methyl ester.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Alcohol | Methanol (large excess, often as solvent) | Acts as both reactant and solvent. Using a large excess shifts the equilibrium towards the product side (Le Chatelier's Principle) to maximize conversion.[3] |
| Catalyst | Concentrated H₂SO₄ or HCl (gas) | Strong Brønsted acids are required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3] H₂SO₄ is easier to handle than gaseous HCl. |
| Temperature | Reflux (approx. 65°C for Methanol) | The reaction is typically slow at room temperature. Heating to reflux increases the reaction rate to achieve equilibrium within a reasonable timeframe (typically 2-4 hours).[10] |
| Water Removal | Not always necessary with large excess of alcohol | While removing water can drive the reaction to completion, the use of a vast excess of methanol is often sufficient to achieve high yields (>90%).[3] |
Q: My esterification reaction has stalled, and TLC shows significant starting material remaining after 4 hours.
A: This indicates either an insufficient catalyst or the presence of excess water.
-
Troubleshooting Steps:
-
Check Catalyst: Ensure a sufficient amount of acid catalyst was added. If in doubt, a few more drops of concentrated H₂SO₄ can be carefully added to the refluxing mixture.
-
Ensure Anhydrous Conditions: Verify that the methanol used was anhydrous. Water in the solvent will shift the equilibrium back towards the starting materials.
-
Extend Reaction Time: Continue refluxing and monitor by TLC every 1-2 hours. Some sterically hindered acids may require longer reaction times.
-
Q: The workup procedure resulted in a low yield of the ester.
A: Low yield during workup is often due to the partial solubility of the ester in the aqueous phase or incomplete extraction.
-
Troubleshooting Steps:
-
Neutralization: After cooling, the reaction is quenched with water and neutralized (e.g., with saturated NaHCO₃ solution) to remove the acid catalyst. Ensure the aqueous layer is basic (pH > 8) to deprotonate any remaining carboxylic acid, making it water-soluble.
-
Extraction Solvent: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction.[10]
-
Multiple Extractions: Perform at least three separate extractions of the aqueous layer to ensure complete recovery of the product. Combine the organic layers for drying and concentration.[11]
-
Stage 2: Chemoselective Nitro Reduction Troubleshooting
This is the most critical step, where selectivity is paramount.
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction, high yield, easy workup (filtration of catalyst). | Requires specialized high-pressure equipment; catalyst can be pyrophoric. |
| Transfer Hydrogenation [4] | Pd/C, Ammonium Formate | Avoids high-pressure H₂ gas; generally mild conditions.[12] | Ammonium formate can be in large excess; catalyst cost. |
| Metal/Acid Reduction | Fe/NH₄Cl or Fe/HCl | Inexpensive, robust, and highly effective.[4] | Workup can be tedious due to the formation of iron salts/oxides. |
| Stannous Chloride | SnCl₂·2H₂O | Mild and highly selective for nitro groups.[4][13] | Stoichiometric amounts of tin salts are generated as waste. |
| Sodium Borohydride System | NaBH₄, FeCl₂ | High chemoselectivity for nitro group over esters; excellent yields reported.[6][14] | Requires careful control of addition and temperature.[6] |
Q: My nitro reduction with Fe/NH₄Cl is incomplete, even after extended reaction time.
A: Incomplete reduction in metal/acid systems is often related to the surface area of the metal or insufficient proton source.
-
Troubleshooting Steps:
-
Activate Iron Powder: Before starting, consider washing the iron powder with dilute HCl to remove any passivating oxide layer, then rinse with water and ethanol before use.
-
Mechanical Stirring: Ensure vigorous stirring to keep the iron powder suspended and maximize contact with the substrate.
-
Solvent: The reaction is often run in a mixture of ethanol and water to ensure solubility of both the organic substrate and the ammonium chloride. Adjusting the solvent ratio can sometimes improve results.
-
Q: My reduction reaction worked, but I am seeing a significant side product corresponding to the hydrolysis of the methyl ester.
A: Ester hydrolysis can occur if the reaction conditions are too acidic or basic, especially at elevated temperatures.
-
Troubleshooting Workflow:
Caption: Decision tree for addressing ester hydrolysis.
Q: How do I effectively purify the final product, this compound?
A: The final product is a basic amine, which allows for specific purification strategies.
-
Standard Workup: After the reaction, the mixture is typically filtered (if heterogeneous catalysts like Fe or Pd/C are used), and the solvent is removed. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.[6]
-
Acid-Base Extraction: For stubborn impurities, an acid-base wash can be highly effective.[15]
-
Dissolve the crude product in ethyl acetate.
-
Extract with dilute aqueous HCl (e.g., 1M). Your amine product will become a protonated salt and move to the aqueous layer, while neutral organic impurities remain in the ethyl acetate layer.
-
Separate the layers. Carefully basify the aqueous layer with NaHCO₃ or dilute NaOH until pH > 9.
-
Extract the now-neutral amine product back into fresh ethyl acetate (3x).
-
Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate to yield the purified amine.
-
-
Column Chromatography: If impurities persist, silica gel chromatography is the final step. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity (e.g., to 7:3) is typically effective.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(5-nitro-2-methylphenyl)acetate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-5-nitrophenylacetic acid (10.0 g, 51.2 mmol).
-
Add 100 mL of anhydrous methanol.
-
Carefully add concentrated sulfuric acid (2.8 mL, ~51.2 mmol) dropwise while stirring.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 3 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Cool the reaction mixture to room temperature and concentrate it to about half the volume using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) until effervescence ceases, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 2-(5-nitro-2-methylphenyl)acetate as a solid, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Fe/NH₄Cl Method)
-
In a 500 mL round-bottom flask, combine Methyl 2-(5-nitro-2-methylphenyl)acetate (9.0 g, 43.0 mmol), ethanol (150 mL), and water (50 mL).
-
Add ammonium chloride (23.0 g, 430 mmol) and iron powder (12.0 g, 215 mmol).
-
Heat the vigorously stirred suspension to reflux (approx. 80-85°C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction to room temperature and filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Add 150 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purify the crude material by flash column chromatography on silica gel (gradient elution, Hexane/Ethyl Acetate) to yield the final product. Storage should be at 2-8°C, protected from light.[1]
References
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Technical Support.
- Li, G., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme.
- Li, G., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme.
- MySkinRecipes. (n.d.). Methyl 2-(5-amino-2-methylphenyl)
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Sharma, S., et al. (2014). A chemoselective metal- and base-free reduction of nitroarenes. Journal of Organic Chemistry, 79, 9433-9439.
- Google Patents. (n.d.).
- ResearchGate. (2016). Selective nitro reduction in the synthesis of 'real-world' targets.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- MDPI. (n.d.). 5-(6-Hydroxy-6-methyl-5-oxoheptan-2-yl)
- Organic Syntheses Procedure. (n.d.). methyl 2-(2-acetylphenyl)
- Google Patents. (n.d.). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
- Bulgarian Chemical Communications. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
- NIH. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- YouTube. (2022). How to purify Amine? Grad student asked me.
- ChemicalBook. (n.d.).
- BenchChem. (2025).
- ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- ResearchGate. (n.d.).
- ResearchGate. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY.
- NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- Chemical Technology Co.,LTD. (n.d.). methyl 2-(5-amino-2-methylphenyl)
- NCBI Bookshelf. (n.d.). ortho-Toluidine.
- Master Organic Chemistry. (2022).
- ResearchGate. (2022). SYNTHESIS AND INVESTIGATION OF POLY-(O-TOLUIDINE)
- NCBI Bookshelf. (n.d.). ortho-TOLUIDINE.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ortho-TOLUIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 13. bcc.bas.bg [bcc.bas.bg]
- 14. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 15. youtube.com [youtube.com]
Part 1: Frequently Asked Questions (FAQs) - Proactive Storage & Handling
Answering the user's request.## Technical Support Center: Methyl 2-(5-amino-2-methylphenyl)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound (CAS No. 850449-93-3). This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability and storage of this important pharmaceutical intermediate. Our goal is to provide you with the causal explanations behind our recommendations, enabling you to maintain the integrity of your compound and ensure the reliability of your experimental results.
This section addresses the most common inquiries regarding the proactive care of this compound to prevent degradation before it occurs.
Question 1: What are the ideal long-term storage conditions for this compound?
For maximum shelf-life and to preserve purity, the compound should be stored at 2-8°C (refrigerated), under an inert gas atmosphere (e.g., argon or nitrogen), and protected from light [1][2]. Containers should be sealed tightly to prevent moisture ingress[3][4].
Question 2: My lab doesn't have an inert gas line readily available. Is storage under an inert atmosphere absolutely necessary?
While short-term storage (a few days) in a tightly sealed container in the refrigerator may be acceptable, long-term storage without an inert atmosphere is strongly discouraged. The molecule contains a primary aromatic amine group (-NH₂) on the phenyl ring. This functional group is electron-rich and highly susceptible to oxidation when exposed to atmospheric oxygen. Oxidation leads to the formation of colored impurities and degradation of the parent compound, compromising its purity and reactivity in subsequent reactions[5][6].
Question 3: Why is protection from light so critical for this compound?
Light, particularly UV light, can act as a catalyst for oxidation reactions. Aromatic amines can absorb light energy, which excites electrons and promotes the formation of radical species, accelerating the degradation process that occurs in the presence of oxygen. Storing the compound in an amber glass vial or wrapping a clear vial in aluminum foil provides effective protection.
Question 4: What kind of storage container is most suitable?
The ideal container is a borosilicate glass vial with a PTFE-lined cap. Glass is non-reactive, and the PTFE liner provides an excellent seal against moisture and air[3]. For larger quantities, stainless steel containers are also suitable and have been shown to be non-reactive with similar compounds[7]. Avoid using plastic containers for long-term storage unless their compatibility has been explicitly verified, as plasticizers can sometimes leach into the sample.
Part 2: Troubleshooting Guide - Identifying & Solving Common Stability Issues
This section is designed to help you diagnose and address problems you may encounter during the use of this compound.
Issue 1: My compound, which was initially an off-white or light-colored solid, has turned yellow or brown.
-
Likely Cause: Oxidation of the Aromatic Amine.
-
Scientific Explanation: This is the most common degradation pathway for this molecule. The primary amine group is easily oxidized by atmospheric oxygen, a process that is often accelerated by light and trace metal impurities. This oxidation process leads to the formation of highly conjugated, colored byproducts like nitroso and nitro compounds, and eventually polymeric materials.
-
Troubleshooting & Verification:
-
Visual Check: A distinct color change is the first indicator of oxidation.
-
Solubility Test: Oxidized material may show decreased solubility in organic solvents.
-
TLC Analysis: Dissolve a small amount of the suspect material and a reference (fresh) sample in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on a silica TLC plate and elute with a non-polar/polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The degraded sample will likely show new, often more polar, colored spots near the baseline that are not present in the reference sample.
-
HPLC/LC-MS Analysis: This is the definitive method. An HPLC chromatogram will show a decrease in the area of the main peak and the appearance of new impurity peaks. LC-MS can help identify the molecular weights of these degradation products.
-
-
Recommended Action: If degradation is significant, the material should be repurified, typically by column chromatography, before use. However, prevention is the best strategy. Always handle the material under an inert atmosphere and minimize its exposure to air and light.
dot
Caption: Simplified workflow for the oxidation of the aromatic amine.
Issue 2: My post-reaction analysis (e.g., NMR, LC-MS) shows an impurity with a mass of 165.19 g/mol , and my starting material peak is diminished.
-
Likely Cause: Hydrolysis of the Methyl Ester.
-
Scientific Explanation: The methyl ester functional group can be hydrolyzed to the corresponding carboxylic acid (2-(5-amino-2-methylphenyl)acetic acid, MW 165.19) and methanol. This reaction is catalyzed by the presence of water and is significantly accelerated by acidic or basic conditions[8]. Even ambient humidity can be sufficient to cause slow hydrolysis over time[3].
-
Troubleshooting & Verification:
-
LC-MS Analysis: This is the best method for detection. Look for a peak with a mass corresponding to the carboxylic acid (M-H⁻ at m/z 164.07 in negative ion mode or M+H⁺ at m/z 166.08 in positive ion mode).
-
¹H NMR Spectroscopy: In the NMR spectrum of the starting material, you will see a sharp singlet for the methyl ester group (-OCH₃) around 3.6-3.7 ppm. Upon hydrolysis, this peak will diminish or disappear, and you may see a broad peak for the carboxylic acid proton (-COOH) further downfield (>10 ppm), though this is often not observed without specific preparation.
-
-
Recommended Action: Ensure all solvents and reagents used in your experiments are anhydrous. Store the compound in a desiccator if it will be opened frequently. If hydrolysis has occurred, purification may be possible via crystallization or chromatography, but it can be challenging to separate the acid from the ester.
dot
Caption: Reaction pathway for the hydrolysis of the methyl ester.
Part 3: Experimental Protocols & Workflows
To ensure the integrity of your compound, we recommend adhering to the following validated protocols.
Protocol 1: Recommended Procedure for Aliquoting and Handling
This protocol minimizes the compound's exposure to atmospheric oxygen and moisture.
-
Preparation: Allow the sealed container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Place the container, along with your spatula and aliquot vials, into a glove box or glove bag filled with nitrogen or argon.
-
Flushing (if no glovebox): If a glove box is unavailable, briefly flush the headspace of the main container with a gentle stream of inert gas before sealing it again.
-
Dispensing: Quickly weigh and dispense the desired amount of compound into a new, clean, and dry vial.
-
Sealing: Tightly seal both the main container and the new aliquot vial. Use parafilm around the cap for extra protection during storage.
-
Storage: Promptly return the main container to the recommended storage conditions (2-8°C).
Protocol 2: Workflow for Pre-Use Quality Control (QC) Check
Before committing your material to a critical experiment, a quick QC check is advisable, especially if the material has been stored for a long time or opened multiple times.
dot
Caption: Decision workflow for pre-use quality control analysis.
Part 4: Data Summary Table
The following table summarizes the key stability risks and recommended actions.
| Parameter | Risk Factor | Potential Consequence | Recommended Action |
| Atmosphere | Oxygen (Air) | Oxidation of amine group, color change (yellow/brown) | Store and handle under an inert gas (N₂ or Ar)[1][2]. |
| Light | UV and visible light | Catalyzes oxidation | Store in amber vials or protect from light with foil[1]. |
| Temperature | Elevated Temperatures (>30°C) | Accelerates all degradation pathways | Store refrigerated at 2-8°C[1][3]. |
| Moisture/Humidity | Water (H₂O) | Hydrolysis of methyl ester to carboxylic acid | Use tightly sealed containers; store in a desiccator if opened frequently[3]. |
| Contaminants | Acids, Bases, Metal Ions | Catalyze hydrolysis and oxidation | Use high-purity solvents and clean glassware[9]. |
References
- MySkinRecipes. Methyl 2-(5-amino-2-methylphenyl)
- Thompson, J.C., Peterson, C.L. (1998). TWO-YEAR STORAGE STUDY WITH METHYL AND ETHYL ESTERS OF RAPESEED.
- Berrios, M., et al. (2011). Storage effect in the quality of different methyl esters and blends with diesel.
- Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Prabhakaran, D., et al. (2016). Storage stability of fatty acid methyl esters from Hevea brasiliensis. Journal of Chemical and Pharmaceutical Research.
- Mäkinen, M., et al. (2021). Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. Agronomy Research.
-
Poukka, R. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research. [Link]
- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
- Sigma-Aldrich.
- Cayman Chemical.
- Agilent Technologies.
- ACS Publications.
- SKC Inc.
- Fisher Scientific.
- Achmem. Methyl 2-(5-amino-2-methylphenyl)
- ACS Publications. (2023).
- Jiang, J. (2019). CuO-catalyzed oxidation of aryl acetates with aqueous tert-butyl hydroperoxide for the synthesis of α-ketoesters.
- MySkinRecipes. Methyl 2-(5-amino-2-methylphenyl)
- BLDpharm. Methyl 2-amino-2-(2-fluoro-5-methylphenyl)
- Sigma-Aldrich.
- Min, W., et al. Auto-oxidation of methyl 2-(methyl(aryl)amino)acetate.
- Chem-Impex.
- Gilli, G., et al. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?.
- BLDpharm. Methyl 2-(5-amino-2-hydroxyphenyl)
- Google Patents.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
"Methyl 2-(5-amino-2-methylphenyl)acetate" reaction scale-up problems
Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(5-amino-2-methylphenyl)acetate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. As a key intermediate in the development of pharmaceuticals like nonsteroidal anti-inflammatory drugs (NSAIDs), robust and scalable synthesis is paramount.[1]
This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues you may face. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in sound scientific principles.
Section 1: Synthesis Overview & Key Transformation
The most common and industrially viable route to this compound involves the reduction of its nitro-aromatic precursor, Methyl 2-(2-methyl-5-nitrophenyl)acetate. The core challenge lies in the management of this nitro group reduction, a notoriously energetic transformation.[2]
Caption: General workflow for the synthesis and purification of the target compound.
Section 2: Troubleshooting Guide - Reaction-Specific Issues
Q1: My reaction has stalled or is showing incomplete conversion. What are the likely causes and how can I fix it?
A1: Incomplete conversion during a catalytic hydrogenation is a frequent scale-up challenge. The root cause often lies with the catalyst, hydrogen availability, or mass transfer limitations.
-
Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst is susceptible to poisoning by sulfur-containing compounds or other impurities in the starting material or solvent.[2] On a larger scale, localized "hot spots" can also degrade the catalyst.
-
Solution: Ensure the purity of your starting materials and solvents. Consider a pre-treatment of the starting material solution with activated carbon. On scale-up, ensure robust agitation and temperature control to maintain a homogenous slurry and prevent localized heating.
-
-
Insufficient Hydrogen: While lab-scale reactions often use a balloon or a static hydrogen atmosphere, large reactors require a continuous, sparged supply of hydrogen to overcome the headspace limitation.
-
Solution: Transition from a static hydrogen atmosphere to a system with controlled hydrogen flow and pressure. Use a mass flow controller to monitor hydrogen uptake, which provides excellent real-time reaction progress data. A sudden stop in uptake before theoretical completion indicates a problem.
-
-
Poor Mass Transfer: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing is critical to ensure hydrogen can dissolve in the solvent and reach the catalyst surface.
-
Solution: Agitator design and speed are critical in large vessels. A switch from a magnetic stir bar to an overhead stirrer with a gas-entraining impeller (e.g., Rushton turbine) is necessary. Baffles within the reactor will also improve mixing and prevent vortexing.
-
Caption: Decision tree for troubleshooting an incomplete nitro reduction reaction.
Q2: I'm concerned about the exotherm. How do I manage the reaction temperature during scale-up?
A2: This is the most critical question for this process. Nitro group reductions are highly exothermic (approx. 525 kJ/mol), and a failure to control the temperature can lead to a dangerous runaway reaction.[3] The key is that as you scale up, the volume of the reaction increases by a cube (V ∝ r³), while the surface area available for heat exchange only increases by a square (A ∝ r²). This makes cooling progressively less efficient.
-
Quantify the Hazard: Before any scale-up, perform thermal analysis.
-
Differential Scanning Calorimetry (DSC): Run a DSC on your nitro-aromatic starting material to determine its decomposition temperature. This defines the absolute maximum temperature your reaction must not reach. Pure organic nitro compounds can decompose violently at high temperatures.[4][5]
-
Reaction Calorimetry (RC1): Conduct the reaction in a reaction calorimeter to measure the heat of reaction and the rate of heat evolution under your proposed conditions. This data is essential for ensuring your plant reactor's cooling system can handle the heat load.[2]
-
-
Control the Reaction Rate: The rate of heat generation must never exceed the rate of heat removal. Since the reaction is often mass-transfer limited, you can control its rate by controlling the addition of a limiting reagent.
-
Semi-Batch Operation: Instead of adding all reagents at once (batch mode), add the substrate solution or the catalyst slurry portion-wise at a controlled rate (semi-batch mode). This is the standard industrial approach for managing highly exothermic reactions.
-
Hydrogen Control: The reaction rate can also be controlled by the hydrogen supply rate. By setting a specific flow rate or pressure, you can directly limit how fast the reaction proceeds.
-
| Parameter | Lab Scale (1 L Flask) | Pilot Plant (100 L Reactor) |
| Addition Mode | Typically all at once (Batch) | Controlled addition over hours (Semi-Batch) |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer with Baffles |
| H₂ Supply | Balloon / Static Headspace | Sparged via Dip Tube / Mass Flow Controller |
| Temp. Control | Oil/Water Bath | Jacket with Thermal Fluid (Heating/Cooling) |
| Heat Removal | High Surface Area-to-Volume Ratio | Low Surface Area-to-Volume Ratio |
Q3: What impurities should I expect, and how can I minimize them?
A3: The primary impurities arise from incomplete or over-reduction. The desired product, an aniline, is an intermediate in a potential reduction cascade.
-
N-Hydroxylamine Intermediate: Incomplete reduction can leave the N-phenylhydroxylamine derivative. This is often observed when the catalyst is not active enough or when hydrogen is depleted.
-
Azo Compounds: Metal hydrides like LiAlH₄ are generally not used for aryl nitro reductions as they tend to produce azo compounds.[6][7] While less common with catalytic hydrogenation, azo impurities can form under certain conditions.
-
Minimization Strategies:
-
Reaction Monitoring: Do not run the reaction for a fixed time. Use in-process controls (IPCs) like HPLC or TLC to monitor the disappearance of the starting material and key intermediates.
-
Catalyst Choice: Palladium on carbon is generally very effective.[7] Raney Nickel is an alternative, especially if dehalogenation is a concern on other parts of a molecule.[7]
-
Temperature and Pressure: Maintain consistent temperature and hydrogen pressure. Deviations can alter the reaction pathway and selectivity.
-
Section 3: Troubleshooting Guide - Product Isolation & Purification
Q4: I'm having trouble filtering the palladium catalyst after the reaction. What can I do?
A4: This is a very common issue. The fine black powder of Pd/C can pass through standard filter paper, leading to product contamination and loss of the precious metal catalyst.
-
Use a Filter Aid: The most robust solution is to use a pad of a filter aid like Celite® (diatomaceous earth). Lay down a 1-2 inch pad of Celite in your filter funnel before filtration. This creates a porous bed that traps the fine catalyst particles.
-
Hot Filtration: In some cases, the product may begin to crystallize upon cooling, trapping the catalyst. Performing the filtration while the solution is still warm can prevent premature crystallization. Safety Note: Ensure your solvent's boiling point and flash point are well understood before performing a hot filtration.
-
Membrane Filtration: For very fine particles, a cartridge or membrane filter with a defined pore size (e.g., 0.45 µm) can be effective, though these can be prone to clogging if not used with a pre-filter.
Q5: My product is oiling out instead of crystallizing, or the purity is low after crystallization. How can I improve my isolation?
A5: "Oiling out" occurs when the solute's solubility in the solvent is too high, or when impurities disrupt the crystal lattice formation. Aromatic amines can be challenging to crystallize.
-
Solvent System Screening: The choice of crystallization solvent is critical. You need a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Procedure: Start with a small amount of crude material and test various solvents (e.g., isopropanol, ethyl acetate, toluene, heptane). Look for a system that gives a crystalline solid upon cooling.
-
-
Anti-Solvent Addition: Dissolve your crude product in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Cool the mixture slowly to induce crystallization. For this molecule, a system like Ethyl Acetate/Heptane or Toluene/Heptane is a good starting point.
-
Control Cooling Rate: Crashing the temperature too quickly promotes oiling and traps impurities. A slow, controlled cooling profile is essential for growing large, pure crystals.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal ("seed") to the supersaturated solution to initiate crystallization. This can dramatically improve crystal form and consistency. The use of additives like amino acid derivatives has been shown to promote protein crystallization and may offer insights into small molecule crystallization as well.[8][9]
Q6: The isolated amine product is dark and discolors over time. Why is this happening?
A6: Aromatic amines are highly susceptible to oxidation, which forms colored impurities. This is often accelerated by exposure to air (oxygen) and light.
-
Inert Atmosphere: During the workup, solvent swap, and isolation phases, keep the solution and the isolated solid under an inert atmosphere like nitrogen or argon.
-
Antioxidants: In some cases, a small amount of an antioxidant like sodium bisulfite can be added during the aqueous workup to prevent oxidation.
-
Storage: Store the final product in an amber vial or a light-proof container, under an inert atmosphere, and refrigerated if possible.[1]
Section 4: Safety First - Hazard Analysis & Mitigation
The reduction of nitro-aromatic compounds is one of the most hazardous reactions scaled up in the industry. A thorough understanding of the risks is not optional; it is essential for safe operation.[10]
Q7: What are the primary safety hazards I must consider for this reaction scale-up?
A7: There are two primary, severe hazards:
-
Runaway Reaction: As discussed in Q2, the high exothermicity of the hydrogenation can overwhelm cooling capacity, leading to a rapid increase in temperature and pressure.[2][3]
-
Starting Material Decomposition: Aromatic nitro compounds are energetic materials and can decompose explosively if heated above their decomposition temperature.[4][5] Contamination with impurities can significantly lower this decomposition temperature.[5][10]
-
Flammability: Hydrogen gas is extremely flammable. The catalyst, particularly dry Pd/C, can be pyrophoric and may ignite flammable solvents upon contact with air.
Caption: Logical workflow for assessing and controlling thermal hazards during scale-up.
Q8: How do I handle the pyrophoric catalyst safely?
A8: Palladium on carbon is safest when handled as a water-wet paste (typically ~50% water).
-
Never add dry Pd/C to a dry flask containing flammable solvent. This is a common source of laboratory fires.
-
Safe Addition Procedure:
-
Inert the reaction vessel thoroughly with nitrogen or argon.
-
Add the solvent to the vessel.
-
Add the water-wet catalyst as a slurry in the same solvent.
-
Never allow the catalyst to become dry in the presence of air, especially on filter paper after filtration. Quench the filter cake with water immediately.
-
Section 5: Recommended Protocols
Protocol 1: Lab-Scale Synthesis (Catalytic Hydrogenation)
-
To a 500 mL flask, add Methyl 2-(2-methyl-5-nitrophenyl)acetate (10.0 g, 1 eq).
-
Add methanol (150 mL) and 5% Palladium on Carbon (50% wet, 1.0 g, 10 wt%).
-
Seal the flask, evacuate, and backfill with nitrogen three times.
-
Evacuate and backfill with hydrogen gas from a balloon.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the mixture through a pad of Celite®, washing the pad with methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization for Purification
-
Transfer the crude product to a clean flask.
-
Add a minimal amount of warm ethyl acetate to fully dissolve the material.
-
While stirring, slowly add heptane until the solution becomes faintly cloudy.
-
Add a few drops of ethyl acetate to redissolve the solids.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the filter cake with a small amount of cold 1:1 ethyl acetate/heptane.
-
Dry the crystals under vacuum to a constant weight.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Wordpress. Retrieved from [Link]
-
Gustin, J.-L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]
-
Izutsu, K., & Hirasawa, I. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 4), 277–280. Retrieved from [Link]
-
Izutsu, K., & Hirasawa, I. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 3. datapdf.com [datapdf.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icheme.org [icheme.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Technical Support Center: Characterization of "Methyl 2-(5-amino-2-methylphenyl)acetate" Byproducts
Welcome to the technical support center for "Methyl 2-(5-amino-2-methylphenyl)acetate." This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis and purification of this important pharmaceutical intermediate.[1][2][3] Here, we provide in-depth troubleshooting guides and frequently asked questions to address common issues related to byproduct formation and characterization.
Troubleshooting Guide: Navigating Synthesis and Impurity Identification
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Question 1: My reaction to reduce the nitro-precursor to this compound is showing multiple unexpected spots on TLC, and the final product has a low yield and purity. What are the likely byproducts?
Answer: The reduction of an aromatic nitro group is a multi-step process that can lead to several byproducts if not carefully controlled.[4][5] The primary expected byproducts arise from incomplete reduction or side reactions of intermediates.
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Incomplete Reduction Intermediates: The reduction proceeds via nitroso and hydroxylamine intermediates.[4] If the reaction is not driven to completion, these species can be present in your crude product.
-
Nitroso Intermediate: 2-methyl-5-nitrosophenyl)acetate
-
Hydroxylamine Intermediate: 2-(5-(hydroxyamino)-2-methylphenyl)acetate
-
-
Condensation Byproducts: These intermediates, particularly the nitroso and hydroxylamine species, can condense with each other or the starting aniline to form dimeric impurities, especially under basic conditions.[4][6]
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions, which may be present depending on your chosen reduction method and workup. This will result in the formation of the corresponding carboxylic acid: 2-(5-amino-2-methylphenyl)acetic acid.
-
Intramolecular Cyclization (Lactam Formation): Although less common under typical reduction conditions, the resulting amino ester has the potential to undergo intramolecular aminolysis to form a lactam, particularly if heated or exposed to strong acids or bases.[4]
Below is a table summarizing the potential byproducts and their molecular weights, which can be a useful first pass in mass spectrometry analysis.
| Byproduct Category | Specific Impurity | Molecular Weight ( g/mol ) |
| Incomplete Reduction | Methyl 2-(2-methyl-5-nitrosophenyl)acetate | 193.19 |
| Methyl 2-(5-(hydroxyamino)-2-methylphenyl)acetate | 195.22 | |
| Condensation Products | Azoxy Dimer | ~370.42 |
| Azo Dimer | ~354.42 | |
| Hydrazo Dimer | ~356.44 | |
| Side Reactions | 2-(5-amino-2-methylphenyl)acetic acid (Hydrolysis) | 165.19 |
| 6-methyl-2,3-dihydro-1H-indol-2-one (Lactam) | 147.18 |
Question 2: I am using catalytic hydrogenation with Pd/C and am still seeing impurities. How can I optimize this reaction to minimize byproducts?
Answer: Catalytic hydrogenation is a common and effective method for nitro group reduction.[7] However, several factors can influence its selectivity and completeness.
-
Catalyst Activity and Loading: Ensure your catalyst is active. Older or improperly stored catalysts can have reduced activity, leading to incomplete reduction. The catalyst loading is also critical; too little may result in a sluggish reaction, while an excessive amount can sometimes promote side reactions.
-
Hydrogen Pressure: The pressure of hydrogen gas can affect the reaction rate. Insufficient pressure may lead to the accumulation of intermediates.
-
Solvent Choice: The choice of solvent can impact the reaction. Protic solvents like ethanol or methanol are commonly used and can facilitate the reaction.
-
Temperature: While many hydrogenations proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can promote side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion. Prematurely stopping the reaction is a common cause of impurities from incomplete reduction.
Experimental Protocol: Optimizing Catalytic Hydrogenation
-
Catalyst Handling: Use a fresh, high-quality Pd/C catalyst. Handle it under an inert atmosphere if possible to prevent deactivation.
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the starting nitro compound in an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add the Pd/C catalyst (typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and then pressurize to the desired level (e.g., 50 psi).
-
Monitoring: Vigorously stir the reaction mixture and monitor the uptake of hydrogen. Periodically take aliquots to check the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the celite with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Question 3: I am using a chemical reducing agent like SnCl2, but my workup is problematic, and I'm still getting byproducts. What are the best practices?
Answer: Stannous chloride (SnCl2) is a mild and often selective reducing agent for aromatic nitro compounds, and it is known to be compatible with ester functionalities.[7][8] However, the workup can be challenging due to the formation of tin salts.
-
Workup Issues: Quenching the reaction with a base (e.g., NaOH or NaHCO3) is necessary to neutralize the acidic conditions and precipitate tin salts. These salts can be gelatinous and difficult to filter, often trapping the product and leading to lower yields.
-
Byproduct Formation: While generally selective, incomplete reaction can still lead to the presence of nitroso and hydroxylamine intermediates.
Troubleshooting Workflow for SnCl2 Reduction
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for identifying these byproducts?
A1: A combination of chromatographic and spectroscopic techniques is ideal.
-
Thin-Layer Chromatography (TLC): Useful for rapid reaction monitoring and qualitative assessment of the number of components in the crude mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for obtaining the molecular weights of the impurities, which can be matched with the potential byproducts listed in the table above.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and can also be used to identify and quantify major impurities if their signals are resolved from the product's signals.
Q2: How can I purify this compound from these byproducts?
A2: The most common and effective method for purifying the target compound from its byproducts is column chromatography on silica gel. The polarity of the eluent can be adjusted to separate the desired product from more polar impurities (like the hydrolyzed carboxylic acid) and less polar impurities (like the azo and azoxy compounds). A gradient elution, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.
Q3: Can the methyl group on the aromatic ring participate in side reactions?
A3: Under typical nitro reduction conditions, the methyl group on the aromatic ring is generally stable. However, under very harsh oxidative conditions (not typically employed for this transformation), it could be oxidized to a carboxylic acid.[9] During catalytic hydrogenation, the aromatic ring itself can be reduced to a cyclohexane ring under very forcing conditions (high pressure and temperature, and a rhodium or ruthenium catalyst), but this is unlikely with standard Pd/C hydrogenation for nitro group reduction.[10]
Q4: Is the final product, this compound, stable?
A4: The product is an aromatic amine, which can be susceptible to air oxidation over time, often leading to discoloration. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8°C) to minimize degradation.[1] Exposure to strong acids or bases should also be avoided to prevent hydrolysis of the ester or other side reactions.
References
-
Unspecific peroxygenase enabled formation of azoxy compounds. (2024). Nature Communications. Retrieved from [Link]
-
some more reactions of benzene and methylbenzene. (n.d.). Chemguide. Retrieved from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
-
General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine. (1983). Journal of the American Chemical Society. Retrieved from [Link]
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Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. Retrieved from [Link]
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Nitro Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (1984). Tetrahedron Letters. Retrieved from [Link]
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Technical Support Center: A Guide to Improving the Purity of Methyl 2-(5-amino-2-methylphenyl)acetate
Validation & Comparative
A Senior Application Scientist's Comparative Guide: Methyl 2-(5-amino-2-methylphenyl)acetate in the Landscape of Phenylacetic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the phenylacetic acid (PAA) scaffold stands as a cornerstone for a multitude of therapeutic agents.[1][2] Its structural versatility has given rise to blockbuster drugs, from the non-steroidal anti-inflammatory drug (NSAID) Diclofenac to components of essential antibiotics like penicillin G.[1][2][3] Within this vital class of compounds, Methyl 2-(5-amino-2-methylphenyl)acetate (CAS No. 850449-93-3) emerges as a significant synthetic intermediate, a molecular building block poised for the creation of novel pharmaceuticals.[4][5][6]
This guide provides an in-depth comparative analysis of this compound against other key phenylacetic acid derivatives. We will dissect its structural attributes, explore its potential therapeutic applications based on the activities of its analogs, and provide robust, field-proven experimental protocols to empower researchers in their own comparative evaluations. Our narrative is grounded in the causality of experimental design, aiming to provide not just methods, but a framework for critical scientific inquiry.
Physicochemical Profile: The Subject Compound
This compound is an organic compound featuring a phenyl ring substituted with amino and methyl groups, and a methyl ester functional group.[6] These features make it a versatile precursor for further chemical modifications.[4][6][7]
| Property | Value | Source |
| CAS Number | 850449-93-3 | [4][5][8] |
| Molecular Formula | C₁₀H₁₃NO₂ | [4][5][8] |
| Molecular Weight | 179.22 g/mol | [4][7] |
| Boiling Point | 298.3 °C at 760 mmHg | [4][8] |
| Primary Application | Pharmaceutical Intermediate | [4][5][7] |
| Storage | 2-8°C, protected from light, under inert gas | [4][7] |
The presence of a primary amino group and an ester linkage provides two key reactive sites for synthetic chemists to exploit, enabling the construction of more complex molecules with potential biological activity.[4][7]
The Phenylacetic Acid Scaffold: A Legacy of Therapeutic Innovation
The broader family of phenylacetic acid derivatives has a rich history in drug development. Modifications to the core PAA structure have yielded compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[9][10] This structural scaffold serves as a privileged framework in medicinal chemistry, offering a reliable starting point for designing new therapeutic agents.
Caption: The versatile Phenylacetic Acid scaffold as a precursor for diverse therapeutic agents.
Part I: Comparative Analysis - Anti-inflammatory Potential
The most prominent application for PAA derivatives is in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][11] Our subject compound is explicitly noted as an intermediate for NSAID synthesis.[4] Therefore, a direct comparison with a leading NSAID from the same structural family, Diclofenac , is essential.
Reference Compound: Diclofenac Diclofenac, a 2-((2,6-dichlorophenyl)amino)phenylacetic acid, is a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[12][13]
Structural Comparison & Hypothesis:
-
This compound: Features a primary amino group (-NH₂) and a methyl group (-CH₃) on one phenyl ring.
-
Diclofenac: Features a secondary amine linkage to a highly substituted 2,6-dichlorophenyl ring.
The substitution pattern on the second phenyl ring in Diclofenac is critical for its high COX-2 selectivity and potency. Structure-activity relationship (SAR) studies have shown that substituents on the phenyl rings dramatically influence both efficacy and toxicity.[12][14] The primary amine in our subject compound offers a synthetic handle to introduce a variety of substituted aryl groups, potentially leading to novel kinase inhibitors or NSAIDs with different selectivity profiles.[15][16] However, the 2-phenylaminophenylacetic acid backbone is also associated with hepatotoxicity, a factor that must be carefully evaluated in any new derivative.[12]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a self-validating system to quantitatively compare the inhibitory potential of new PAA derivatives against the COX-1 and COX-2 isoenzymes.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Diclofenac) dissolved in DMSO
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Prostaglandin E₂ (PGE₂) EIA Kit
Methodology:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the working concentration in the reaction buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to a 96-well plate. Include wells for a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1) and a vehicle control (DMSO only).
-
Pre-incubation: Add the diluted enzyme to each well and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced. The choice of a pre-incubation step is critical for time-dependent inhibitors and ensures a more accurate reflection of inhibitory potency.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Reaction Termination: After a 10-minute incubation at 37°C, add a stop solution (e.g., 1 M HCl) to terminate the reaction.
-
Quantification: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.
Comparative Data Summary (Literature & Projected)
| Compound | Target | IC₅₀ (μM) - Literature Value | Projected IC₅₀ (μM) - For Evaluation |
| Diclofenac | COX-1 | ~5.1 | - |
| Diclofenac | COX-2 | ~0.9 | - |
| This compound | COX-1 / COX-2 | Not Available | To be determined by experiment |
Note: Diclofenac IC₅₀ values can vary based on assay conditions. The values presented are representative. The goal of the experiment would be to populate the projected data column for our target compound and its synthesized derivatives.
Part II: Comparative Analysis - Antimicrobial Potential
While primarily known for anti-inflammatory properties, various PAA derivatives have demonstrated significant antimicrobial activity.[9][17] The presence of an amino group on the phenyl ring, as in our subject compound, is a feature found in several classes of antimicrobial agents.
Reference Compound Class: Aminophenylacetic Acid Derivatives Studies have shown that derivatives synthesized from 4-aminophenylacetic acid exhibit promising activity against both Gram-positive and Gram-negative bacteria.[17]
Hypothesis: The structure of this compound, containing an aminophenyl moiety, suggests it could serve as a scaffold for developing novel antimicrobial agents. Its efficacy would depend on further modifications, but the core itself warrants investigation.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), a gold standard for quantifying antimicrobial efficacy.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.
Materials:
-
Target microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the test wells. The standardization of the inoculum is a critical control point to ensure reproducibility.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds directly in the 96-well plates using CAMHB.
-
Inoculation: Add the standardized bacterial inoculum to all wells containing the test compounds, positive control, and growth control (broth + inoculum only). Include a sterility control well (broth only).
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Comparative Data Summary (Literature & Projected)
| Compound/Class | Test Organism | MIC (µg/mL) - Literature Value | Projected MIC (µg/mL) - For Evaluation |
| Representative Phenylacetamide Derivative | S. aureus | ~12.5 - 25 | - |
| Representative Phenylacetamide Derivative | E. coli | ~25 - 50 | - |
| This compound | S. aureus | Not Available | To be determined by experiment |
| This compound | E. coli | Not Available | To be determined by experiment |
Note: MIC values are highly dependent on the specific derivative and bacterial strain.
Conclusion and Future Directions
This compound is a strategically important intermediate in pharmaceutical synthesis.[4][5] While it is not an end-product therapeutic, its value lies in its potential as a versatile building block.
-
As an NSAID Precursor: Its structure is primed for the addition of substituted aryl groups at the amino position, a key step in creating analogs of potent NSAIDs like Diclofenac. Future research should focus on synthesizing a library of such derivatives and evaluating them for COX-2 selectivity to potentially mitigate the gastrointestinal side effects associated with non-selective COX inhibitors.
-
As an Antimicrobial Scaffold: The aminophenylacetic core is a promising starting point for novel antibiotics. Structure-activity relationship studies, guided by MIC testing, could elucidate the specific modifications required to enhance potency and broaden the spectrum of activity.
-
As a Kinase Inhibitor Intermediate: The aminophenyl structure is also a common feature in many small-molecule kinase inhibitors.[15][16] Exploring its use in the synthesis of compounds targeting kinases involved in oncology or inflammatory diseases represents a significant avenue for drug discovery.
This guide has outlined the comparative logic and provided the experimental framework necessary for researchers to rigorously evaluate this compound and its future derivatives. By understanding the established activities of the broader phenylacetic acid class and applying robust, validated protocols, the scientific community can effectively unlock the full therapeutic potential of this valuable chemical intermediate.
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A Comparative Guide to the Quantitative Analysis of Methyl 2-(5-amino-2-methylphenyl)acetate
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is a cornerstone of robust process development and quality control. This guide provides an in-depth comparison of analytical techniques for the quantification of Methyl 2-(5-amino-2-methylphenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols.
The imperative for validated analytical methods in the pharmaceutical industry cannot be overstated. Such methods ensure the reliability, consistency, and accuracy of data, which is fundamental for regulatory compliance and, ultimately, patient safety.[2][3] This guide is structured to not only present various analytical options but to also provide the foundational knowledge for developing and validating a method suitable for your specific laboratory and regulatory needs.
Principles of Method Selection: A Logic Flow
The choice of an analytical technique is dictated by a multitude of factors including the physicochemical properties of the analyte, the sample matrix, required sensitivity, and throughput. The following diagram illustrates a simplified decision-making workflow for selecting an appropriate method for the quantification of this compound.
Caption: Decision workflow for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a workhorse in pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of compounds. For this compound, its aromatic nature and chromophore make it an excellent candidate for UV detection.
Rationale for HPLC Method Design
The primary considerations for developing an HPLC method for this analyte are the choice of stationary phase (column) and mobile phase. A reversed-phase C18 column is a logical starting point, as it effectively separates moderately polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good peak shape and resolution from potential impurities. The amine group in the analyte necessitates a slightly acidic mobile phase to ensure it is protonated, which generally leads to better peak symmetry.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Aromatic compounds typically exhibit strong absorbance in this region[4])
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. Validation Parameters:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and provides structural information through mass spectrometry, making it a powerful tool for identification and quantification. While the target analyte is a methyl ester, which is generally amenable to GC, the presence of the polar amino group can lead to poor peak shape and thermal degradation.[7] Derivatization is often employed to improve the chromatographic behavior of such compounds.[8]
Rationale for GC-MS Method with Derivatization
Derivatization of the primary amine with an agent like heptafluorobutyric anhydride (HFBA) replaces the active hydrogen, reducing polarity and increasing volatility, which is ideal for GC analysis.[9] This approach not only improves peak shape but also enhances sensitivity.
Detailed Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for aromatic compounds (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
2. Reagents and Standards:
-
Heptafluorobutyric anhydride (HFBA)
-
Toluene (anhydrous)
-
Internal Standard (e.g., 1-aminofluorene)
-
This compound reference standard
3. Derivatization and Sample Preparation:
-
Standard and Sample Derivatization:
-
To 1 mL of the standard or sample solution in toluene, add 100 µL of the internal standard solution.
-
Add 50 µL of HFBA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
GC-MS Workflow
Caption: Workflow for GC-MS analysis with derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for achieving the highest sensitivity and selectivity, particularly for analyzing compounds in complex matrices.[11][12] This technique combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry.
Rationale for LC-MS/MS Method Design
For this compound, electrospray ionization (ESI) in positive ion mode is expected to be efficient due to the basicity of the amino group. The method involves separating the analyte using reversed-phase LC, similar to the HPLC-UV method, followed by detection using Multiple Reaction Monitoring (MRM). MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
Detailed Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
2. Reagents and Standards:
-
As per the HPLC-UV method.
3. LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A fast gradient can be employed due to the specificity of MS detection.
-
0-0.5 min: 5% B
-
0.5-3 min: 5% to 95% B
-
3-4 min: 95% B
-
4.1-5 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS/MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: These would need to be determined by infusing a standard solution of the analyte. A hypothetical transition for the protonated molecule [M+H]+ (m/z 180.2) would be monitored. For example:
-
Quantifier: 180.2 -> 121.1 (loss of the methyl acetate group)
-
Qualifier: 180.2 -> 91.1 (tropylium ion from the aromatic ring)
-
5. Sample Preparation:
-
Similar to the HPLC-UV method, with potential for greater dilution due to higher sensitivity.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three analytical techniques for the quantification of this compound. The values are estimates based on typical performance for similar analytes.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity | Moderate to Good (potential for co-eluting impurities)[5] | High (mass spectral confirmation)[13] | Very High (MRM transition is highly specific)[14] |
| Sensitivity (LOQ) | ~100-500 ng/mL | ~10-50 ng/mL | ~0.1-1 ng/mL[11] |
| Linearity (R²) | >0.999 | >0.995 | >0.998 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Sample Preparation | Simple dilution and filtration | More complex (derivatization required)[9] | Simple dilution and filtration |
| Throughput | High | Moderate | High |
| Cost per Sample | Low | Moderate | High |
| Instrumentation Cost | Low | Moderate | High |
Conclusion and Recommendations
The choice of the optimal analytical technique for the quantification of this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control in a manufacturing environment , where high throughput and cost-effectiveness are paramount, HPLC-UV is the recommended method. Its simplicity, robustness, and adequate sensitivity make it ideal for assay and purity determinations.
-
For confirmatory analysis or in cases where high specificity is required to resolve the analyte from complex matrices , GC-MS with derivatization is a strong candidate. The structural information provided by the mass spectrometer adds a layer of confidence to the results.
-
For bioanalytical studies or when trace-level quantification is necessary , LC-MS/MS is the unequivocal choice. Its unparalleled sensitivity and selectivity allow for the detection of minute quantities of the analyte in challenging biological matrices.[12][15]
Ultimately, the development and validation of any of these methods must be performed in accordance with the relevant regulatory guidelines to ensure data integrity and product quality.[2][3] This guide provides a solid foundation for initiating method development and making an informed decision based on the specific analytical challenges at hand.
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A Comparative Analysis of Synthetic Routes to Methyl 2-(5-amino-2-methylphenyl)acetate: A Guide for Researchers
In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. Methyl 2-(5-amino-2-methylphenyl)acetate is a valuable building block, notably utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[1] Its structure, featuring both a reactive amine and an ester functional group, offers significant versatility for further chemical modifications. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this important intermediate, offering detailed experimental protocols, a quantitative comparison of their respective merits, and a discussion of the underlying chemical principles to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: The Linear Nitration-Reduction Pathway
This classical and widely applicable approach commences with the readily available 2-methylbenzyl cyanide and proceeds through a four-step sequence involving nitration, hydrolysis, esterification, and final reduction of the nitro group.
Workflow for Route 1
Caption: Logical workflow of the Nitration-Reduction Pathway.
Scientific Rationale and Experimental Choices
The strategic decision to introduce the nitro group early in the synthesis is based on its powerful electron-withdrawing nature, which facilitates certain reactions and can be reliably reduced to the desired amine at a later stage. The choice of nitrating agents and conditions is critical to achieve regioselectivity, targeting the position para to the activating methyl group and meta to the weakly deactivating cyanomethyl group. Subsequent acid-catalyzed hydrolysis of the nitrile to a carboxylic acid is a robust and well-established transformation.[2] The Fischer esterification is a classical and cost-effective method for converting the carboxylic acid to its methyl ester.[3][4][5] Finally, catalytic hydrogenation using palladium on carbon is a clean and highly efficient method for the reduction of the nitro group to an amine, often proceeding with high yield and selectivity.[6]
Experimental Protocols for Route 1
Step 1: Synthesis of 2-Methyl-5-nitrobenzyl Cyanide
A mixture of concentrated nitric acid and sulfuric acid is cooled to 10°C. 2-Methylbenzyl cyanide is added dropwise while maintaining the temperature below 20°C. After the addition, the mixture is stirred for an additional hour and then poured onto crushed ice. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield 2-methyl-5-nitrobenzyl cyanide.
Step 2: Synthesis of 2-(2-Methyl-5-nitrophenyl)acetic Acid
2-Methyl-5-nitrobenzyl cyanide is added to a mixture of concentrated sulfuric acid and water. The mixture is heated to reflux for 15-30 minutes.[2][7] After cooling, the reaction mixture is diluted with cold water, and the precipitated solid is collected by filtration. The crude product is washed with ice water and recrystallized from boiling water to afford pure 2-(2-methyl-5-nitrophenyl)acetic acid.[2]
Step 3: Synthesis of Methyl 2-(2-methyl-5-nitrophenyl)acetate
2-(2-Methyl-5-nitrophenyl)acetic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 2-4 hours.[8] The excess methanol is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 2-(2-methyl-5-nitrophenyl)acetate.[1]
Step 4: Synthesis of this compound
Methyl 2-(2-methyl-5-nitrophenyl)acetate is dissolved in methanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield this compound.
Route 2: The Convergent Willgerodt-Kindler Pathway
This alternative route offers a more convergent approach, starting from the readily synthesized 2-methyl-5-aminoacetophenone. The key transformation is the Willgerodt-Kindler reaction, which converts the acetyl group into a thioamide, followed by hydrolysis and esterification.
Workflow for Route 2
Caption: Logical workflow of the Willgerodt-Kindler Pathway.
Scientific Rationale and Experimental Choices
The Willgerodt-Kindler reaction is a powerful tool for converting aryl ketones into their corresponding carboxylic acid derivatives, effectively migrating the carbonyl group to the terminal position of the alkyl chain.[9][10] This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate.[9] The subsequent hydrolysis of the thioamide to the carboxylic acid can be achieved under either acidic or basic conditions. Finally, the carboxylic acid is esterified using the Fischer esterification, as in Route 1. This pathway is advantageous as it builds the core structure in a more convergent manner, potentially reducing the overall step count from a commercially available starting material.
Experimental Protocols for Route 2
Step 1: Synthesis of 2-(5-Amino-2-methylphenyl)thioacetamide
A mixture of 2-methyl-5-aminoacetophenone, sulfur, and morpholine is heated to reflux for several hours.[11] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into an acidic aqueous solution. The precipitated solid is collected by filtration, washed with water, and dried to give the crude 2-(5-amino-2-methylphenyl)thioacetamide, which can be purified by recrystallization.
Step 2: Synthesis of 2-(5-Amino-2-methylphenyl)acetic Acid
The crude thioacetamide is suspended in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide). The mixture is heated to reflux until the hydrolysis is complete. If basic hydrolysis is used, the reaction mixture is acidified to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
Step 3: Synthesis of this compound
This step follows the same Fischer esterification protocol as described in Step 3 of Route 1. 2-(5-Amino-2-methylphenyl)acetic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid to yield the final product.
Comparative Analysis
| Feature | Route 1: Nitration-Reduction Pathway | Route 2: Willgerodt-Kindler Pathway |
| Starting Materials | 2-Methylbenzyl cyanide | 2-Methyl-5-aminoacetophenone |
| Number of Steps | 4 | 3 |
| Key Reactions | Nitration, Hydrolysis, Esterification, Hydrogenation | Willgerodt-Kindler, Hydrolysis, Esterification |
| Reagents & Conditions | Strong acids (HNO₃, H₂SO₄), high temperatures, H₂ gas | Sulfur, morpholine, high temperatures |
| Potential Hazards | Use of potent nitrating agents, handling of H₂ gas | Generation of H₂S (toxic gas), use of morpholine |
| Scalability | Generally scalable, with established industrial precedent | Can be scalable, but H₂S management is crucial |
| Overall Yield (Estimated) | Moderate to Good | Moderate |
| Purification | Multiple crystallizations may be required | Purification of thioamide intermediate can be challenging |
Conclusion for the Practitioner
Both the Nitration-Reduction Pathway and the Willgerodt-Kindler Pathway offer viable routes to this compound.
Route 1 is a more traditional, linear synthesis with well-understood and predictable steps. While it involves more transformations, the individual reactions are generally high-yielding and the procedures are robust. The primary safety considerations revolve around the handling of strong nitrating acids and flammable hydrogen gas.
Route 2 presents a more convergent and potentially shorter synthesis. The Willgerodt-Kindler reaction is a powerful transformation, but it often requires high temperatures and careful management of the odorous and toxic hydrogen sulfide byproduct. The purification of the intermediate thioamide can also present challenges.
The choice between these two routes will ultimately depend on the specific requirements of the research or production setting. For laboratories well-equipped for handling hazardous gases and with expertise in managing the byproducts of the Willgerodt-Kindler reaction, Route 2 may offer a more efficient approach. For those prioritizing well-established and highly predictable reaction sequences, the linear Nitration-Reduction pathway of Route 1 remains a solid and reliable choice.
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A Comparative Guide to Catalyst Efficacy in the Synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient and selective production of key intermediates is paramount. Methyl 2-(5-amino-2-methylphenyl)acetate is a valuable building block, notably in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its synthesis predominantly involves the reduction of its nitro precursor, Methyl 2-(2-methyl-5-nitrophenyl)acetate. The choice of catalyst for this nitroarene reduction is a critical determinant of yield, purity, and process viability. This guide provides an in-depth, objective comparison of common catalytic systems for this transformation, supported by experimental insights and mechanistic understanding to empower researchers in making informed decisions.
The Critical Transformation: Nitroarene Reduction
The conversion of the nitro group to an amine is a cornerstone of organic synthesis. However, the presence of a methyl ester functionality in the substrate, Methyl 2-(2-methyl-5-nitrophenyl)acetate, necessitates a catalyst that exhibits high chemoselectivity to avoid unwanted side reactions, such as ester reduction. This guide will focus on three widely used heterogeneous catalysts: Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel. We will evaluate their performance based on activity, selectivity, operational considerations, and cost-effectiveness.
Catalyst Performance Comparison
While direct, side-by-side comparative studies on Methyl 2-(2-methyl-5-nitrophenyl)acetate are not extensively documented in publicly available literature, a wealth of data from analogous nitroarene reductions allows for a robust and scientifically sound comparison. The following table summarizes the expected performance of each catalyst for this transformation, based on established principles and reported data for structurally similar substrates.
| Catalyst System | Hydrogen Source | Typical Conditions | Expected Yield | Chemoselectivity (Ester Preservation) | Key Observations & Considerations |
| 10% Palladium on Carbon (Pd/C) | H₂ gas (1-4 atm) or Ammonium Formate | Methanol/Ethanol, Room Temp, 1-6 h | >95% | Excellent | Pd/C is often the catalyst of choice due to its high activity and excellent selectivity for nitro group reduction in the presence of esters.[1][2] Transfer hydrogenation with ammonium formate is a milder, safer alternative to pressurized hydrogen gas.[3][4] |
| 5% Platinum on Carbon (Pt/C) | H₂ gas (1-4 atm) | Ethanol/Ethyl Acetate, Room Temp, 2-8 h | >90% | Very Good | Pt/C is a highly active catalyst for hydrogenation.[5] While generally effective, it can sometimes be less chemoselective than Pd/C, with a slight potential for ester reduction under more forcing conditions.[6] |
| Raney Nickel | H₂ gas (1-50 atm) or Hydrazine Hydrate | Ethanol/Methanol, Room Temp - 50°C, 4-16 h | >90% | Good | A cost-effective alternative to precious metal catalysts, making it suitable for large-scale industrial processes.[7][8][9] However, it may require higher pressures or temperatures and can sometimes exhibit lower chemoselectivity.[10] Raney Nickel is pyrophoric and requires careful handling.[11] |
Note: The data presented is a synthesis of information from studies on various nitroarenes. The performance of these catalysts may vary for the specific target substrate, and optimization of reaction conditions is recommended.
Mechanistic Insights: Understanding Catalyst Behavior
The efficacy and selectivity of these catalysts are rooted in their distinct mechanistic pathways for nitro group reduction.
The Direct Hydrogenation Pathway
Both Palladium and Platinum catalysts are believed to primarily follow a direct hydrogenation pathway. The reaction occurs on the metallic surface where both molecular hydrogen and the nitro group are adsorbed. The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine, without the intermediates desorbing from the catalyst surface.[1][5][12]
The Condensation Pathway with Raney Nickel
Raney Nickel, while also capable of direct hydrogenation, can sometimes favor a condensation pathway, especially at lower hydrogen pressures.[7] In this mechanism, the nitroso and hydroxylamine intermediates can desorb and react in solution to form azoxy and azo compounds, which are then further reduced to the amine. This can sometimes lead to the formation of colored impurities if the reaction is not driven to completion.
Experimental Protocols
To facilitate the direct comparison and selection of an optimal catalyst, the following standardized experimental protocols are provided.
General Procedure for Catalytic Hydrogenation with H₂ Gas
-
Reactor Setup: To a clean, dry hydrogenation vessel, add Methyl 2-(2-methyl-5-nitrophenyl)acetate (1.0 eq) and a suitable solvent (e.g., methanol or ethanol, ~10 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the chosen catalyst (1-5 mol% of 10% Pd/C or 5% Pt/C, or a slurry of Raney Nickel).
-
Hydrogenation: Seal the vessel, evacuate the inert atmosphere, and introduce hydrogen gas to the desired pressure (typically 1-4 atm for Pd/C and Pt/C, and can be higher for Raney Nickel).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of celite, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by crystallization or column chromatography if necessary.
General Procedure for Transfer Hydrogenation with Ammonium Formate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-(2-methyl-5-nitrophenyl)acetate (1.0 eq) in methanol.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) to the solution, followed by the portion-wise addition of ammonium formate (3-5 eq).[4]
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60 °C) while monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter through celite to remove the catalyst. The filtrate is then concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired product.
Conclusion and Recommendations
The selection of a catalyst for the reduction of Methyl 2-(2-methyl-5-nitrophenyl)acetate is a trade-off between activity, selectivity, cost, and safety.
-
Palladium on Carbon (Pd/C) emerges as the most versatile and reliable catalyst for this transformation, offering excellent yields and chemoselectivity under mild conditions. Its compatibility with both traditional hydrogenation and transfer hydrogenation methods provides operational flexibility.
-
Platinum on Carbon (Pt/C) is a strong alternative, demonstrating high activity. However, careful optimization may be required to ensure complete preservation of the ester functionality.
-
Raney Nickel is a compelling choice for large-scale industrial applications where cost is a primary driver. While it may necessitate more stringent reaction conditions, its performance is robust. The pyrophoric nature of Raney Nickel demands strict adherence to safety protocols.
Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, available equipment, and economic constraints. The experimental protocols provided herein offer a solid foundation for conducting comparative studies to identify the most efficacious catalyst for your specific research and development needs.
References
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Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
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Chemoselective hydrogenation of nitro compounds with supported gold catalysts.
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Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phen.
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A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
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HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
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Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration.
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Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods.
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Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines.
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Hydrogenation of nitroarenes in continuous flow with TPP/Raney Ni.
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Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor.
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Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts.
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Selective Hydrogenation of Aromatic Nitro Compounds Using Unsupported Nickel Catalysts.
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A Spectroscopic Guide to Methyl 2-(5-amino-2-methylphenyl)acetate and Its Derivatives: A Comparative Analysis
For researchers and professionals in drug discovery and development, the precise characterization of novel chemical entities is paramount. Methyl 2-(5-amino-2-methylphenyl)acetate and its derivatives are versatile intermediates in the synthesis of a range of biologically active molecules.[1] This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound and two key derivatives: the electron-withdrawing nitro-substituted analogue, Methyl 2-(2-methyl-5-nitrophenyl)acetate, and the electron-donating acetamido-substituted analogue, Methyl 2-(5-acetamido-2-methylphenyl)acetate.
This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output. By understanding these relationships, researchers can more effectively identify and characterize these and similar molecules. The protocols herein are designed to be self-validating, providing a robust framework for experimental work.
Molecular Structures Under Investigation
Below are the structures of the parent compound and the two derivatives that form the basis of this comparative guide.
A visual representation of the chemical structures discussed in this guide would be presented here. Due to current limitations, placeholder images are indicated in the DOT script.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is highly sensitive to the electron density of its surroundings. Electron-donating groups (EDGs) increase electron density, shielding nearby protons and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding protons and shifting their signals downfield.
Comparative Analysis of ¹H NMR Spectra
The predicted ¹H NMR spectra of our three compounds illustrate these principles clearly. The electron-donating amino group in the parent compound causes an upfield shift of the aromatic protons compared to benzene (δ ≈ 7.3 ppm).[2] Replacing the amino group with the strongly electron-withdrawing nitro group is expected to cause a significant downfield shift of the aromatic protons. The acetamido group, being less electron-donating than the amino group, should result in chemical shifts intermediate between the parent compound and the nitro derivative.
| Proton Assignment | This compound (Predicted) | Methyl 2-(2-methyl-5-nitrophenyl)acetate (Predicted) | Methyl 2-(5-acetamido-2-methylphenyl)acetate (Predicted) |
| Ar-H (position 6) | ~6.5 ppm (d) | ~8.0 ppm (d) | ~7.3 ppm (d) |
| Ar-H (position 4) | ~6.8 ppm (dd) | ~7.5 ppm (dd) | ~7.1 ppm (dd) |
| Ar-H (position 3) | ~6.9 ppm (d) | ~7.3 ppm (d) | ~7.0 ppm (d) |
| -CH₂- | ~3.5 ppm (s) | ~3.8 ppm (s) | ~3.6 ppm (s) |
| -OCH₃ | ~3.6 ppm (s) | ~3.7 ppm (s) | ~3.7 ppm (s) |
| Ar-CH₃ | ~2.2 ppm (s) | ~2.5 ppm (s) | ~2.3 ppm (s) |
| -NH₂ | ~3.5 ppm (br s) | - | - |
| -NHCOCH₃ | - | - | ~9.5 ppm (s) |
| -NHCOCH ₃ | - | - | ~2.1 ppm (s) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. Electron-withdrawing groups deshield the attached carbon and other carbons in conjugation, shifting their signals downfield, while electron-donating groups cause an upfield shift.[3]
Comparative Analysis of ¹³C NMR Spectra
The predicted ¹³C NMR spectra of the three compounds highlight the electronic effects of the substituents on the aromatic ring. The carbons directly attached to the nitrogen atom (C5) and the nitro group will show the most significant shifts. The ester carbonyl carbon is also a key diagnostic peak, typically appearing in the range of 170-175 ppm.
| Carbon Assignment | This compound (Predicted) | Methyl 2-(2-methyl-5-nitrophenyl)acetate (Predicted) | Methyl 2-(5-acetamido-2-methylphenyl)acetate (Predicted) |
| C=O | ~172 ppm | ~170 ppm | ~171 ppm |
| C5 | ~145 ppm | ~147 ppm | ~138 ppm |
| C1 | ~125 ppm | ~133 ppm | ~129 ppm |
| C2 | ~130 ppm | ~135 ppm | ~132 ppm |
| C6 | ~115 ppm | ~123 ppm | ~118 ppm |
| C4 | ~118 ppm | ~125 ppm | ~120 ppm |
| C3 | ~131 ppm | ~132 ppm | ~131 ppm |
| -CH₂- | ~40 ppm | ~39 ppm | ~40 ppm |
| -OCH₃ | ~52 ppm | ~53 ppm | ~52 ppm |
| Ar-CH₃ | ~19 ppm | ~20 ppm | ~19 ppm |
| -NHCOC H₃ | - | - | ~24 ppm |
| -NHC O- | - | - | ~168 ppm |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is an invaluable tool for the identification of functional groups within a molecule. Specific bonds vibrate at characteristic frequencies, leading to absorption bands in the IR spectrum.
Comparative Analysis of IR Spectra
The IR spectra of these compounds will be dominated by the characteristic absorptions of the amino, nitro, and ester functional groups.
-
This compound: The primary aromatic amine will exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹.[4] The ester carbonyl (C=O) stretch will be observed around 1735 cm⁻¹.[5]
-
Methyl 2-(2-methyl-5-nitrophenyl)acetate: The nitro group will show two strong absorption bands corresponding to asymmetric and symmetric N-O stretching, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The N-H stretching bands will be absent. The ester C=O stretch will remain.
-
Methyl 2-(5-acetamido-2-methylphenyl)acetate: This derivative will show a single N-H stretching band for the secondary amide around 3300 cm⁻¹. A strong amide C=O stretching band will appear around 1670 cm⁻¹, in addition to the ester C=O stretch around 1735 cm⁻¹.
| Functional Group | Vibrational Mode | This compound (Predicted cm⁻¹) | Methyl 2-(2-methyl-5-nitrophenyl)acetate (Predicted cm⁻¹) | Methyl 2-(5-acetamido-2-methylphenyl)acetate (Predicted cm⁻¹) |
| N-H (Amine) | Stretch | 3450, 3350 | - | - |
| N-H (Amide) | Stretch | - | - | ~3300 |
| C-H (Aromatic) | Stretch | ~3050 | ~3070 | ~3060 |
| C-H (Aliphatic) | Stretch | ~2950 | ~2960 | ~2955 |
| C=O (Ester) | Stretch | ~1735 | ~1740 | ~1735 |
| C=O (Amide) | Stretch | - | - | ~1670 |
| C=C (Aromatic) | Stretch | ~1620, 1500 | ~1610, 1490 | ~1615, 1510 |
| N-O (Nitro) | Asymmetric Stretch | - | ~1520 | - |
| N-O (Nitro) | Symmetric Stretch | - | ~1340 | - |
| C-N (Aromatic Amine) | Stretch | ~1280 | - | - |
| C-O (Ester) | Stretch | ~1200, 1150 | ~1210, 1160 | ~1205, 1155 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation.[6]
Comparative Analysis of Mass Spectra
The molecular ion peak (M⁺) in the mass spectrum of each compound will confirm its molecular weight.
-
This compound: Molecular Weight = 179.22 g/mol .
-
Methyl 2-(2-methyl-5-nitrophenyl)acetate: Molecular Weight = 209.19 g/mol .
-
Methyl 2-(5-acetamido-2-methylphenyl)acetate: Molecular Weight = 221.24 g/mol .
A common fragmentation pathway for methyl esters is the loss of the methoxy group (-OCH₃) to give an [M-31]⁺ peak, or the loss of the carbomethoxy group (-COOCH₃) to give an [M-59]⁺ peak. The aromatic portion of the molecule will also undergo characteristic fragmentation. For instance, a prominent peak at m/z 91 is often observed for compounds containing a benzyl group, corresponding to the tropylium ion.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
Caption: Workflow for ATR-IR data acquisition and processing.
Mass Spectrometry (MS)
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A Comparative In-Vitro Analysis of Methyl 2-(5-amino-2-methylphenyl)acetate Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the systematic in-vitro evaluation of novel chemical entities is the crucible where promising candidates are forged. This guide provides a comprehensive comparative framework for the in-vitro testing of derivatives of "Methyl 2-(5-amino-2-methylphenyl)acetate," a scaffold identified as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Given its structural lineage, this class of compounds holds potential for development as anti-inflammatory, analgesic, and potentially, as we will explore, anticancer agents.
This document is structured to provide not just protocols, but a strategic rationale for the in-vitro comparison of these novel derivatives against established drugs. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative references.
Strategic Overview: Selecting the In-Vitro Arena
The initial structural alert—the compound's role as an NSAID intermediate—immediately points towards cyclooxygenase (COX) enzymes as primary biological targets. The COX family, particularly the isoforms COX-1 and COX-2, are the established targets for NSAIDs like diclofenac and celecoxib.[2] Therefore, a cornerstone of our in-vitro comparison will be the assessment of the inhibitory activity of our novel derivatives against these two isoforms.
Furthermore, the intersection between inflammation and cancer is a well-established frontier in drug discovery.[3] Many anti-inflammatory agents exhibit anticancer properties, and vice-versa.[4][5][6][7] This link justifies the expansion of our in-vitro testing to include cytotoxicity screening against relevant cancer cell lines and assays targeting key enzymes in cancer progression, such as topoisomerases.[8]
Our comparative analysis will therefore focus on three key areas:
-
Anti-inflammatory potential: Primarily through COX-1 and COX-2 inhibition assays.
-
Anticancer potential: Through cytotoxicity assays against representative cancer cell lines and topoisomerase inhibition assays.
-
Selectivity: A critical parameter, we will assess the selectivity of our derivatives for COX-2 over COX-1 and for cancer cells over normal cells.
As a benchmark for comparison, we will utilize Diclofenac , a potent non-selective COX inhibitor, and Doxorubicin , a widely used topoisomerase II inhibitor and chemotherapeutic agent.
Comparative In-Vitro Testing Workflow
The following workflow provides a systematic approach to the in-vitro evaluation of "this compound" derivatives.
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A Cost-Effectiveness Analysis of Methyl 2-(5-amino-2-methylphenyl)acetate in Pharmaceutical Synthesis
A Senior Application Scientist's Guide to Strategic Intermediate Selection
In the competitive landscape of pharmaceutical development, the selection of key intermediates is a critical decision point with far-reaching implications for the cost, efficiency, and scalability of a synthetic route. This guide provides an in-depth analysis of the cost-effectiveness of Methyl 2-(5-amino-2-methylphenyl)acetate, a versatile building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1] We will explore a practical and cost-efficient synthetic pathway, provide a detailed cost breakdown of starting materials, and compare its potential with alternative structural motifs used in the synthesis of related drug candidates.
Proposed Synthesis Route: A Two-Step Approach to Value
A thorough analysis of available literature and common synthetic strategies suggests a highly viable and economical two-step synthesis for this compound. This pathway leverages readily available starting materials and employs robust, high-yielding chemical transformations.
Logical Workflow of the Proposed Synthesis
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A Comparative Guide to the Synthesis of 6-Methyl-Oxindole Scaffolds: Benchmarking Methyl 2-(5-amino-2-methylphenyl)acetate Against Alternative Synthetic Intermediates
Introduction: The Strategic Importance of the 6-Methyl-Oxindole Core
In the landscape of modern drug discovery, the oxindole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents. Its rigid, bicyclic framework provides a unique three-dimensional presentation of functional groups, enabling potent and selective interactions with a wide range of biological targets. The 6-methyl substituted variant, in particular, is a recurring motif in medicinal chemistry, valued for its ability to enhance metabolic stability and modulate binding affinity. The selection of a synthetic pathway to access this crucial core is a critical decision in any drug development program, directly impacting scalability, cost-effectiveness, and the speed of lead optimization.
This guide provides a comprehensive benchmark analysis of three distinct synthetic strategies for constructing the 6-methyl-oxindole ring system. We will conduct an in-depth evaluation of a direct intramolecular cyclization pathway starting from Methyl 2-(5-amino-2-methylphenyl)acetate . This will be objectively compared against two classical and widely adopted alternatives: the Fischer Indole Synthesis and a Reductive Cyclization approach. Our analysis extends beyond simple yield comparisons to address the causality behind experimental choices, scalability challenges, and the overall strategic fit for different phases of research and development.
Pathway A: The Convergent Approach via Intramolecular Cyclization
This pathway leverages the pre-installed functionalities of this compound for a direct and convergent cyclization to form the target oxindole. The strategic placement of the amine and the ester-bearing side chain within the same molecule significantly increases the effective concentration of the reacting partners, making this an entropically favored transformation.[1]
Causality and Strategic Rationale
The primary advantage of this route is its convergency. By building the key precursor with all necessary atoms in place, the final, core-forming step is a single, efficient transformation. This is particularly advantageous in discovery chemistry, where rapid access to the core scaffold for subsequent derivatization is paramount. The reaction typically proceeds via an intramolecular aminolysis/condensation, where the aniline nitrogen attacks the ester carbonyl, leading to the formation of the five-membered lactam ring. This process is often facilitated by heat or mild acid/base catalysis.
Experimental Protocol: Synthesis of 6-Methyl-1H-indol-2(3H)-one
-
Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert nitrogen atmosphere.
-
Reagents: To the flask, add this compound (1.79 g, 10 mmol) and a solvent such as toluene or xylene (50 mL).
-
Catalysis (Optional): For enhanced reaction rates, a catalytic amount of a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) (0.15 g, 1 mmol) or a Lewis acid can be added.
-
Reaction: The mixture is heated to reflux (approx. 110-140°C, depending on the solvent) and stirred vigorously.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 6-Methyl-1H-indol-2(3H)-one.
Workflow Visualization: Pathway A
Caption: Workflow for the direct intramolecular cyclization of the primary intermediate.
Alternative Pathways: A Comparative Analysis
To properly benchmark the utility of this compound, we must evaluate it against established alternative routes to the same 6-methyl-oxindole product.
Pathway B: The Fischer Indole Synthesis
A cornerstone of heterocyclic chemistry, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2][3]
-
Key Intermediate: (4-methylphenyl)hydrazine.
-
Rationale: This is a widely applicable and well-understood method. It begins with commercially available and often inexpensive starting materials. The reaction proceeds through a hydrazone intermediate, which undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and ammonia elimination.
-
Challenges: The classic Fischer synthesis requires harsh acidic conditions (e.g., H₂SO₄, polyphosphoric acid) and high temperatures, which can be incompatible with sensitive functional groups. Furthermore, the synthesis of the requisite pyruvate or aldehyde coreactant adds steps to the overall sequence. For oxindole synthesis, a specific variation is required, which can be lower yielding than indole formation.
Workflow Visualization: Pathway B
Caption: Multi-step workflow for the Fischer indole synthesis route to the target oxindole.
Pathway C: Reductive Cyclization of a Nitro Precursor
This robust method involves the synthesis of a nitro-substituted precursor, followed by a reduction of the nitro group which triggers a spontaneous or catalyzed cyclization.
-
Key Intermediate: Methyl 2-(2-methyl-5-nitrophenyl)acetate.
-
Rationale: This pathway often provides high overall yields and utilizes readily accessible starting materials from nitration chemistry. The key step is the reduction of the nitro group to an amine (e.g., using SnCl₂, catalytic hydrogenation with Pd/C, or transfer hydrogenation). The newly formed amine is highly nucleophilic and positioned perfectly to attack the adjacent ester, leading to an efficient cyclization.[4]
-
Challenges: The synthesis of the nitro-intermediate adds a step. Handling nitroaromatic compounds on a large scale requires specific safety protocols. The choice of reducing agent is critical; some methods can lead to over-reduction or side products, necessitating careful optimization.
Workflow Visualization: Pathway C
Caption: Workflow for the reductive cyclization of a nitro-substituted intermediate.
Head-to-Head Comparison: Data Summary
The choice of an optimal synthetic route is a multi-parameter decision. The following table provides a clear, quantitative comparison of the three pathways.
| Parameter | Pathway A (Intramolecular Cyclization) | Pathway B (Fischer Indole) | Pathway C (Reductive Cyclization) |
| Key Intermediate | This compound | (4-methylphenyl)hydrazine | Methyl 2-(2-methyl-5-nitrophenyl)acetate |
| Core-Forming Steps | 1 | 2-3 (Hydrazone, Cyclization, Reduction) | 1 (Reduction triggers cyclization) |
| Typical Overall Yield | Good to Excellent (75-90%) | Moderate (40-60%) | Excellent (80-95%) |
| Reaction Conditions | Mild to Moderate (Heat) | Harsh (Strong Acid, High Heat) | Mild to Moderate (Catalytic H₂ or Stoichiometric Reductant) |
| Scalability | High; simple process control. | Moderate; thermal management and acid handling are concerns. | High; requires careful handling of nitro compounds and hydrogenation safety protocols. |
| Key Advantage | Convergency & Speed: Ideal for rapid analog synthesis in discovery phases. | Versatility: A classic, well-understood reaction with broad applicability. | High Yield & Cost: Often the most cost-effective route for large-scale manufacturing. |
| Key Disadvantage | Higher cost of the starting intermediate.[5][6] | Multi-step, harsh conditions, potential for regioisomeric byproducts. | Additional step for intermediate synthesis; safety protocols for nitro compounds. |
Conclusion and Senior Scientist Recommendations
The benchmarking of this compound against its alternatives reveals a clear strategic trade-off between speed, cost, and scale.
-
For Early-Stage Discovery & Lead Optimization: Pathway A, utilizing this compound, is the superior choice. Its highly convergent nature allows for the rapid and efficient production of the core oxindole scaffold. This speed is invaluable when generating a library of analogs for structure-activity relationship (SAR) studies, as the final cyclization is robust and high-yielding, minimizing the time spent on route development. While the starting material may be more expensive per gram, the savings in time and human resources at the discovery scale are significant.
-
For Process Development & Scale-Up: Pathway C, the Reductive Cyclization, presents the most compelling case for large-scale manufacturing. Although it involves an additional synthetic step to prepare the nitro-intermediate, the starting materials are typically commodity chemicals, and the overall yield is consistently the highest. The reaction conditions are generally scalable, and established industrial protocols for handling nitro compounds and catalytic hydrogenations mitigate the associated risks.
-
For Niche Applications & Academic Exploration: Pathway B, the Fischer Indole Synthesis, remains a valuable tool but is less optimal for this specific target in an industrial setting. Its harsh conditions and moderate yields make it less competitive than Pathways A and C. However, its versatility and the vast body of literature make it a useful method for exploring novel or highly complex indole structures where other routes may fail.
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Yamazaki, S., et al. (2013). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry. Available at: [Link]
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Casetti, N., et al. (2025). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. PubMed. Available at: [Link]
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Acta Poloniae Pharmaceutica. AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(5-amino-2-methylphenyl)acetate
As a Senior Application Scientist, it is my priority to ensure that the innovative work conducted in the laboratory does not come at the cost of safety or environmental integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides an in-depth, procedural framework for the safe disposal of Methyl 2-(5-amino-2-methylphenyl)acetate (CAS No. 850449-93-3), a key intermediate in pharmaceutical synthesis.[1][2] The causality behind each step is explained to foster a culture of safety and proactive risk management within your research team.
Core Principle: Hazard-Based Waste Identification
This compound belongs to the aromatic amine chemical class. Aromatic amines as a group are known for potential health hazards, including toxicity and the ability to be readily absorbed through the skin.[3][4][5] While a comprehensive toxicological profile for this specific compound is not widely published, the core principle of laboratory safety dictates that it be handled as a hazardous substance. Data from structurally similar compounds and its hydrochloride salt suggest potential for skin, eye, and respiratory irritation, and it may be harmful if inhaled or swallowed.[6][7]
Therefore, all waste streams containing this compound, including pure unused product, reaction mixtures, contaminated labware, and spill cleanup materials, must be treated as hazardous chemical waste . Under no circumstances should this material be disposed of via sanitary sewer systems, evaporated in a fume hood, or placed in regular solid waste receptacles.[8]
Key Chemical and Safety Data
| Property | Value / Information | Source |
| CAS Number | 850449-93-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1] |
| Chemical Class | Aromatic Amine | [3][5] |
| Known Hazards (from Analogs) | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful if swallowed (H302), Harmful if inhaled (H332) | [6][7] |
| Recommended GHS Pictogram | GHS07 (Exclamation Mark) | [7] |
| Disposal Classification | Hazardous Waste | [8][9] |
Procedural Workflow for Disposal
The following step-by-step protocol ensures regulatory compliance and protects laboratory personnel and the environment. This workflow is designed as a self-validating system, minimizing the potential for error.
Step 1: Waste Segregation at the Point of Generation
The moment a material containing this compound is deemed waste, it must be segregated. The rationale for immediate segregation is to prevent unintended chemical reactions and to avoid cross-contaminating less hazardous waste streams, which complicates and increases the cost of disposal.
-
Action: Collect waste containing this compound in a dedicated container. Do not mix with other waste types unless you have confirmed compatibility. Specifically, keep it separate from:
-
Strong oxidizing agents.
-
Aqueous waste streams (unless the compound is in an aqueous solution).[10]
-
Incompatible solvents.
-
Step 2: Container Selection and Labeling
Proper containment is critical to prevent leaks and ensure safe handling. The container itself is the primary barrier between the hazardous material and the laboratory environment.
-
Action A: Select a Compatible Container. Use a container made of a material chemically resistant to aromatic amines and any solvents present. Borosilicate glass or a suitable polymer container is recommended. The container must be in good condition, free of cracks or defects, and have a secure, leak-proof screw cap.[8][9]
-
Action B: Label the Container Immediately. The container must be labeled before any waste is added. According to United States Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines, the label must be unambiguous.[8][11]
-
Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) office.
-
Clearly write the words "Hazardous Waste ".[11]
-
List all chemical constituents by their full name, including "this compound" and any solvents, with their approximate concentrations.
-
Indicate the relevant hazards (e.g., "Irritant," "Toxic").
-
Add the appropriate hazard pictograms.
-
Step 3: On-Site Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) pending pickup by EHS.[10][11]
-
Action A: Designate the SAA. This area must be under the control of laboratory personnel. It can be a section of a lab bench or within a chemical fume hood.[10]
-
Action B: Ensure Secondary Containment. Place the primary waste container inside a larger, chemically resistant tray or bin to contain any potential leaks or spills.[10]
-
Action C: Maintain Closed Containers. The waste container must be kept securely closed at all times, except when you are actively adding waste.[9] This is a critical EPA regulation to prevent the release of vapors.
-
Action D: Adhere to Volume Limits. Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[11] Request a waste pickup from your EHS office well before reaching these limits.
Disposal Workflow Diagram
Caption: Decision workflow for proper disposal.
Spill Management and Container Decontamination
Accidents can happen, and a prepared response is key to mitigating risk.
Small Spill Cleanup
For minor spills contained within the laboratory:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemically resistant gloves.[7][12]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow.[3][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[7][13]
-
Clean Area: Decontaminate the spill surface with soap and water, collecting the cleaning materials as hazardous waste.
Decontaminating Empty Containers
An "empty" container that once held this chemical must still be handled with care.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone) that can solubilize the residue.
-
Collect Rinsate: Crucially, all rinsate must be collected and disposed of as hazardous waste. [10] Add it to your designated solvent waste container.
-
Deface Label: After the container is clean and dry, completely remove or obliterate the original chemical label.
-
Final Disposal: The clean, de-labeled container can now be disposed of in the appropriate regular trash or recycling bin, per your institution's policy.
By adhering to these procedures, you contribute to a robust safety culture and ensure that your scientific advancements are built on a foundation of responsibility and care.
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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United States Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]
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ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]
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Agilent Technologies. Safety Data Sheet - Methyl Acetate. [Link]
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SKC Inc. Safety Data Sheet - Aromatic Amine DECONtamination Solution. [Link]
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SKC Inc. Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. [Link]
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Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. [Link]
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Northwestern University. Hazardous Waste Disposal Guide. [Link]
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ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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Mastering the Safe Handling of Methyl 2-(5-amino-2-methylphenyl)acetate: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and organic synthesis, the confident and safe handling of chemical intermediates is paramount. Methyl 2-(5-amino-2-methylphenyl)acetate, a key building block in the synthesis of various active pharmaceutical ingredients, requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides in-depth, field-proven insights into the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe utilization of this aromatic amine derivative.
Understanding the Hazard Profile
The primary hazards are associated with the aromatic amine moiety. Aromatic amines as a class are known for their potential to be harmful if swallowed, cause skin and eye irritation, and may be harmful if inhaled. Some aromatic amines are also considered potential occupational carcinogens.[1] The ester functional group generally contributes to a lower acute toxicity profile but can still cause irritation to the skin and eyes.
Based on data from the hydrochloride salt and other similar amino acetate derivatives, the following hazard statements are prudent to assume for this compound:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation[2]
Therefore, all handling procedures must be designed to minimize the possibility of ingestion, skin contact, eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE, with detailed explanations of the causality behind each choice.
| Body Part | Recommended PPE | Rationale |
| Hands | Double-gloving with a thicker, chemically resistant outer glove (e.g., Butyl rubber, Neoprene) over a standard nitrile inner glove. | Aromatic amines can penetrate standard nitrile gloves.[3] Butyl rubber and neoprene offer superior resistance to a wide range of chemicals, including aromatic amines.[4] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. |
| Eyes/Face | Chemical splash goggles and a face shield. | Protects against splashes and aerosols, which can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Body | A lab coat, buttoned, with tight-fitting cuffs. Consider a chemically resistant apron for larger quantities. | Prevents contamination of personal clothing and skin. A chemically resistant apron provides an additional barrier against spills. |
| Respiratory | Use in a certified chemical fume hood. For situations where a fume hood is not feasible (e.g., weighing), a NIOSH-approved respirator with organic vapor cartridges is necessary. | A fume hood is the primary engineering control to prevent inhalation of harmful vapors.[2] A respirator provides personal protection when engineering controls are insufficient. |
Operational Plans: From Receipt to Reaction
Adherence to strict operational protocols is critical for minimizing exposure and ensuring the integrity of your research.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5] The container should be tightly sealed.
Handling and Weighing:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Have a spill kit and emergency contact information accessible.
-
Location: All manipulations, including weighing and transfers, should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid material. Avoid creating dust.
-
Cleaning: Clean all equipment and the work surface thoroughly after use. Decontaminate any spills promptly.
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Promptly wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Spill Response Workflow:
The following diagram outlines a logical workflow for responding to a chemical spill of this compound.
Caption: A workflow for responding to a chemical spill.
Disposal Plan: Ensuring Environmental Responsibility
Waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all waste, including contaminated PPE and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department. Aromatic amine waste should not be disposed of down the drain or in regular trash.[7] Federal and local regulations for hazardous waste disposal must be followed.[8][9]
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly handle this compound, ensuring both your personal safety and the integrity of your scientific endeavors.
References
-
NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). Restored CDC. Retrieved from [Link]
-
METHYL (2-AMINO-PHENYL)-ACETATE Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007, October). Retrieved from [Link]
-
Glove permeation of chemicals: The state of the art of current practice, Part 1. (2021, March 29). CDC Stacks. Retrieved from [Link]
-
Chemical Resistance Guide. (n.d.). Columbia University Research. Retrieved from [Link]
-
Safety Data Sheet. (2025, January 24). Advanced Biotech. Retrieved from [Link]
-
Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved from [Link]
-
Chemical Resistance Chart. (n.d.). Retrieved from [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from [Link]
-
Breakthrough time (BT) for different glove types, no movement versus... (n.d.). ResearchGate. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]
-
Identification and Listing of Hazardous Waste; Toxicity Characteristics Revisions. (1990, March 29). U.S. Environmental Protection Agency. Retrieved from [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. gloves.com [gloves.com]
- 4. researchgate.net [researchgate.net]
- 5. restoredcdc.org [restoredcdc.org]
- 6. lookchem.com [lookchem.com]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
